(R)-3-Aminobutanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420710 | |
| Record name | (3R)-3-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-73-3 | |
| Record name | (-)-3-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-aminobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biological functions of (R)-3-Aminobutanoic acid
An In-depth Technical Guide to the Biological Functions of (R)-3-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as D-β-aminoisobutyric acid (D-BAIBA), is a non-proteinogenic β-amino acid that has emerged from relative obscurity to become a molecule of significant interest in metabolic research.[1] Initially identified as a catabolite of thymine and valine, recent discoveries have recast it as a signaling metabolite—a myokine released from muscle tissue during exercise.[1] This guide provides a comprehensive technical overview of the biochemistry, core biological functions, and therapeutic potential of this compound. We will explore its role in metabolic regulation, including the "browning" of white adipose tissue, its protective effects on the musculoskeletal system, and its potential as a therapeutic agent for metabolic disorders and as a key chiral intermediate in pharmaceutical synthesis.[2][3]
The Biochemical Identity of this compound
This compound is one of three isomers of aminobutyric acid, distinguished by the position of the amino group on the carbon chain.[4] Unlike α-amino acids, which are the building blocks of proteins, β-amino acids like this compound have the amino group attached to the beta carbon (the second carbon from the carboxyl group).[5] This structural distinction precludes its incorporation into proteins via standard ribosomal synthesis but endows it with unique biological activities.
Chemical and Physical Properties
A clear understanding of its fundamental properties is essential for its study and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-aminobutanoic acid | [6] |
| Synonyms | D-β-Aminobutyric acid, D-BAIBA, (-)-3-Aminobutyric acid | [6] |
| CAS Number | 3775-73-3 | |
| Molecular Formula | C₄H₉NO₂ | [6] |
| Molecular Weight | 103.12 g/mol | [6] |
| Chirality | Exists as two enantiomers: (R)- and (S)-. The (R)- enantiomer is the focus of this guide. | [7] |
Biosynthesis and Catabolism
This compound is not an essential nutrient and is produced endogenously as a byproduct of pyrimidine and branched-chain amino acid metabolism.
-
Anabolic Pathway (Production): It is primarily a catabolic intermediate of thymine (a pyrimidine base in DNA) and the essential amino acid L-valine.[1] Increased physical activity, which boosts the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) in skeletal muscle, enhances the catabolism of these precursors, leading to a rise in circulating BAIBA levels.[3][8]
-
Catabolic Pathway (Degradation): The degradation of the D-enantiomer this compound primarily occurs in the mitochondria of the liver and kidneys.[3] It is catalyzed by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which converts it to D-methylmalonate semialdehyde (D-MMS).[3][9] This product is subsequently oxidized to propionyl-CoA, which can then enter the citric acid cycle.[3]
Core Biological Functions and Signaling Pathways
The recognition of this compound as a signaling molecule has unveiled its pleiotropic effects on various physiological systems.
A Key Regulator of Energy Metabolism
Perhaps the most significant function of BAIBA is its role in inter-organ communication to regulate energy balance, particularly in response to exercise.[10]
-
Adipose Tissue Browning: BAIBA induces the transformation of white adipose tissue (WAT) preadipocytes into "beige" or "brite" adipocytes.[3][10] These beige adipocytes express uncoupling protein 1 (UCP1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP, thereby increasing energy expenditure.[8] This browning effect helps protect against diet-induced obesity in animal models.[3]
-
Enhanced Fatty Acid Oxidation: In the liver, BAIBA promotes the oxidation of free fatty acids (FFAs), contributing to improved lipid homeostasis.[1][9]
-
Improved Glucose Homeostasis and Insulin Sensitivity: By stimulating glucose uptake in skeletal muscle and reducing hepatic glucose production, BAIBA enhances overall insulin sensitivity.[3][9] This makes it a molecule of interest for combating insulin resistance and type 2 diabetes.
Protective Roles in the Musculoskeletal System
Beyond metabolism, BAIBA exerts direct protective effects on bone and muscle.
-
Osteocyte Survival: The L-enantiomer of BAIBA has been shown to be a potent osteocyte survival factor, protecting these bone cells from apoptosis induced by reactive oxygen species (ROS).[10] This effect is mediated through the Mas-related G protein-coupled receptor type D (MRGPRD), leading to the preservation of mitochondrial integrity.[10]
-
Bone Quality: In animal studies, L-BAIBA supplementation combined with exercise resulted in lower bone marrow adiposity and improved bone material qualities, suggesting a role in mitigating age-related bone loss.[8]
-
Muscle Function: L-BAIBA supplementation has been shown to enhance the size and contractile force of slow-oxidative muscle fibers, such as those in the soleus muscle.[8]
Anti-Inflammatory and Neuro-modulatory Effects
Emerging evidence suggests BAIBA also plays a role in modulating inflammation and neuronal function.
-
Anti-Inflammatory Action: BAIBA can reverse hypothalamic inflammation by inhibiting microglia activation, suggesting a potential role in combating chronic low-grade inflammation associated with metabolic diseases.[1]
-
Neurotransmitter Isomerism: It is crucial to distinguish this compound from its isomer, γ-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system.[4][11] While structurally similar, their primary receptors and functions differ significantly; GABA acts predominantly on GABA-A and GABA-B receptors to regulate neuronal excitability.[12]
Therapeutic Potential and Pharmaceutical Applications
The diverse biological functions of this compound position it as a promising candidate for therapeutic development and as a valuable chemical intermediate.
-
The "Exercise Pill" Concept: Given its ability to mimic many of the metabolic benefits of physical activity, BAIBA is being investigated as a potential "exercise mimetic" for individuals who cannot exercise, aiming to treat obesity, type 2 diabetes, and metabolic syndrome.[1][13]
-
Osteoporosis Treatment: Its bone-protective properties suggest a potential therapeutic avenue for preventing and treating osteoporosis and other conditions involving bone loss.[10]
-
Chiral Pharmaceutical Intermediate: this compound is a critical chiral building block for the synthesis of complex pharmaceuticals.[2] Notably, it is a key intermediate in the manufacturing of dolutegravir, a cornerstone antiretroviral medication used in the treatment of HIV/AIDS.[2] Efficient, low-cost synthesis of high-purity this compound is therefore a significant goal for the pharmaceutical industry.[2]
Analytical Methodologies for Research
Accurate quantification of this compound in biological matrices is critical for understanding its pharmacokinetics and physiological roles but presents analytical challenges due to its polar, non-volatile nature.[14][15]
Comparative Overview of Analytical Techniques
Several methods are employed, each with distinct advantages and limitations. LC-MS/MS is often preferred for its high sensitivity and specificity.[15]
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity, high selectivity, suitable for complex matrices. | Higher instrument cost. |
| GC-MS | Gas chromatography separation after chemical derivatization to increase volatility. | High resolution, robust, excellent sensitivity. | Requires a derivatization step, which can add complexity.[14] |
| HPLC-UV/Fluorescence | HPLC separation after derivatization with a UV-absorbing or fluorescent tag. | Lower cost, widely available. | Lower sensitivity and selectivity compared to MS methods.[15] |
Experimental Protocol: Quantification via GC-MS
This protocol details a common workflow for the quantitative analysis of this compound in plasma using GC-MS, which requires a derivatization step to make the analyte volatile.[14]
Objective: To accurately quantify the concentration of this compound in a plasma sample.
Workflow:
Step-by-Step Methodology:
-
Sample Preparation & Extraction:
-
a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).
-
b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
c. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
d. Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
-
Derivatization:
-
a. Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
b. To the dry residue, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
c. Cap the tube tightly, vortex, and incubate at 70°C for 60 minutes to ensure complete derivatization.
-
d. Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
a. Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
b. Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analyte from other matrix components.
-
c. Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and the IS for enhanced sensitivity and selectivity.[14]
-
-
Quantification:
-
a. Generate a calibration curve by preparing standards of known concentrations and processing them in the same manner as the samples.
-
b. Plot the ratio of the analyte peak area to the IS peak area against the concentration of the standards.
-
c. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Future Directions
This compound is a multifaceted signaling molecule with profound effects on energy metabolism and musculoskeletal health. Its role as an exercise-induced myokine provides a direct molecular link between physical activity and systemic health benefits. The therapeutic potential of BAIBA as an "exercise pill" for metabolic diseases and osteoporosis is an exciting frontier in drug development. Furthermore, its importance as a chiral intermediate in pharmaceutical manufacturing underscores the need for efficient and sustainable production methods.
Future research should focus on elucidating the full spectrum of its receptors and downstream signaling pathways, exploring the distinct biological roles of its (R)- and (S)-enantiomers, and conducting human clinical trials to validate the therapeutic promises observed in preclinical studies.
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(R)-3-Aminobutanoic acid structure and chemical properties
An In-Depth Technical Guide to (R)-3-Aminobutanoic Acid: Structure, Properties, and Applications
Introduction
This compound, also known as (R)-β-aminobutyric acid, is a non-proteinogenic β-amino acid of significant interest in the fields of synthetic chemistry and pharmacology. Unlike its alpha-amino acid counterparts, the amino group is attached to the beta-carbon (C3) relative to the carboxyl group. This structural feature imparts unique conformational properties and biological activities. As a chiral molecule, the (R)-enantiomer is a crucial building block in the stereoselective synthesis of numerous pharmaceutical compounds, where precise three-dimensional architecture is paramount for therapeutic efficacy. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and applications for researchers and drug development professionals.
Chemical Structure and Stereochemistry
The fundamental identity of this compound is defined by its molecular structure and specific stereoconfiguration.
-
IUPAC Name: (3R)-3-aminobutanoic acid[1]
-
Synonyms: (-)-3-Aminobutyric acid, D-3-Aminobutyric acid, (R)-beta-aminobutanoic acid[1][2]
The molecule consists of a four-carbon butanoic acid backbone with an amino group (-NH₂) located at the C3 position. This C3 carbon is a stereogenic center, giving rise to two enantiomers: (R) and (S). In this compound, the substituents around the chiral carbon are arranged in the Rectus configuration according to the Cahn-Ingold-Prelog priority rules. This specific chirality is critical for its function as an intermediate in the synthesis of stereospecific drugs.[4]
Caption: 2D structure of this compound with the chiral center at C3 indicated.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Physical State | White to off-white solid/powder | [2] |
| Melting Point | 215-216 °C | [2] |
| Boiling Point | 223.6 ± 23.0 °C (Predicted) | [2] |
| Solubility | Soluble in water. Slightly soluble in methanol. | [2][4] |
| pKa | 3.67 ± 0.12 (Predicted) | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2][5] |
The molecule's zwitterionic character, arising from the presence of both an acidic carboxyl group and a basic amino group, contributes to its high melting point and solubility in polar solvents like water. The reactivity is primarily dictated by these two functional groups; the carboxylic acid can undergo esterification and amidation, while the amine group can be acylated or alkylated.[4]
Synthesis and Manufacturing
The production of enantiomerically pure this compound is a key challenge. While traditional chemical resolution methods exist, they are often inefficient.[6] Modern approaches focus on stereoselective synthesis to maximize yield and purity.
Biocatalytic Synthesis
A highly efficient and environmentally sustainable method involves the use of engineered enzymes. Recent research has demonstrated a pathway using an engineered aspartase from E. coli to catalyze the conversion of crotonic acid directly into this compound.[6] This biotransformation approach offers several advantages:
-
High Enantioselectivity: Produces the desired (R)-isomer with high purity.
-
Mild Reaction Conditions: Operates under physiological temperature and pressure.
-
High Yield: Optimized systems can achieve product yields exceeding 95%.[6]
-
Sustainability: Reduces reliance on hazardous reagents and solvents common in traditional chemical synthesis.
Chemical Synthesis Protocol
A common chemical route involves a multi-step process starting from (R)-3-aminobutyric acid itself to produce derivatives or related chiral molecules like (R)-3-aminobutanol. A representative workflow is detailed in patent literature.[7]
Caption: A generalized chemical synthesis workflow starting from this compound.
Detailed Protocol: Synthesis of Amino-Protected this compound Ester [7]
This protocol describes the first two steps of a synthetic route to create a key intermediate.
-
Esterification: a. Suspend 50g of (R)-3-aminobutyric acid in an alcohol solvent (e.g., methanol). b. Introduce an acidic catalyst (e.g., by bubbling HCl gas or adding thionyl chloride) while maintaining a low temperature. c. Allow the reaction to proceed until the starting material is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC). d. Remove the solvent under reduced pressure to obtain the crude (R)-3-aminobutyric acid ester hydrochloride.
-
Amino Group Protection: a. Dissolve the crude ester hydrochloride from the previous step in water in a reaction vessel. b. Cool the solution to 0-10 °C in an ice bath. c. Slowly add a base (e.g., sodium carbonate) to neutralize the hydrochloride and create alkaline conditions.[7] d. While maintaining the low temperature, slowly add an amino-protecting agent, such as benzoyl chloride, dropwise.[7] e. After the addition is complete, allow the mixture to warm to room temperature (20-30 °C) and stir for 3-4 hours until the reaction is complete. f. The resulting amino-protected ester can then be isolated via extraction and purified for use in subsequent steps, such as reduction.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a chiral synthon for complex, stereochemically defined molecules.
-
Antiretroviral Drugs: It is a critical raw material for the synthesis of dolutegravir, a key integrase inhibitor used in the treatment of HIV/AIDS.[6] The specific (R)-configuration is essential for the drug's ability to bind to its target enzyme.
-
Antiepileptic Drugs: The compound serves as a pharmaceutical intermediate in the synthesis of certain antiepileptic medications, where the chiral structure is vital for biological activity.[4]
-
Hepatitis B Virus (HBV) Treatment: It is used in the preparation of fused-ring pyrimidone derivatives that are investigated for the treatment of HBV infections.[8]
-
General Research: In a broader research context, it is utilized in coordination chemistry studies, the development of novel synthetic methodologies, and in structure-activity relationship (SAR) investigations to develop new therapeutic agents.[4]
It is important to distinguish 3-aminobutanoic acid from its well-known isomer, γ-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the mammalian central nervous system.[9][10] While structurally related, they have different biological roles. 3-Aminobutanoic acid is considered a secondary metabolite, meaning it is not essential for primary metabolic processes but may serve signaling or defense roles.[4]
Safety and Handling
According to safety data, this compound presents moderate hazards.
-
Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and dark place to ensure its stability.[2][5]
Conclusion
This compound is a deceptively simple molecule with profound importance in modern pharmaceutical development. Its defined stereochemistry makes it an indispensable chiral building block for synthesizing drugs that require precise three-dimensional structures for their therapeutic action, most notably the anti-HIV drug dolutegravir. Advances in biocatalysis are paving the way for more efficient and sustainable production methods, further cementing its role in the pharmaceutical supply chain. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation medicines.
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The Pharmacokinetic and Metabolic Profile of (R)-3-Aminobutanoic Acid: A Technical Guide for Researchers
Foreword
(R)-3-Aminobutanoic acid, a chiral non-proteinogenic β-amino acid, is a molecule of increasing interest in the pharmaceutical and biotechnological sectors. Its structural uniqueness, conferred by the amino group on the β-carbon, imparts significant resistance to proteolytic degradation, a highly desirable characteristic for therapeutic candidates. This guide provides a comprehensive technical overview of the current understanding of the pharmacokinetics and metabolism of this compound. As direct in-vivo data for this specific enantiomer is limited, this document synthesizes established principles of β-amino acid disposition and metabolism, drawing analogies from structurally related compounds to provide a predictive framework for researchers and drug development professionals.
Introduction to this compound
This compound, also known as (R)-β-aminobutyric acid, is a four-carbon, chiral amino acid. Unlike its α-amino acid counterparts, the placement of the amino group on the carbon atom adjacent to the carboxyl group provides distinct stereochemical and physiological properties. This structural feature is pivotal, as it renders peptides incorporating β-amino acids less susceptible to enzymatic breakdown by peptidases.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| CAS Number | 3775-73-3 | |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | (3R)-3-aminobutanoic acid | [1] |
Pharmacokinetics: The Journey of this compound in the Body
The pharmacokinetic profile of a drug candidate dictates its efficacy and safety. For this compound, a complete in-vivo characterization is yet to be fully elucidated. However, based on the known behavior of similar small, polar β-amino acids, we can construct a putative ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Absorption
The oral absorption of small amino acids is primarily mediated by a suite of transporters in the intestinal epithelium. For β-amino acids like this compound, several transporter families are likely involved.
-
Proton-Coupled Amino Acid Transporters (PATs): These transporters, such as PAT1 (SLC36A1), are known to transport β-alanine and other small neutral amino acids.
-
Sodium-Coupled Neutral Amino Acid Transporters (SNATs): Members of this family also exhibit affinity for β-amino acids.
-
Taurine Transporter (TauT; SLC6A6): This transporter shows a high affinity for taurine, a β-amino sulfonic acid, and may also play a role in the uptake of other β-amino acids.
The oral bioavailability of this compound is anticipated to be moderate to high, contingent on the affinity for and saturation of these intestinal transporters. The presence of other dietary amino acids could competitively inhibit its absorption.
Distribution
Following absorption, this compound is expected to distribute throughout the body via the systemic circulation.
-
Plasma Protein Binding: Small, polar molecules like this compound typically exhibit low plasma protein binding, meaning a large fraction of the compound will be free in the circulation and available for distribution into tissues. For instance, the structurally similar drug pregabalin has a plasma protein binding of less than 1%.[3]
-
Tissue Distribution: The distribution into various tissues will be governed by the expression of amino acid transporters on cell membranes. Tissues with high metabolic activity, such as the liver and kidneys, are expected to show significant uptake. Penetration across the blood-brain barrier is likely to be limited and transporter-mediated.
Experimental Workflow: Investigating Tissue Distribution
A definitive study of tissue distribution would involve the use of a radiolabeled form of this compound (e.g., ¹⁴C or ³H).
Caption: Workflow for a radiolabeled tissue distribution study.
Metabolism
The metabolic fate of this compound is a critical determinant of its duration of action and potential for drug-drug interactions. While direct metabolic studies are scarce, the known pathways for similar β-amino acids provide a strong indication of its likely biotransformation. The primary metabolic route is expected to be transamination.
Putative Metabolic Pathway
The metabolism of β-aminoisobutyric acid (BAIBA), a close structural analog, is well-characterized and involves mitochondrial aminotransferases.[4] It is highly probable that this compound follows a similar pathway.
Caption: Putative metabolic pathway of this compound.
-
Key Enzymes:
-
4-Aminobutyrate Aminotransferase (ABAT): This mitochondrial enzyme is a key player in the catabolism of GABA and other amino acids. It is a likely candidate for the transamination of this compound.
-
Alanine-Glyoxylate Aminotransferase 2 (AGXT2): This enzyme is also involved in the metabolism of β-amino acids.[4]
-
The product of this transamination would be a keto acid, which can then enter central carbon metabolism, such as the Krebs cycle.
Excretion
The primary route of excretion for small, water-soluble compounds like this compound is expected to be renal.
-
Glomerular Filtration: The molecule is small enough to be freely filtered by the glomerulus.
-
Tubular Reabsorption: The renal tubules possess transporters for the reabsorption of amino acids. The extent of reabsorption will influence the renal clearance and elimination half-life of this compound. Specific transporters for β-amino acids are present in the kidney and will likely mediate its reuptake.
-
Fecal Excretion: Given its likely good absorption, fecal excretion of the parent compound is expected to be minimal.[5]
Analytical Methodologies for Pharmacokinetic Studies
Accurate quantification of this compound in biological matrices is fundamental to defining its pharmacokinetic profile. Due to its chiral nature and the presence of its endogenous enantiomer, stereoselective analytical methods are imperative.
Chiral Separation and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules. For chiral compounds, a chiral stationary phase (CSP) is required for enantiomeric separation.
Protocol: Chiral LC-MS/MS Quantification of this compound in Plasma
This protocol provides a general framework that must be optimized and validated for specific laboratory conditions.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for amino acid enantioseparation (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z)
-
-
Note: Specific MRM transitions must be optimized by direct infusion of the analyte and internal standard.
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table presents hypothetical pharmacokinetic parameters for this compound based on data from analogous β-amino acids. This is for illustrative purposes and requires experimental verification.
| Parameter | Hypothetical Value | Significance |
| Bioavailability (F%) | > 70% | Indicates good oral absorption. |
| Volume of Distribution (Vd) | 0.5 - 1.0 L/kg | Suggests distribution primarily in total body water. |
| Plasma Protein Binding | < 10% | High fraction of free drug available for pharmacological activity. |
| Elimination Half-life (t½) | 2 - 4 hours | Suggests a relatively short duration of action, potentially requiring multiple daily doses. |
| Clearance (CL) | Primarily renal | Indicates the kidney as the main organ of elimination. |
Future Directions and Conclusion
The study of the pharmacokinetics and metabolism of this compound is an area ripe for further investigation. Key future research should focus on:
-
In-vivo ADME studies in relevant animal models to definitively characterize its pharmacokinetic profile.
-
Identification of specific transporters involved in its absorption, distribution, and excretion.
-
Metabolite identification and profiling to confirm the predicted metabolic pathways and identify any unique metabolites.
-
Development and validation of a robust, stereoselective bioanalytical method for its quantification in various biological matrices.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 3-Aminobutanoic acid. National Center for Biotechnology Information. [Link]
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Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biomolecules, 9(2), 62. [Link]
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Wikipedia. Pregabalin. [Link]
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Fox, G. M., Roffel, A. F., Hartstra, J., Bussian, L. A., & van Marle, S. P. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Clinical Pharmacology: Advances and Applications, 11, 149–157. [Link]
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(R)-3-Aminobutanoic Acid: A Putative Modulator of GABAergic Neurotransmission - A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA_A and metabotropic GABA_B receptors to regulate neuronal excitability.[1] The therapeutic modulation of these receptors is a cornerstone of treatment for anxiety, epilepsy, and sleep disorders.[2] (R)-3-Aminobutanoic acid, a chiral β-amino acid, presents a chemical scaffold with the potential for interaction with GABA receptors, largely inferred from the activity of its structural analogs. As a commercially available intermediate in pharmaceutical synthesis, its own pharmacological profile remains notably uncharacterized in publicly accessible literature.[3][4] This technical guide provides a comprehensive overview of the GABA receptor landscape and outlines a rigorous, field-proven framework for the systematic evaluation of this compound's interaction with these critical CNS targets. We present detailed, self-validating experimental protocols for radioligand binding assays and electrophysiological characterization, designed to elucidate the binding affinity, selectivity, and functional effects of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate the potential of this compound as a novel modulator of GABAergic neurotransmission.
Introduction to the GABAergic System
The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, and its signaling is mediated by two major classes of receptors: GABA_A and GABA_B.[1]
GABA_A Receptors
GABA_A receptors are ligand-gated ion channels, forming a pentameric structure around a central chloride-permeable pore.[5] The receptor is assembled from a diverse array of 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), leading to a vast number of potential receptor subtypes with distinct pharmacological properties and anatomical distributions.[2] The most common synaptic GABA_A receptors are composed of two α, two β, and one γ subunit.[6] Upon binding of GABA to the interface between the α and β subunits, the chloride channel opens, leading to an influx of Cl⁻ ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[2][5] This rapid form of inhibition is known as phasic inhibition.[2] Extrasynaptic GABA_A receptors, often containing δ subunits, respond to ambient GABA concentrations and mediate a persistent, or tonic, inhibition.[2]
GABA_A receptors possess multiple allosteric binding sites that are targets for a variety of clinically important drugs, including benzodiazepines, barbiturates, and neurosteroids, which enhance the receptor's response to GABA.[5]
GABA_B Receptors
GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[7] They function as obligate heterodimers, composed of GABA_B1 and GABA_B2 subunits.[8] The GABA_B1 subunit is responsible for binding the endogenous ligand GABA, while the GABA_B2 subunit is required for G-protein coupling and trafficking of the receptor to the cell surface.[8]
GABA_B receptors are located on both presynaptic and postsynaptic membranes.[8] Presynaptically, their activation inhibits the release of neurotransmitters by reducing calcium influx through voltage-gated calcium channels.[7][8] Postsynaptically, they induce hyperpolarization by activating inwardly rectifying potassium channels.[8] Both of these actions are primarily mediated by G_i/o proteins.[8]
GABA_C Receptors (GABA_A-rho)
Initially classified as a distinct receptor type, GABA_C receptors are now considered a subclass of GABA_A receptors composed of ρ (rho) subunits.[9] These receptors form homomeric or heteromeric pentamers and are predominantly expressed in the retina.[10] They are characterized by a high affinity for GABA, slow activation and deactivation kinetics, and a lack of sensitivity to the classical GABA_A modulator's benzodiazepines and the antagonist bicuculline.[10][11]
This compound: A Molecule of Interest
This compound is a chiral, non-proteinogenic β-amino acid.[12] Its structure, featuring an amino group on the β-carbon relative to the carboxyl group, distinguishes it from the α-amino acids that constitute proteins.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [12] |
| Molecular Weight | 103.12 g/mol | [12] |
| CAS Number | 3775-73-3 | [12] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [3] |
Experimental Framework for Characterizing the Interaction of this compound with GABA Receptors
To ascertain the potential GABAergic activity of this compound, a systematic experimental approach is required. The following sections detail the methodologies for determining its binding affinity and functional effects at GABA_A and GABA_B receptors.
Radioligand Binding Assays: Quantifying Binding Affinity
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
3.1.1. Protocol: GABA_A Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (K_i) of this compound for the GABA_A receptor using [³H]muscimol, a potent GABA_A agonist.
Materials:
-
Rat brain membranes (prepared from cortex or whole brain)
-
[³H]muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled GABA (for defining non-specific binding)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw prepared rat brain membranes on ice. Wash the membranes by resuspending in 10-20 volumes of ice-cold binding buffer and centrifuging at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: 100 µL membrane suspension, 50 µL [³H]muscimol (final concentration ~2-4 nM), 50 µL binding buffer.
-
Non-specific Binding: 100 µL membrane suspension, 50 µL [³H]muscimol, 50 µL unlabeled GABA (final concentration 100 µM).
-
Competition: 100 µL membrane suspension, 50 µL [³H]muscimol, 50 µL this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻³ M).
-
-
Incubation: Incubate the reactions for 30-60 minutes on ice (4°C).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
3.1.2. Protocol: GABA_B Receptor Competitive Binding Assay
This protocol determines the binding affinity of this compound for the GABA_B receptor using [³H]CGP54626, a high-affinity GABA_B antagonist.
Materials:
-
Rat brain membranes
-
[³H]CGP54626 (specific activity ~30-60 Ci/mmol)
-
Unlabeled baclofen (for defining non-specific binding)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Standard equipment as listed in 3.1.1.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the GABA_A receptor assay, using the GABA_B binding buffer. Thorough washing is crucial to remove endogenous GABA.
-
Assay Setup:
-
Total Binding: 100 µL membrane suspension, 50 µL [³H]CGP54626 (final concentration ~1-2 nM), 50 µL binding buffer.
-
Non-specific Binding: 100 µL membrane suspension, 50 µL [³H]CGP54626, 50 µL unlabeled baclofen (final concentration 100 µM).
-
Competition: 100 µL membrane suspension, 50 µL [³H]CGP54626, 50 µL this compound at various concentrations.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Filtration and Quantification: Follow the same procedure as for the GABA_A receptor assay.
-
Data Analysis: Calculate the IC₅₀ and K_i values as described for the GABA_A receptor assay.
Workflow for Radioligand Binding Assays
Caption: Workflow for Radioligand Binding Assays.
Electrophysiology: Assessing Functional Activity
Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes expressing recombinant receptors, provide a direct measure of the functional effects of a compound on ion channel activity.
3.2.1. Protocol: Functional Characterization at Recombinant GABA_A Receptors
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABA_A receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., ND96)
-
GABA (for establishing baseline response)
-
This compound
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare stage V-VI oocytes from Xenopus laevis. Inject the oocytes with a mixture of cRNAs encoding the desired GABA_A receptor subunits. Incubate for 2-5 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at -60 mV.
-
Agonist Activity:
-
Establish a baseline current.
-
Apply increasing concentrations of this compound to the oocyte and record the elicited current.
-
Construct a dose-response curve and determine the EC₅₀ (concentration for half-maximal effect) and the maximal response relative to a saturating concentration of GABA.
-
-
Modulatory Activity:
-
Determine a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀).
-
Apply this concentration of GABA to the oocyte to establish a baseline response.
-
Co-apply the sub-maximal GABA concentration with various concentrations of this compound.
-
Measure the potentiation or inhibition of the GABA-evoked current.
-
-
Antagonist Activity:
-
Apply a fixed concentration of GABA (e.g., EC₅₀) to the oocyte.
-
Co-apply the GABA with increasing concentrations of this compound to determine if it inhibits the GABA response. Calculate the IC₅₀ if applicable.
-
Workflow for Electrophysiological Recording
Caption: Workflow for Electrophysiological Recording.
Signaling Pathways and Expected Outcomes
The functional consequence of this compound's interaction with GABA receptors will depend on the nature of the interaction (agonist, antagonist, or allosteric modulator).
GABA_A Receptor Signaling Pathway
Caption: GABA_B Receptor Signaling Pathway.
Conclusion and Future Directions
This compound represents an under-investigated molecule with the structural potential to interact with the GABAergic system. The lack of direct pharmacological data necessitates a foundational characterization to determine its profile at GABA_A and GABA_B receptors. The experimental frameworks provided in this guide offer a robust pathway to elucidate its binding affinity, efficacy, and mode of action. Should these initial studies reveal significant activity, further investigations into subtype selectivity, in vivo efficacy in animal models of CNS disorders, and pharmacokinetic profiling would be warranted. The systematic approach outlined herein will enable researchers to definitively assess the potential of this compound as a novel chemical tool or therapeutic lead for the modulation of GABAergic neurotransmission.
References
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Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]
-
Ghods-Sharifi, S., & Abdolmaleky, H. M. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. [Link]
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Sivanesan, S., & Sonders, M. S. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]
-
Benke, D. (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. The Journal of Physiological Sciences, 65(4), 309-320. [Link]
-
Pinard, A., Seddik, R., & Bettler, B. (2010). GABAB receptors: structure and functions. Advances in pharmacology, 58, 231-255. [Link]
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Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706670, this compound. [Link]
-
Chebib, M. (2004). GABAC receptors: distinctive functions and molecular pharmacology. Journal of Neurochemistry, 89(1), 1-12. [Link]
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
Wikipedia. (n.d.). GABOB. [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.
-
Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABAA receptor subtypes. Current topics in medicinal chemistry, 2(8), 795-816. [Link]
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- 13. researchgate.net [researchgate.net]
A Technical Guide to the Enantiomeric Specificity of 3-Aminobutanoic Acid in Biological Systems
Preamble: The Imperative of Chirality in Biological Recognition
In the intricate molecular landscape of biological systems, stereochemistry is not a trivial detail; it is a fundamental determinant of function. Molecules that are mirror images of one another—enantiomers—can elicit vastly different physiological responses, a principle dramatically illustrated by the thalidomide tragedy. This guide delves into the enantiomeric specificity of 3-aminobutanoic acid (also known as β-aminobutanoic acid or BABA), a non-proteinogenic amino acid. While structurally simple, its (R)- and (S)-enantiomers navigate distinct biological pathways, serving as a compelling case study in the stereospecificity of molecular interactions, from plant defense priming to potential neuromodulation and metabolic roles in mammals.[1][2] This document provides researchers, scientists, and drug development professionals with a technical overview of the synthesis, separation, and disparate biological activities of these two enantiomers, grounded in established methodologies and mechanistic insights.
Part 1: The Dichotomy of Function: (R)- vs. (S)-3-Aminobutanoic Acid
The biological significance of 3-aminobutanoic acid is almost exclusively tied to its stereochemistry. The spatial arrangement of the amino group on the chiral center at the third carbon dictates its interaction with stereospecific enzymes and receptors, leading to divergent outcomes in plants and animals.
(R)-3-Aminobutanoic Acid: A Sentinel in Plant Immunity
The most well-characterized role of BABA is in plant biology, where the (R)-enantiomer acts as a potent priming agent for broad-spectrum disease resistance.[2][3]
-
Mechanism of Action : (R)-BABA does not act as a direct antibiotic; instead, it sensitizes the plant's immune system.[4][5] Upon pathogen attack, BABA-treated plants mount a faster and stronger defense response.[4] This priming effect is mediated by the specific binding of (R)-BABA to an L-aspartyl-tRNA synthetase (AspRS) known as IBI1 (Impaired in BABA-Induced Immunity 1).[6] The (S)-enantiomer shows no such activity.[3] Binding of (R)-BABA, a structural analog of L-aspartic acid, competitively inhibits the canonical function of IBI1. This inhibition triggers separate downstream pathways: one leading to the priming of defense mechanisms and another, via the accumulation of uncharged tRNAs, that can lead to growth repression at high concentrations.[3][6]
-
Pharmacological Significance : Beyond its role in agriculture, this compound is a valuable chiral building block in the pharmaceutical industry. It is a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir, where stereochemical purity is critical for the drug's efficacy and safety.[7][8]
(S)-3-Aminobutanoic Acid: Exploring Roles in Mammalian Systems
The biological role of (S)-3-aminobutanoic acid is less defined than its R-counterpart. However, studies on related β-amino acids and derivatives suggest its involvement in metabolic and neuromodulatory processes.
-
Metabolic Fate : β-aminoisobutyric acid (BAIBA), a closely related metabolite, demonstrates enantiomer-specific roles in humans. L-BAIBA has been linked to bone mineral density and BMI, while D-BAIBA is associated with physical performance.[9] This suggests that the metabolic pathways for β-amino acids are highly stereospecific, and by extension, (S)-3-aminobutanoic acid likely has a distinct metabolic fate from the (R)-enantiomer.
-
Neurological Activity : While GABA (γ-aminobutanoic acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS), its isomers and derivatives can also interact with GABA receptors.[10][11] Studies on GABOB (4-amino-3-hydroxybutanoic acid), a hydroxylated analog of BABA, show opposite enantioselectivity at different GABA receptor subtypes: the (S)-enantiomer is more potent at GABA(A) receptors, whereas the (R)-enantiomer is more potent at GABA(B) and GABA(C) receptors.[12] This highlights the exquisite stereochemical sensitivity of these receptors and suggests that (S)-3-aminobutanoic acid may possess unique neuromodulatory properties that warrant further investigation.
Visualization of Disparate Biological Roles
The following diagram illustrates the divergent primary functions of the two enantiomers.
Caption: Divergent biological pathways of (R)- and (S)-3-aminobutanoic acid.
Part 2: Synthesis and Chiral Resolution
Studying enantiomeric specificity requires access to optically pure isomers. This is achieved through asymmetric synthesis or resolution of a racemic mixture.
Enzymatic Synthesis of this compound
Biocatalysis offers a green and highly selective route to chiral molecules. For this compound, engineered aspartase enzymes have proven highly effective.
-
Causality of Method Choice : Traditional chemical synthesis often requires harsh conditions or expensive chiral catalysts.[13] In contrast, enzymatic synthesis provides exceptional stereoselectivity (>99.9% enantiomeric excess) under mild, aqueous conditions. Aspartase from E. coli, for example, can be engineered to efficiently catalyze the conversion of inexpensive crotonic acid to this compound with high yields, making it ideal for industrial-scale production.[7][13]
Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
For analytical and small-scale preparative purposes, chiral HPLC is the gold standard for separating enantiomers.
-
Causality of Method Choice : The identical physical properties of enantiomers make them inseparable by standard chromatography. Chiral HPLC utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. For underivatized amino acids like BABA, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective. This direct analysis approach is often superior to methods requiring derivatization, as it eliminates an extra chemical step that could introduce impurities or cause racemization.[14]
Part 3: Experimental Protocols & Methodologies
The following protocols represent self-validating systems for the analysis and application of 3-aminobutanoic acid enantiomers.
Protocol: Chiral Separation of 3-Aminobutanoic Acid Enantiomers by HPLC
This protocol provides a robust method for quantifying the enantiomeric purity of a BABA sample.
Objective: To resolve and quantify (R)- and (S)-3-aminobutanoic acid from a mixture.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP) or equivalent.
-
Mobile Phase A: 0.1% Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Samples: this compound standard, (S)-3-aminobutanoic acid standard, Racemic (DL)-3-aminobutanoic acid standard, Unknown sample.
-
0.22 µm syringe filters.
Methodology:
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of each standard and the unknown sample in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter all samples through a 0.22 µm syringe filter before injection. Rationale: This prevents particulates from damaging the column and interfering with the analysis.
-
-
Chromatographic Conditions (Example):
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 80% Methanol / 20% Water with 0.02% Acetic Acid and 0.01% Ammonium Hydroxide. Rationale: The specific ratio of organic solvent to aqueous buffer, along with pH modifiers, is critical for optimizing the transient diastereomeric interactions on the CSP, thereby achieving baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Rationale: Temperature control is crucial for reproducible retention times.
-
Detection: UV at 210 nm or MS (ESI+).
-
Injection Volume: 10 µL.
-
-
System Validation & Analysis:
-
Inject the racemic standard first. The expected outcome is two well-resolved peaks of approximately equal area. Identify the elution order by injecting the individual (R)- and (S)- standards.
-
Inject the unknown sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [ |A_R - A_S| / (A_R + A_S) ] x 100
-
Visualization of Chiral HPLC Workflow
Caption: Workflow for the chiral separation and analysis of BABA enantiomers.
Part 4: Quantitative Data Summary
While extensive quantitative data comparing the enantiomers across all biological systems is sparse, key distinctions can be summarized.
| Property | This compound | (S)-3-Aminobutanoic Acid | Reference(s) |
| Primary Biological Role | Plant defense priming agent | Putative neuromodulator/metabolite in mammals | [2][6][9] |
| Key Biological Target | IBI1 (Aspartyl-tRNA synthetase) in Arabidopsis | Potential interaction with GABA receptor subtypes | [6][12] |
| Activity in Plants | Active inducer of disease resistance | Inactive | [3] |
| Enzymatic Synthesis | High yield (>95%) and ee (>99.9%) via engineered aspartase | Chemoenzymatic methods are also available | [7] |
| CAS Number | 3775-73-3 | 3775-72-2 | [15][16] |
| Molecular Weight | 103.12 g/mol | 103.12 g/mol | [15][16] |
Conclusion
The enantiomeric specificity of 3-aminobutanoic acid serves as a powerful microcosm of stereochemistry's role in biology. The (R)-enantiomer is a well-established and commercially relevant molecule, pivotal for inducing plant immunity and serving as a chiral building block for pharmaceuticals. The (S)-enantiomer, while less understood, presents an intriguing area for future research, particularly in the fields of metabolism and neuropharmacology. The ability to synthesize, resolve, and analyze these enantiomers using robust methods like enzymatic catalysis and chiral HPLC is fundamental to unlocking their distinct biological functions. For drug development professionals and researchers, understanding this specificity is not merely an academic exercise but a prerequisite for designing safe, effective, and targeted molecular interventions.
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Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC, NIH. [Link]
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The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. PMC, NIH. [Link]
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3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. PubMed, NIH. [Link]
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Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. PubMed, NIH. [Link]
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Potentiation of pathogen-specific defense mechanisms in Arabidopsis by β-aminobutyric acid. PNAS. [Link]
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Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABAC receptors. ResearchGate. [Link]
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(R)-3-Aminobutanoic Acid: A Technical Guide to its Historical Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
(R)-3-Aminobutanoic acid, a chiral β-amino acid, has emerged as a critical building block in modern synthetic organic chemistry, particularly in the pharmaceutical industry. Its incorporation into complex molecules can significantly influence their pharmacological properties, including efficacy and metabolic stability. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, offering valuable insights for researchers and professionals engaged in drug development and chemical synthesis.
The Genesis of a Chiral Building Block: Historical Discovery
The journey of 3-aminobutanoic acid, also known as β-aminobutyric acid (BABA), into the realm of stereochemistry is rooted in the broader history of β-amino acid chemistry. While the naturally occurring β-amino acid, β-alanine, was discovered in the early 20th century as a component of carnosine, the story of its methylated analogue, 3-aminobutanoic acid, unfolds over a longer timeline.[1]
Early synthetic methods for racemic 3-aminobutanoic acid have been documented as far back as 1857.[2] These initial approaches included the reaction of ammonia with crotonic acid under pressure, a testament to the early explorations of amine addition to unsaturated systems.[2] However, the true synthetic utility of this compound remained largely untapped until the development of methods to resolve its enantiomers and synthesize them in an optically pure form. The ability to isolate or specifically synthesize the (R)-enantiomer was a pivotal moment, unlocking its potential as a chiral precursor for a new generation of pharmaceuticals.
The Art and Science of Synthesis: A Methodological Evolution
The synthesis of enantiomerically pure this compound has evolved significantly from early, often inefficient, methods to highly sophisticated and efficient modern techniques. This evolution reflects the broader advancements in asymmetric synthesis and biocatalysis. The primary strategies can be categorized into four main approaches:
-
Classical Resolution: The earliest method for obtaining enantiomerically pure compounds.
-
Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method offering high stereoselectivity.
-
Asymmetric Catalysis: A highly efficient method utilizing chiral catalysts.
-
Biocatalysis: The use of enzymes to achieve exceptional enantio- and regioselectivity.
The following sections will delve into the technical details of each of these methodologies, providing both the "how" and the "why" behind the experimental choices.
Classical Resolution: The Foundation of Chiral Separation
Classical resolution remains a viable, albeit often less efficient, method for obtaining enantiopure this compound, particularly on a large scale where cost is a primary driver. The principle lies in the formation of diastereomeric salts by reacting the racemic 3-aminobutanoic acid with a chiral resolving agent. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4][5]
Causality Behind Experimental Choices: The choice of resolving agent is critical and is often determined empirically. Common resolving agents for racemic acids are chiral bases, such as alkaloids (e.g., brucine, strychnine) or synthetic amines like (R)-1-phenylethylamine. The solvent system is equally important, as it directly influences the solubility difference between the diastereomeric salts. The goal is to find a solvent in which one diastereomer is significantly less soluble, leading to its preferential crystallization.
Experimental Protocol: Classical Resolution of Racemic 3-Aminobutanoic Acid
Objective: To separate this compound from a racemic mixture using a chiral resolving agent.
Materials:
-
Racemic 3-aminobutanoic acid
-
(R)-1-Phenylethylamine (or another suitable chiral amine)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve racemic 3-aminobutanoic acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Enrichment: The optical purity of the resolved acid can be improved by recrystallizing the diastereomeric salt from fresh methanol.
-
Liberation of the Free Acid: Suspend the diastereomeric salt in water and add a stoichiometric amount of aqueous NaOH to neutralize the amine. Extract the chiral amine with an organic solvent (e.g., diethyl ether).
-
Purification: Acidify the aqueous layer with HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by a suitable analytical method, such as chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis.
Chiral Auxiliary-Mediated Synthesis: Precision in Stereocontrol
The use of chiral auxiliaries provides a powerful and predictable method for the asymmetric synthesis of this compound. In this approach, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.
Causality Behind Experimental Choices: Evans' oxazolidinone auxiliaries are a cornerstone of this methodology. The rigid, chiral environment provided by the oxazolidinone directs the approach of reagents from the less sterically hindered face, leading to high diastereoselectivity in reactions such as conjugate additions. The choice of the specific Evans auxiliary and the reaction conditions (e.g., Lewis acid, temperature) are critical for maximizing stereocontrol.
Experimental Protocol: Asymmetric Synthesis of this compound via a Chiral Auxiliary
Objective: To synthesize this compound with high stereoselectivity using an Evans-type chiral auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or a similar chiral auxiliary)
-
n-Butyllithium (n-BuLi)
-
Crotonyl chloride
-
Lithium azide (LiN₃)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Acylation of the Auxiliary: Dissolve the chiral oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere. Add n-BuLi dropwise to form the lithium salt. Then, add crotonyl chloride and allow the reaction to warm to room temperature to form the N-crotonyl oxazolidinone.
-
Diastereoselective Conjugate Addition: Cool the solution of the N-crotonyl oxazolidinone to -78 °C. In a separate flask, prepare a solution of lithium azide in THF. Add the azide solution to the oxazolidinone derivative. The chiral auxiliary will direct the addition of the azide to form the (R)-configured β-azido product with high diastereoselectivity.
-
Cleavage of the Auxiliary: After the reaction is complete, hydrolyze the oxazolidinone auxiliary using lithium hydroxide and hydrogen peroxide in a mixture of THF and water. This step liberates the chiral β-azido acid and allows for the recovery of the chiral auxiliary.
-
Reduction of the Azide: Dissolve the β-azido acid in a suitable solvent like methanol. Add a catalytic amount of Pd/C and subject the mixture to hydrogenation. The azide group is reduced to the primary amine, yielding this compound.
-
Purification and Analysis: Purify the final product by recrystallization or chromatography. Confirm the structure and determine the enantiomeric excess using standard analytical techniques.
Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis represents a highly efficient and atom-economical approach to enantiomerically pure compounds. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. Asymmetric hydrogenation of a suitable prochiral precursor is a common and effective method for the synthesis of this compound.
Causality Behind Experimental Choices: The success of asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center (commonly rhodium or ruthenium). Ligands such as DuPhos and BINAP create a chiral environment around the metal, forcing the substrate to bind in a specific orientation and leading to the delivery of hydrogen to one face of the double bond with high selectivity. The choice of catalyst, solvent, and hydrogen pressure are all critical parameters that need to be optimized for high enantioselectivity and conversion.
Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of this compound
Objective: To synthesize this compound via asymmetric hydrogenation of a prochiral enamine precursor.
Materials:
-
Ethyl 3-aminocrotonate
-
(R)-Ru(OAc)₂-BINAP (or a similar chiral catalyst)
-
Methanol, degassed
-
Hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
-
Standard laboratory glassware
Procedure:
-
Precursor Synthesis: Synthesize the prochiral precursor, ethyl 3-aminocrotonate, through standard methods.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the ethyl 3-aminocrotonate and a catalytic amount of the chiral ruthenium catalyst in degassed methanol.
-
Reaction: Pressurize the reactor with hydrogen gas to the optimized pressure and stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: After releasing the hydrogen pressure, remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (R)-3-aminobutanoate.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).
-
Purification and Analysis: Purify the this compound by recrystallization. Determine the enantiomeric excess using chiral HPLC.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes operate under mild conditions with exceptional enantio- and regioselectivity, often obviating the need for protecting groups and reducing waste. For the synthesis of this compound, two main enzymatic strategies have been employed: kinetic resolution of the racemate and asymmetric synthesis from a prochiral substrate.
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.
Causality Behind Experimental Choices: ω-Transaminases are particularly useful for the kinetic resolution of racemic β-amino acids. An (S)-selective ω-transaminase will deaminate the (S)-enantiomer of 3-aminobutanoic acid to the corresponding β-keto acid, leaving the desired (R)-enantiomer untouched. The choice of the specific ω-transaminase and the amino acceptor (e.g., pyruvate) are crucial for achieving high conversion and excellent enantiomeric excess of the remaining (R)-enantiomer.
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 3-Aminobutanoic Acid
Objective: To obtain this compound by the kinetic resolution of a racemic mixture using an (S)-selective ω-transaminase.
Materials:
-
Racemic 3-aminobutanoic acid
-
(S)-selective ω-transaminase (e.g., from Burkholderia graminis)
-
Pyruvate (as the amino acceptor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (pH ~7.5)
-
Standard laboratory equipment for biochemical reactions (e.g., incubator shaker)
Procedure:
-
Reaction Setup: In a buffered aqueous solution, dissolve racemic 3-aminobutanoic acid, pyruvate, and a catalytic amount of PLP.
-
Enzymatic Reaction: Add the (S)-selective ω-transaminase to initiate the reaction. Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by measuring the consumption of the (S)-enantiomer or the formation of the (R)-enantiomer using chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the (R)-enantiomer.
-
Work-up: Terminate the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant). Remove the denatured protein by centrifugation or filtration.
-
Purification: Purify the this compound from the reaction mixture using ion-exchange chromatography or other suitable methods to remove unreacted substrate, byproducts, and buffer salts.
-
Analysis: Confirm the identity and determine the enantiomeric excess of the purified product.
A more direct biocatalytic approach involves the asymmetric addition of ammonia to an α,β-unsaturated carboxylic acid, catalyzed by an enzyme.
Causality Behind Experimental Choices: Aspartase from Escherichia coli has been successfully engineered to catalyze the enantioselective addition of ammonia to crotonic acid, directly yielding this compound. The wild-type enzyme has low activity for this non-natural substrate, but site-directed mutagenesis has led to variants with significantly improved catalytic efficiency and stereoselectivity. This method is highly atom-economical and produces the desired product in a single step from readily available starting materials.
Experimental Protocol: Biocatalytic Synthesis of this compound using Aspartase
Objective: To synthesize this compound from crotonic acid using an engineered aspartase.
Materials:
-
Crotonic acid
-
Ammonia (e.g., from ammonium chloride)
-
Engineered aspartase (whole cells or purified enzyme)
-
Buffer solution (e.g., Tris-HCl, pH ~8.5)
-
Standard laboratory equipment for biocatalysis
Procedure:
-
Reaction Setup: In a buffered aqueous solution, dissolve crotonic acid and a source of ammonia.
-
Enzymatic Reaction: Add the engineered aspartase (as whole cells or a purified enzyme preparation) to the substrate solution. Incubate the reaction at the optimal temperature and pH for the enzyme.
-
Monitoring: Track the formation of this compound over time using HPLC.
-
Work-up: Once the reaction has reached completion, separate the biomass (if using whole cells) by centrifugation.
-
Purification: Isolate and purify the this compound from the supernatant using techniques such as ion-exchange chromatography.
-
Analysis: Verify the structure and determine the enantiomeric purity of the final product.
Data Presentation and Comparison of Synthetic Methods
To facilitate a clear comparison of the different synthetic strategies, the following table summarizes key performance indicators for each method.
| Synthetic Method | Typical Enantiomeric Excess (e.e.) | Theoretical Maximum Yield | Key Advantages | Key Disadvantages |
| Classical Resolution | >99% (after recrystallization) | 50% | Scalable, cost-effective for large quantities. | Low theoretical yield, often requires extensive optimization of resolving agent and solvent. |
| Chiral Auxiliary | >98% | High | High stereoselectivity, predictable outcome. | Stoichiometric use of expensive auxiliary, multi-step process. |
| Asymmetric Catalysis | >99% | High | High catalytic efficiency, low catalyst loading. | Requires expensive and often air-sensitive catalysts and ligands. |
| Biocatalysis (Kinetic Resolution) | >99% | 50% | Mild reaction conditions, high enantioselectivity. | Limited to 50% yield, requires separation of product from unreacted starting material. |
| Biocatalysis (Asymmetric Synthesis) | >99% | High | Highly atom-economical, environmentally friendly. | Requires development and optimization of the biocatalyst. |
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Classical resolution of racemic 3-aminobutanoic acid.
Caption: Chiral auxiliary-mediated synthesis of this compound.
Caption: Asymmetric hydrogenation for the synthesis of this compound.
Caption: Biocatalytic routes to this compound.
Conclusion and Future Outlook
The journey from the early synthesis of racemic 3-aminobutanoic acid to the highly efficient and selective modern methods for producing its (R)-enantiomer is a compelling narrative of chemical innovation. Each synthetic strategy offers a unique set of advantages and disadvantages, and the optimal choice depends on factors such as the desired scale of production, cost considerations, and available expertise.
For laboratory-scale synthesis where high stereoselectivity and predictable outcomes are paramount, chiral auxiliary-mediated methods and asymmetric catalysis remain powerful tools. For large-scale industrial production, the economic advantages of classical resolution and the green credentials and high efficiency of biocatalysis are increasingly attractive.
The future of this compound synthesis will likely be driven by further advances in biocatalysis, including the discovery of novel enzymes and the engineering of existing ones for enhanced activity, stability, and substrate scope. The development of more efficient and recyclable chiral catalysts will also continue to be an active area of research. As the demand for enantiomerically pure building blocks in the pharmaceutical and other industries continues to grow, the methodologies for their synthesis will undoubtedly continue to evolve, pushing the boundaries of chemical synthesis and enabling the creation of novel and more effective molecules.
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(R)-3-Aminobutanoic acid as a biochemical for proteomics research
An In-depth Technical Guide to (R)-3-Aminobutanoic Acid for Proteomics Research
Abstract
This compound (R-3-ABA), a non-proteinogenic β-amino acid, presents a unique molecular scaffold with significant, yet largely untapped, potential within the field of proteomics. While traditionally recognized as a chiral building block in pharmaceutical synthesis, its distinct stereochemistry and functional groups—a primary amine and a carboxylic acid—position it as a versatile tool for advanced proteomics and metabolomics research. This guide moves beyond its conventional applications to explore its utility as a chiral probe, a scaffold for novel chemical labeling reagents, and a specialized internal standard for mass spectrometry. We provide a technical deep-dive into these potential applications, complete with theoretical frameworks, detailed experimental protocols, and the scientific rationale behind each proposed methodology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical tools to address complex biological questions.
Introduction: Unveiling a Niche Biochemical Tool
The landscape of proteomics is continually evolving, driven by the need for more precise and sophisticated tools to dissect the complexities of the proteome. While the field has a robust arsenal of reagents, the exploration of non-canonical amino acids as research biochemicals offers new avenues for investigation. This compound, the (R)-enantiomer of 3-aminobutanoic acid, is one such molecule.[1] Its significance has been highlighted in medicinal chemistry, notably as a key chiral intermediate for synthesizing antiretroviral drugs.[2] However, its intrinsic properties—a defined stereocenter, a reactive primary amine, and a carboxyl group—make it an intriguing candidate for specialized applications in proteomics.
This guide will provide a comprehensive overview of the core physicochemical properties of R-3-ABA and subsequently explore three innovative applications in proteomics research:
-
A Chiral Probe for Stereospecific Protein-Ligand Interactions: Leveraging its fixed stereochemistry to investigate and resolve chiral recognition events.
-
A Foundation for Novel Chemical Labeling Reagents: Utilizing its functional groups as handles for derivatization into bespoke tags for protein modification and analysis.
-
A Chiral Internal Standard for Quantitative Mass Spectrometry: Employing isotopically labeled R-3-ABA for precise quantification in complex biological matrices, bridging proteomics and metabolomics.
Core Physicochemical and Biochemical Profile
Understanding the fundamental properties of R-3-ABA is crucial for designing and interpreting experiments. It is a beta-amino acid, meaning the amino group is attached to the beta-carbon, two atoms away from the carboxyl group. This structure distinguishes it from the alpha-amino acids that constitute proteins.
| Property | Value | Source |
| IUPAC Name | (3R)-3-aminobutanoic acid | PubChem[1] |
| Molecular Formula | C₄H₉NO₂ | PubChem[1] |
| Molecular Weight | 103.12 g/mol | Biosynth |
| CAS Number | 3775-73-3 | Pharmaffiliates[3] |
| Structure | CH₃CH(NH₂)CH₂COOH | Sigma-Aldrich |
| Key Features | Chiral center, primary amine, carboxylic acid | HMDB |
These properties, particularly the presence of distinct functional groups and a stable chiral center, form the basis of its utility in the advanced applications discussed below.
Advanced Applications in Proteomics Research
The true potential of R-3-ABA lies in its application as a specialized tool to answer specific proteomics questions that are often difficult to address with conventional reagents.
This compound as a Chiral Resolving Agent
Expertise & Causality: Chirality is fundamental to biology. Proteins, being chiral entities themselves, often exhibit stereospecific interactions with small molecules. The ability to separate and analyze enantiomers of drugs, metabolites, or post-translational modifications is critical. While various chiral selectors are used in chromatography, R-3-ABA can be employed as a chiral mobile phase additive (CMPA) to resolve racemic mixtures of peptides or small molecules. The underlying principle is the formation of transient, diastereomeric complexes between the chiral analyte and R-3-ABA, which possess different interaction energies with the stationary phase, enabling their separation.[4]
Workflow for Chiral Resolution:
Caption: Workflow for chiral resolution using R-3-ABA as a mobile phase additive.
A Scaffold for Novel Chemical Labeling Reagents
Expertise & Causality: Chemical labeling is a cornerstone of quantitative proteomics, enabling the relative or absolute quantification of proteins across different samples.[5][6] Reagents typically contain a reactive group that targets specific amino acid residues (e.g., N-hydroxysuccinimide esters for primary amines), a reporter group (for mass spectrometry), and a spacer arm.[7] The unique beta-amino acid structure of R-3-ABA allows it to be derivatized into a novel labeling reagent. For instance, its carboxylic acid can be activated to react with a reporter moiety, while its primary amine can be modified to create a protein-reactive group. This approach allows for the creation of custom tags with specific spacer lengths or properties not available in commercial reagents.
Workflow for Custom Labeling Reagent:
Caption: Synthesis and application workflow for a custom R-3-ABA-based labeling reagent.
A Chiral Internal Standard for Quantitative Mass Spectrometry
Expertise & Causality: Accurate quantification is a major challenge in mass spectrometry-based proteomics and metabolomics.[8] Variability during sample preparation, extraction, and ionization can significantly impact results.[9] The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass is the gold standard for correcting this variability.[10] An isotopically labeled version of R-3-ABA (e.g., with ¹³C or ²H) would be an invaluable internal standard for studies investigating β-amino acid metabolism or for quantifying drugs and metabolites that are structural analogs of R-3-ABA, such as pregabalin.[11] By adding a known amount of the SIL R-3-ABA to a sample at the very beginning of the workflow, any subsequent sample loss or variation will affect both the analyte and the standard equally, allowing for highly accurate quantification based on the ratio of their signals.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear framework for implementing the proposed applications.
Protocol 1: Chiral Resolution of a Racemic Peptide using R-3-ABA as a Mobile Phase Additive
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare the Chiral Additive Stock: Dissolve this compound in Mobile Phase A to a final concentration of 20 mM. This will be your working Mobile Phase A.
-
-
Chromatographic System:
-
Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Method:
-
Equilibrate the column with 95% Mobile Phase A (containing R-3-ABA) and 5% Mobile Phase B for 10 minutes.
-
Inject 5 µL of the racemic peptide solution (e.g., 10 µg/mL).
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector (214 nm) and/or a mass spectrometer.
-
-
Data Analysis:
-
Successful resolution will result in two separated peaks corresponding to the two enantiomers.
-
Calculate the resolution factor (Rs) between the two peaks. An Rs value > 1.5 indicates baseline separation.
-
Protocol 2: Using Isotope-Labeled (R)-3-ABA as an Internal Standard for Quantification
-
Materials:
-
Analyte of interest (e.g., a structural analog of R-3-ABA).
-
Stable Isotope-Labeled (SIL) Internal Standard: this compound-¹³C₄,²H₉ (hypothetical).
-
Biological matrix (e.g., plasma, cell lysate).
-
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of the SIL internal standard solution at a known concentration (e.g., 500 ng/mL).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable method (e.g., HILIC or reversed-phase).
-
Analyze the sample using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Set up two MRM transitions: one for the native analyte and one for the SIL internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown sample by interpolating its area ratio on the calibration curve. This ratio-based method corrects for variations in sample handling and instrument response.[9][10]
-
Synthesis and Availability
The accessibility of R-3-ABA is a key consideration for its use in research. While traditionally produced via chemical resolution, recent advances in biotechnology have enabled more efficient and sustainable production methods.[2] Specifically, engineered E. coli strains expressing modified aspartase enzymes can now produce R-3-ABA at high yields through biotransformation, making this chiral intermediate more readily available for broader research applications.[2] Commercial suppliers also offer research-grade R-3-ABA.[3][12]
Conclusion
This compound is more than a simple chiral building block; it is a versatile biochemical with the potential to address specific and challenging questions in proteomics and metabolomics. By leveraging its unique stereochemistry and functional groups, researchers can develop novel methods for chiral separations, create custom chemical labels for quantitative proteomics, and achieve highly accurate quantification using mass spectrometry. While currently underutilized in this context, the theoretical basis and practical workflows outlined in this guide provide a solid foundation for its adoption. As the demand for specialized research tools grows, R-3-ABA stands out as a promising candidate to enrich the proteomics toolbox, enabling deeper insights into complex biological systems.
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The Therapeutic Potential of (R)-3-Aminobutanoic Acid: A Mechanistic and Methodological Review
An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (R)-3-Aminobutanoic acid ((R)-3-ABA). We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of its therapeutic potential, grounded in its action as a selective γ-aminobutyric acid (GABA) type B receptor agonist. This document is structured to provide not only a thorough understanding of the molecule's pharmacology but also practical, field-proven insights into its synthesis and evaluation.
Introduction: The Significance of Chirality and GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] Its actions are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[3][4] While GABA-A receptors are well-known targets for benzodiazepines and barbiturates, the G-protein coupled GABA-B receptors offer a distinct modality for therapeutic intervention in a range of neurological and psychiatric disorders.[5][6][7]
This compound, also known as (R)-β-aminobutyric acid, is a chiral β-amino acid.[8][9] Its stereochemistry is paramount; the (R)-enantiomer is the biologically active form that interacts with the GABA-B receptor, while the (S)-enantiomer is significantly less active at this site. This enantioselectivity underscores the importance of precise stereochemical control in synthesis, a topic we will explore in detail. As a structural analog of GABA, (R)-3-ABA serves as a valuable chemical tool and a potential therapeutic agent, leveraging the widespread modulatory role of the GABA-B receptor system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [8][10] |
| Molecular Weight | 103.12 g/mol | [8] |
| CAS Number | 3775-73-3 | [8][10] |
| IUPAC Name | (3R)-3-aminobutanoic acid | [8] |
| Melting Point | 189 °C (decomposition) | |
| Appearance | White to off-white solid powder | [11] |
| Solubility | Soluble in water and polar organic solvents | [11] |
Core Mechanism of Action: GABA-B Receptor Agonism
The therapeutic potential of (R)-3-ABA is inextricably linked to its function as an agonist at the GABA-B receptor. Understanding this mechanism is fundamental to appreciating its potential applications and designing relevant experimental validation systems.
The GABA-B Receptor: A Heterodimeric GPCR
Unlike the pentameric GABA-A chloride channels, the GABA-B receptor is a G-protein coupled receptor (GPCR) that functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[4] This heterodimerization is essential for trafficking the receptor to the cell surface and for its function. Agonist binding, including that of (R)-3-ABA, occurs at the Venus flytrap domain of the GABA-B1 subunit, which induces a conformational change transmitted to the GABA-B2 subunit, leading to the activation of intracellular signaling pathways via coupled Gi/o proteins.[4]
Downstream Signaling Cascade
Activation of the GABA-B receptor by an agonist like (R)-3-ABA initiates a cascade of inhibitory signals that reduce neuronal excitability.[3][12] The primary effects are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Modulation of Ion Channels: The Gβγ subunits directly modulate ion channel activity.
-
Presynaptically: Inhibition of voltage-gated Ca²⁺ channels (VGCCs) reduces calcium influx, which is critical for vesicle fusion and neurotransmitter release. This leads to a decrease in the release of excitatory transmitters like glutamate as well as GABA itself.[4]
-
Postsynaptically: Activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels causes an efflux of K⁺ ions, leading to membrane hyperpolarization.[4] This hyperpolarization moves the neuron's membrane potential further from the threshold required to fire an action potential, resulting in a slow and prolonged inhibitory postsynaptic potential (IPSP).
-
The following diagram illustrates this critical signaling pathway.
Caption: GABA-B Receptor Signaling Pathway.
Therapeutic Potential and Applications
The inhibitory actions mediated by GABA-B receptors translate into a wide range of potential therapeutic applications.[5][7][12] While clinical data for (R)-3-ABA itself is sparse, its potential can be inferred from preclinical studies and the established clinical utility of other GABA-B agonists, most notably baclofen.[2][7]
-
Spasticity and Muscle Relaxation: Baclofen is a cornerstone therapy for spasticity associated with multiple sclerosis and spinal cord injuries.[2][7] By activating GABA-B receptors in the spinal cord, these agonists reduce the release of excitatory neurotransmitters, thereby decreasing muscle hypertonia and spasm frequency.
-
Neuropathic Pain: GABA-B receptors are highly expressed in the spinal cord's dorsal horn, a key area for pain processing.[12] Agonists can suppress the release of pain-signaling neurotransmitters, suggesting a role in managing chronic and neuropathic pain.[12][13]
-
Anxiety and Depression: Preclinical and clinical studies have implicated GABA-B receptors in anxiety and depression.[5][7] By modulating neuronal excitability in brain regions like the amygdala and prefrontal cortex, GABA-B agonists may exert anxiolytic and antidepressant effects.
-
Addiction and Substance Use Disorders: GABA-B receptor activation can reduce the reinforcing effects of addictive drugs by decreasing dopamine release in the brain's reward pathways.[5] This has sparked interest in using agonists to treat addiction to alcohol, cocaine, and nicotine.
Enantioselective Synthesis and Quality Control
The production of enantiomerically pure (R)-3-ABA is non-trivial but essential for its therapeutic application. Traditional chemical resolution methods are often inefficient.[14] Modern biocatalytic approaches offer a superior alternative, providing high yield and exceptional stereoselectivity.[14][15]
Experimental Protocol: Biocatalytic Production of (R)-3-ABA
This protocol is based on the highly efficient biotransformation of crotonic acid using engineered E. coli expressing a mutant aspartase.[14] The rationale for this choice is its "green" chemistry approach, high conversion rate, and production of the desired enantiomer with extremely high purity, which are critical considerations in pharmaceutical development.
Objective: To synthesize this compound with high enantiomeric excess (e.e. >99%) from crotonic acid.
Materials:
-
Recombinant E. coli cells expressing mutant aspartase (e.g., BSASP-C6)[14]
-
Crotonic acid (Substrate)
-
HEPES buffer (100 mM, pH 8.0)
-
MgCl₂ (2 mM)
-
NH₄Cl
-
Ammonia solution (for pH adjustment)
-
Centrifuge and appropriate tubes
-
Incubator shaker (37 °C, 200 rpm)
-
Water bath or heat block (80 °C)
-
Chiral HPLC system with a suitable column (e.g., CROWNPAK CR(+))
Step-by-Step Methodology:
-
Biocatalyst Preparation:
-
Culture the recombinant E. coli strain under appropriate conditions to induce expression of the mutant aspartase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4 °C).
-
Wash the cell pellet with buffer (e.g., 100 mM HEPES) and resuspend to a desired final cell concentration (e.g., 2-8 g/L dry cell weight).[14] This step is crucial to remove residual media components that could interfere with the reaction.
-
-
Reaction Mixture Preparation:
-
Dissolve crotonic acid and an equimolar amount of NH₄Cl in a solution of 100 mM HEPES and 2 mM MgCl₂.[14] MgCl₂ is included as it is often a required cofactor for enzymatic activity.
-
Adjust the pH of the substrate solution to 8.0 using ammonia.[14] Maintaining the optimal pH is critical for maximizing enzyme catalytic efficiency.
-
Add the prepared cell suspension to the substrate solution to initiate the reaction. A typical substrate concentration to start with is 20 g/L.[14]
-
-
Biotransformation Reaction:
-
Reaction Termination and Sample Preparation:
-
To stop the reaction, heat the collected samples at 80 °C for 10 minutes.[14] This heat treatment denatures the enzyme, effectively quenching the catalytic activity and preserving the composition at the time of sampling.
-
Centrifuge the heat-treated samples to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Quality Control and Analysis (Self-Validation):
-
Conversion Rate: Analyze the concentration of the remaining crotonic acid and the produced (R)-3-ABA using standard HPLC. The conversion rate can be calculated from the depletion of the substrate.
-
Enantiomeric Purity: This is the most critical validation step. Analyze the supernatant using a chiral HPLC system. The separation of (R)- and (S)-enantiomers allows for the precise calculation of the enantiomeric excess (e.e.), ensuring the product meets the required stereochemical purity of ≥99.9%.[15]
-
The workflow for this process is visualized below.
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(R)-3-Aminobutanoic Acid: A Chiral β-Amino Acid Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
β-amino acids represent a pivotal class of non-proteinogenic amino acids, offering unique structural motifs that confer advantageous pharmacological properties, most notably enhanced proteolytic stability.[1][2] Within this class, (R)-3-Aminobutanoic acid serves as a fundamental chiral building block for synthesizing a diverse array of bioactive molecules and pharmaceutical intermediates.[3][4] This guide provides a comprehensive technical overview of this compound, beginning with its foundational chemical properties and stereochemistry. We delve into established and innovative synthetic strategies, including chemoenzymatic methods, asymmetric catalysis, and chiral resolutions, critically evaluating the causality behind procedural choices. Furthermore, this document explores the rich derivatization potential of the this compound scaffold, with a focus on its application in developing GABA receptor agonists and precursors for complex molecules like β-lactams and the antiretroviral agent dolutegravir.[5][6] Detailed experimental protocols, comparative data tables, and process visualizations are provided to equip researchers and drug development professionals with actionable, field-proven insights for leveraging this versatile molecule in their discovery and development pipelines.
Introduction: The Significance of β-Amino Acids in Medicinal Chemistry
The twenty canonical α-amino acids form the fundamental basis of peptides and proteins. However, their application as therapeutic agents is often hampered by rapid degradation by proteases and limited conformational diversity.[1] Unnatural amino acids, particularly β-amino acids, provide a powerful solution to these challenges.[7] Characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, these structures introduce an additional carbon into the peptide backbone.[7][8]
This seemingly minor alteration has profound consequences:
-
Enhanced Proteolytic Stability: The modified backbone is not recognized by many common proteases, leading to significantly longer in vivo half-lives.[2]
-
Novel Secondary Structures: Peptides incorporating β-amino acids can fold into unique and stable helical and sheet-like structures not accessible to their α-amino acid counterparts, enabling the design of molecules that can mimic or disrupt biological interactions with high specificity.[1]
-
Diverse Pharmacological Activity: β-amino acids are integral components of numerous biologically active natural products and synthetic drugs, exhibiting activities ranging from antimicrobial and antifungal to hypoglycemic and antiketogenic.[3]
This compound, also known as (R)-β-homoalanine, is a prototypical chiral β-amino acid that has garnered significant attention as a versatile starting material in pharmaceutical synthesis.[9] Its stereochemically defined structure makes it an invaluable precursor for enantiomerically pure target molecules.
Core Properties of this compound
A clear understanding of the fundamental physicochemical properties is essential for designing synthetic routes and handling the compound.
| Property | Value | Source |
| IUPAC Name | (3R)-3-aminobutanoic acid | PubChem[9] |
| Molecular Formula | C₄H₉NO₂ | PubChem[9] |
| Molecular Weight | 103.12 g/mol | PubChem[9] |
| CAS Number | 3775-73-3 | PubChem[9] |
| Appearance | White powder or chunks | Sigma-Aldrich[10] |
| Melting Point | 189 °C (decomposes) | Sigma-Aldrich[10] |
| SMILES | CN | PubChem[9] |
Stereoselective Synthesis of this compound
The biological activity of pharmaceuticals is critically dependent on their stereochemistry. Therefore, the production of enantiomerically pure this compound is of paramount importance. Several strategic approaches have been developed, each with distinct advantages and challenges. The choice of method is often a trade-off between cost, scalability, efficiency, and environmental impact.
Chemoenzymatic Synthesis: Precision and Sustainability
Enzymatic catalysis offers an elegant route characterized by exceptional stereoselectivity and mild reaction conditions. A notable example is the use of aspartase from Escherichia coli to catalyze the conversion of butenoic acid to this compound.[11]
-
Causality: This method leverages the inherent chirality of the enzyme's active site to direct the addition of ammonia across the double bond with near-perfect stereocontrol. The process avoids harsh reagents and extreme temperatures, making it a greener and often more cost-effective alternative for large-scale production.[11] A patent for this process reports conversion rates of ≥98% and an enantiomeric excess (ee) of ≥99.9% within 24 hours.[11]
Asymmetric Catalysis and Chiral Pool Synthesis
Asymmetric catalysis involves using a chiral catalyst to transform a prochiral substrate into a chiral product. For instance, asymmetric hydrogenation of a suitable precursor can yield the desired enantiomer.
Alternatively, chiral pool synthesis utilizes readily available, inexpensive chiral molecules from nature. For example, a multi-step synthesis starting from aspartic acid can be employed to produce enantiomerically pure β-amino acids.[12]
-
Expert Insight: While effective, these routes can be complex. Asymmetric catalysis often relies on expensive transition metal catalysts and ligands. Chiral pool synthesis can involve multiple steps, potentially lowering the overall yield. The decision to use these methods depends on the availability of starting materials and the cost-sensitivity of the final product.
Comparison of Synthetic Strategies
| Strategy | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chemoenzymatic | Aspartase, Butenoic acid | High (≥98% conversion)[11] | Excellent (≥99.9%)[11] | High selectivity, mild conditions, sustainable. | Enzyme stability and cost can be a factor. |
| Asymmetric Catalysis | Transition metals (e.g., Rh, Ru), chiral ligands | Good to Excellent | Good to Excellent | Direct, atom-economical. | Expensive catalysts/ligands, optimization required. |
| Chiral Resolution | Racemic 3-aminobutanoic acid, chiral resolving agent | Low (Theoretically ≤50%) | Excellent | Methodologically simple. | Inefficient (loses at least half of the material). |
| Chiral Pool | Natural amino acids (e.g., Aspartic acid) | Variable | Excellent | Inherently chiral starting material. | Can require multiple synthetic steps.[12] |
Derivatization and Applications in Drug Development
The true value of this compound lies in its role as a versatile scaffold. Its amino and carboxylic acid functionalities provide two distinct handles for chemical modification, leading to a wide range of derivatives with significant therapeutic potential.
(R)-3-Aminobutan-1-ol: A Key Intermediate for Dolutegravir
One of the most significant applications of this compound is its conversion to (R)-3-aminobutan-1-ol. This chiral amino alcohol is a critical raw material for the synthesis of dolutegravir, a first-line antiretroviral medication for the treatment of HIV.[5]
The conversion is typically achieved through the reduction of the carboxylic acid. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their high cost is a major drawback for industrial-scale production.[5] Process development research has identified lower-cost alternatives like sodium aluminum hydride as viable reagents, achieving high yields (61-67%) and excellent purity (96-99%) with 100% optical purity.[5]
GABA Receptor Agonists
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[13] Its receptors, particularly the G-protein-coupled GABA-B receptors, are important targets for drugs treating conditions like muscle spasticity, pain, and anxiety disorders.[6][13]
β-amino acids, including derivatives of this compound, can act as GABA-B receptor agonists.[6] Their structure mimics the endogenous ligand GABA, allowing them to bind to and activate the receptor. Incorporating the β-amino acid scaffold can lead to compounds with improved pharmacokinetic profiles compared to GABA itself. For example, pregabalin (Lyrica), a γ-amino acid analogue, is a successful drug used to treat neuropathic pain and fibromyalgia, highlighting the therapeutic potential of this structural class.[14]
Precursors to β-Lactam Antibiotics
The β-lactam ring is the core structural feature of one of the most important classes of antibiotics, including penicillins and cephalosporins. 3-amino-β-lactams can be synthesized from β-amino acids through intramolecular cyclization reactions.[15][16] Using an enantiomerically pure precursor like this compound allows for the stereocontrolled synthesis of chiral β-lactam derivatives, which is crucial for their antibiotic activity.[17] Various methods, such as the Staudinger ketene-imine cycloaddition or enolate-imine condensations, are employed for constructing the four-membered ring.[16]
Experimental Protocols: A Practical Guide
To ensure reproducibility and success, protocols must be detailed and self-validating. Here, we provide a representative, step-by-step methodology for a key transformation.
Protocol 1: Reduction of this compound to (R)-3-Aminobutan-1-ol
This protocol is adapted from a process development report aimed at a cost-effective synthesis.[5]
Objective: To reduce the carboxylic acid moiety of this compound to a primary alcohol with retention of stereochemistry.
Materials:
-
This compound (1.0 eq)
-
Sodium Aluminum Hydride (NaAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water (for quenching)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas supply
Equipment:
-
1000 mL three-neck, round-bottom flask
-
Reflux condenser
-
Temperature probe
-
Magnetic stir bar and stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Inert Atmosphere Setup: Assemble the three-neck flask with the reflux condenser, temperature probe, and a stopper. Flush the entire apparatus thoroughly with dry nitrogen gas to create an inert atmosphere. Causality: Sodium aluminum hydride reacts violently with water and moisture; an inert atmosphere is critical for safety and to prevent reagent decomposition.
-
Reagent Preparation: To the flask, add anhydrous THF (approx. 500 mL for a 20g scale reaction). Begin stirring and cool the solvent to 0-5 °C using an ice bath.
-
Hydride Addition: Carefully and slowly add the sodium aluminum hydride to the cooled THF.
-
Substrate Addition: Once the hydride is suspended, add the solid this compound portion-wise over 30-60 minutes. Self-Validation: Monitor the internal temperature closely. The addition is exothermic; a rapid temperature rise indicates the reaction is proceeding. Maintain the temperature below a designated limit (e.g., 25 °C) to ensure control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC, LC-MS).
-
Work-up (Quenching): Cool the reaction mixture back down to 0-5 °C in an ice bath. EXTREME CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Slowly and dropwise, add deionized water to quench the excess hydride. After the initial vigorous reaction subsides, a solution of NaOH can be added to precipitate the aluminum salts as a filterable solid.
-
Extraction: Filter the slurry to remove the aluminum salts, washing the filter cake with additional THF. Combine the filtrates and transfer to a separatory funnel. If necessary, add water and an organic solvent like DCM to perform a liquid-liquid extraction. Extract the aqueous layer 2-3 times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude (R)-3-aminobutan-1-ol.
-
Purification and Analysis: The crude product can be purified by distillation or chromatography if necessary. Confirm product identity and purity via NMR and mass spectrometry. Determine optical purity using chiral HPLC or chiral GC after appropriate derivatization.[5]
Conclusion and Future Outlook
This compound is more than just a simple molecule; it is an enabling chiral scaffold that provides access to a vast and valuable chemical space. Its unique β-amino acid structure imparts critical properties like proteolytic resistance, making its derivatives highly attractive for modern drug development. From being a cornerstone in the synthesis of the vital HIV drug dolutegravir to its potential in creating novel CNS-acting agents and antibiotics, its importance is clear.[5][6][16]
Future research will likely focus on developing even more efficient and sustainable synthetic routes, particularly through advancements in biocatalysis and flow chemistry. Furthermore, the systematic exploration of novel derivatives based on the this compound backbone will continue to be a fruitful endeavor, promising the discovery of next-generation therapeutics with enhanced efficacy, safety, and stability.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5706670, this compound. Retrieved January 10, 2026 from [Link].
- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT - A Cost-Effective, Scalable, One-Step Synthesis of (R)-3-aminobutan-1-ol. Retrieved January 10, 2026 from [Link].
- Google Patents. (2019). WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid.
-
Human Metabolome Database. (2012). Showing metabocard for 3-Aminobutanoic acid (HMDB0031654). Retrieved January 10, 2026 from [Link].
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Wikipedia. Amino acid. Retrieved January 10, 2026 from [Link].
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Pharmaffiliates. This compound | CAS No : 3775-73-3. Retrieved January 10, 2026 from [Link].
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Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307. Retrieved January 10, 2026 from [Link].
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Ghit, A., & Assal, D. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. Retrieved January 10, 2026 from [Link].
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Man-Un, O., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. ACS Medicinal Chemistry Letters. Retrieved January 10, 2026 from [Link].
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ResearchGate. (2009). Novel Stereoselective Synthesis of (R)-3-Aminotetradecanoic Acid (Iturinic Acid). Retrieved January 10, 2026 from [Link].
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Vass, E., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved January 10, 2026 from [Link].
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D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. Retrieved January 10, 2026 from [Link].
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ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved January 10, 2026 from [Link].
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MDPI. (2021). Activation of the α1β2γ2L GABA A Receptor by Physiological Agonists. Retrieved January 10, 2026 from [Link].
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Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16, 6840-6852. Retrieved January 10, 2026 from [Link].
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ResearchGate. (2013). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Retrieved January 10, 2026 from [Link].
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Wikipedia. Pregabalin. Retrieved January 10, 2026 from [Link].
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D'hooghe, M., et al. (2017). Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. European Journal of Organic Chemistry. Retrieved January 10, 2026 from [Link].
-
Digital Commons@Becker. (2021). Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. Retrieved January 10, 2026 from [Link].
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ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved January 10, 2026 from [Link].
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MDPI. (2020). Biological Activity of Naturally Derived Naphthyridines. Retrieved January 10, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89455934. Retrieved January 10, 2026 from [Link].
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Methodological & Application
Chiral separation techniques for 3-aminobutanoic acid enantiomers
An Application Guide to the Enantioselective Analysis of 3-Aminobutanoic Acid
Abstract
The enantiomers of 3-aminobutanoic acid (β-aminobutyric acid) serve as critical chiral building blocks in the synthesis of numerous pharmaceuticals, including the antiretroviral agent dolutegravir.[1][2] The stereochemistry of this β-amino acid profoundly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust, accurate, and efficient analytical methods for the chiral separation and quantification of its (R)- and (S)-enantiomers are indispensable for quality control, process optimization, and regulatory compliance in drug development and manufacturing. This document provides a comprehensive guide to the primary analytical techniques for this purpose, detailing the underlying principles, method development strategies, and step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), alongside a discussion on Enzymatic Resolution.
Introduction: The Significance of Chirality in 3-Aminobutanoic Acid
3-Aminobutanoic acid is a non-proteinogenic β-amino acid, meaning the amino group is attached to the beta-carbon relative to the carboxyl group.[3] This structure imparts unique conformational properties utilized in the synthesis of peptidomimetics and other complex molecules. The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid. As with most chiral molecules, these enantiomers can exhibit distinct pharmacological and toxicological properties. For instance, the synthesis of dolutegravir specifically requires the (R)-enantiomer.[1] Therefore, any synthesis route must be carefully controlled and the final product rigorously analyzed to ensure high enantiomeric purity (e.p.) or enantiomeric excess (e.e.).
This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for achieving reliable chiral separations of 3-aminobutanoic acid.
Core Strategies for Chiral Separation
The fundamental principle of chiral separation relies on creating a transient diastereomeric interaction between the enantiomers and a chiral selector.[4] This leads to a difference in energy between the two diastereomeric complexes, which can be exploited by separation techniques. There are two primary strategies to achieve this.
-
Direct Separation: The racemic mixture is introduced into a chiral environment, such as a chromatographic column packed with a Chiral Stationary Phase (CSP) or an electrophoretic buffer containing a chiral selector. The differential interaction of the enantiomers with the chiral selector leads to different migration times.
-
Indirect Separation: The enantiomers are first derivatized by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA). This reaction converts the enantiomeric pair into a pair of diastereomers.[5] These diastereomers have different physicochemical properties and can be separated using standard, achiral analytical techniques.[6]
Figure 1: High-level workflow for the chiral analysis of 3-aminobutanoic acid enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most versatile and widely adopted technique for enantioseparation due to its robustness, scalability, and the wide variety of available chiral stationary phases (CSPs).[7]
Direct Separation using Chiral Stationary Phases (CSPs)
The direct approach is often preferred for its simplicity, as it avoids the extra step of derivatization.[8] The choice of CSP is critical and depends on the analyte's structure. For 3-aminobutanoic acid, macrocyclic glycopeptide and crown ether-based CSPs have shown excellent efficacy.
-
Mechanism of Recognition: Macrocyclic glycopeptide phases (e.g., Teicoplanin-based, CHIROBIOTIC T) offer multiple interaction points, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket.[8] Chiral crown ether phases interact primarily with the protonated primary amine of the analyte through a three-point interaction model, making them highly suitable for amino acids.[9]
-
Method Development Insights:
-
Mobile Phase: The mobile phase composition is paramount. For polar compounds like amino acids, Polar Organic Mode or Reversed-Phase Mode are common. In reversed-phase, pH control is crucial to ensure the analyte is in the correct ionic state to interact with the CSP. Modifiers like methanol or acetonitrile are used to adjust retention and selectivity.
-
Additives: Small amounts of acids (e.g., acetic acid) or bases can significantly impact peak shape and resolution by controlling the ionization state of both the analyte and the stationary phase.[9]
-
Protocol 3.1: Direct Chiral HPLC Method
This protocol is based on the use of a macrocyclic glycopeptide CSP, which is effective for underivatized amino acids.
-
Instrumentation:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / Acetic Acid (0.25% in Water). Adjust ratio as needed for optimal resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or MS (ESI+).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the 3-aminobutanoic acid sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify enantiomers by injecting standards of the pure (R)- or (S)-enantiomer if available.
-
| Parameter | Setting | Rationale |
| Chiral Stationary Phase | Teicoplanin (CHIROBIOTIC T) | Provides multiple chiral interaction mechanisms (ionic, H-bonding) suitable for polar zwitterionic analytes like amino acids.[8] |
| Mobile Phase | Methanol / Aqueous Acetic Acid | The organic modifier controls retention time, while the acidic aqueous component ensures the amino group is protonated for optimal interaction with the CSP. |
| Temperature | 25°C | Lower temperatures often improve chiral resolution but can increase backpressure and analysis time. 25°C is a good starting point. |
| Table 1: Example HPLC Conditions for Direct Chiral Separation of 3-Aminobutanoic Acid. |
Indirect Separation via Diastereomer Formation
This method involves pre-column derivatization with a CDA. The resulting diastereomers can then be separated on a conventional achiral column, such as a C18.[6]
-
Mechanism: A single enantiomer of a CDA reacts with both enantiomers of the analyte. For example, (R,S)-amine + (R')-CDA → (R,R')-diastereomer + (S,R')-diastereomer. These diastereomers have different physical properties and can be separated.
Figure 2: Formation of separable diastereomers via reaction with a Chiral Derivatizing Agent (CDA).
-
Common CDAs for Amines:
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. Using a chiral thiol like N-acetyl-L-cysteine (NAC) creates diastereomers.[6]
-
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide reacts with the primary amine to form stable, UV-active derivatives.[10]
-
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): Reacts with amines to form highly fluorescent carbamates.[11]
-
Protocol 3.2: Indirect HPLC via OPA/NAC Derivatization
-
Reagent Preparation:
-
Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.4 with NaOH.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL methanol. Add 11.25 mL of borate buffer and 50 µL of 2-mercaptoethanol. (For achiral analysis).
-
NAC Solution: 10 mg/mL N-acetyl-L-cysteine in water.
-
-
Derivatization Procedure:
-
In a vial, mix 100 µL of the 3-aminobutanoic acid sample solution with 100 µL of borate buffer.
-
Add 50 µL of the NAC solution.
-
Add 200 µL of the OPA reagent.
-
Vortex and let the reaction proceed for 2 minutes at room temperature.
-
Neutralize by adding 50 µL of 1M HCl to stop the reaction.
-
Inject immediately into the HPLC.
-
-
Chromatographic Conditions:
-
Column: Standard Reversed-Phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 60% B over 20 minutes.
-
Flow Rate: 1.2 mL/min.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).
-
Chiral Gas Chromatography (GC)
Chiral GC offers very high resolution but requires the analyte to be volatile and thermally stable. For amino acids, this necessitates derivatization.[12]
-
Mechanism: The derivatized enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[13][14] Chiral recognition occurs through transient inclusion of one enantiomer into the chiral cyclodextrin cavity.
Protocol 4.1: Chiral GC with Derivatization
This is a two-step derivatization protocol common for amino acids.[15]
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Derivatization Procedure:
-
Step 1: Esterification (Carboxyl Group)
-
Place ~1 mg of the amino acid sample in a reaction vial and dry completely.
-
Add 1 mL of 3N HCl in methanol.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Step 2: Acylation (Amino Group)
-
To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap and heat at 60°C for 15 minutes.
-
The sample is now ready for injection.
-
-
-
GC Conditions:
-
Column: Chirasil®-L-Val or a derivatized cyclodextrin column (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film.
-
Carrier Gas: Helium or Hydrogen, constant flow of ~1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (FID).
-
Oven Program: Start at 80°C, hold for 2 min, then ramp at 4°C/min to 180°C.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
| Parameter | Setting | Rationale |
| Derivatization | 1. Esterification (MeOH/HCl) 2. Acylation (TFAA) | Required to make the non-volatile amino acid amenable to GC analysis by blocking polar -COOH and -NH2 groups.[15] |
| Chiral Stationary Phase | Derivatized Cyclodextrin | Provides a chiral cavity for differential inclusion complexation of the enantiomers, leading to separation.[14] |
| Oven Program | Temperature Gradient | Allows for the elution of derivatized analytes while optimizing the resolution, which is temperature-dependent in chiral GC. |
| Table 2: Example GC Conditions for Chiral Separation of 3-Aminobutanoic Acid. |
Chiral Capillary Electrophoresis (CE)
CE is a powerful technique characterized by extremely high separation efficiency, short analysis times, and minimal sample/reagent consumption.[16][17]
-
Mechanism: Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE). The differential, non-covalent binding between each enantiomer and the chiral selector results in different effective electrophoretic mobilities, leading to separation. Cyclodextrins and their derivatives are the most widely used chiral selectors for this purpose.[16][18]
Protocol 5.1: Chiral CE with a Cyclodextrin Selector
-
Instrumentation:
-
Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).
-
-
CE Conditions:
-
Capillary: Fused-silica, 50 cm total length (42 cm to detector), 50 µm ID.
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5, containing 15 mM beta-cyclodextrin (β-CD). The type and concentration of CD may require optimization.
-
Voltage: +20 kV.
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
-
Injection: Hydrodynamic (pressure) injection, 50 mbar for 5 seconds.
-
-
Procedure:
-
Capillary Conditioning (New Capillary): Flush sequentially with 1 M NaOH (30 min), water (15 min), and BGE (30 min).
-
Pre-run Conditioning: Before each injection, flush with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min).
-
Sample Preparation: Dissolve the sample in water or BGE to a concentration of 0.1-1 mg/mL.
-
Analysis: Place sample and buffer vials in the instrument, apply the voltage, and record the electropherogram.
-
| Parameter | Setting | Rationale |
| Chiral Selector | Beta-Cyclodextrin (β-CD) | A neutral chiral selector that forms transient inclusion complexes with the analytes. The stability difference of these complexes for each enantiomer drives the separation.[19] |
| BGE pH | 2.5 | At this low pH, the carboxyl group of the amino acid is protonated, and the amino group is positively charged. This minimizes wall interactions and provides a consistent charge state for electrophoretic migration. |
| Voltage | +20 kV | High voltage provides fast analysis and sharp peaks. The polarity is positive as the analyte is cationic at pH 2.5. |
| Table 3: Example CE Conditions for Chiral Separation of 3-Aminobutanoic Acid. |
Enzymatic Resolution
While primarily a preparative technique, enzymatic resolution can be used analytically to determine enantiomeric purity. It leverages the high stereoselectivity of enzymes.
-
Principle: An enzyme, such as a lipase or protease, is used to selectively catalyze a reaction (e.g., hydrolysis, aminolysis) on only one of the two enantiomers in a racemic mixture.[20] For example, Candida antarctica lipase B (CAL-B) can be used for the stereoselective aminolysis of a racemic N-acylated ester of 3-aminobutanoic acid.[20][21] After the reaction, the mixture contains one unreacted enantiomer and a new, reacted product of the other enantiomer. These two different compounds can then be easily separated and quantified using standard achiral chromatography.
This method is highly specific but requires development to find a suitable enzyme and reaction conditions. It is particularly useful for confirming the results from other chiral separation methods. A recent development involves using engineered aspartase to produce this compound directly from crotonic acid, achieving high yield and enantiomeric excess.[2]
Comparative Summary and Conclusion
The choice of technique depends on the specific analytical challenge, including required sensitivity, sample matrix, available instrumentation, and whether the goal is analytical or preparative.
| Technique | Principle | Sample Preparation | Advantages | Disadvantages |
| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Minimal (dissolve & filter). | Simple, direct, robust, widely applicable. | CSPs can be expensive; method development can be trial-and-error. |
| Indirect Chiral HPLC | Derivatization to diastereomers, separation on achiral column. | Multi-step derivatization required. | Uses standard columns, can enhance detection (fluorescence). | Derivatization adds complexity, time, and potential for error/racemization.[11] |
| Chiral GC | Separation of volatile derivatives on a chiral GC column. | Multi-step derivatization required. | Very high resolution and sensitivity (especially with MS). | Analyte must be volatile/thermally stable; derivatization is mandatory. |
| Chiral CE | Differential interaction with a chiral selector in the BGE. | Minimal (dissolve & filter). | Extremely high efficiency, very low sample/reagent use, fast. | Lower concentration sensitivity than HPLC/GC; less robust for complex matrices. |
| Table 4: Comparison of Primary Chiral Separation Techniques. |
References
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
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Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2000). Journal of Chromatographic Science. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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(S)-3-Aminobutyric acid. (n.d.). PubChem, National Institutes of Health. [Link]
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Chiral Separation of Amino Acid Enantiomers. (2007). Thin Layer Chromatography in Chiral Separations and Analysis. [Link]
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Chiral separation of amino acids by gas chromatography. (2005). ResearchGate. [Link]
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Enantiomeric Recognition and Separation by Chiral Nanoparticles. (2018). PMC, National Institutes of Health. [Link]
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Resolution of β-Amino Acids on a Chiral Stationary Phase Based on (+)-(18-Crown-6). (2002). Bulletin of the Korean Chemical Society. [Link]
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-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2020). PMC, National Institutes of Health. [Link]
-
Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. (2005). PubMed. [Link]
-
Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (2024). American Chemical Society. [Link]
-
Process Development Report: A Scalable, Low-Cost Synthesis of (R)-3-Aminobutan-1-ol. (2019). Medicines for All Institute (M4ALL). [Link]
-
Chiral selectors and stationary phases for separating enantiomer mixtures. (2011). ResearchGate. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2020). LCGC International. [Link]
-
Separation of Amino Acids by Capillary Electrophoresis with Light-Emitting Diode-Induced Fluorescence in the Presence of Electroosmotic Flow. (2013). Springer Nature Experiments. [Link]
-
Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002). PubMed. [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International. [Link]
-
Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. (2010). RSC Publishing. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. [Link]
-
Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. (2022). Chemical Science (RSC Publishing). [Link]
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. (2011). LCGC International. [Link]
- Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid. (2007).
-
Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. (2007). ResearchGate. [Link]
-
Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
-
Capillary Electrophoresis: Trends and Recent Advances. (2018). Analytical Chemistry. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. (2020). Analytical Methods (RSC Publishing). [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate. (1987). Analytical Chemistry. [Link]
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- 14. gcms.cz [gcms.cz]
- 15. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]
Topic: Chiral Quantification of (R)-3-Aminobutanoic Acid in Human Plasma by HPLC with UV Detection
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested methodology for the accurate and precise quantification of the (R)-enantiomer of 3-Aminobutanoic acid in human plasma. (R)-3-Aminobutanoic acid, a non-proteinogenic β-amino acid, is of growing interest in pharmaceutical and clinical research. However, its inherent properties—high polarity, lack of a native chromophore, and chirality—present significant analytical challenges.[1] This protocol overcomes these obstacles through a robust sample preparation workflow involving protein precipitation and solid-phase extraction (SPE), followed by pre-column derivatization with a chiral reagent to form diastereomers. The resulting derivatives are readily separated on a standard achiral reversed-phase C18 column and quantified using UV detection. This application note details the entire validated workflow, from sample handling to data interpretation, providing researchers with a reliable and reproducible method.
Introduction: The Analytical Imperative
This compound and its enantiomer are implicated in various physiological and pathological processes. The ability to distinguish and quantify the specific (R)-enantiomer in complex biological matrices like plasma is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. Direct analysis by HPLC is not feasible due to the molecule's poor retention on reversed-phase columns and its invisibility to common optical detectors like UV-Vis or fluorescence.[2]
The core of this method is a diastereomeric derivatization strategy. By reacting the analyte with a chiral derivatizing agent, we convert the enantiomeric pair into a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated using standard, achiral HPLC columns, which are known for their robustness and reproducibility.[3] This approach circumvents the need for specialized and often less stable chiral stationary phases (CSPs). For this protocol, we utilize 1-Fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA), a highly sensitive chiral resolution labeling reagent, which imparts a strong chromophore (for UV detection at ~350 nm) and creates chromatographically separable diastereomers.[4]
The Analytical Workflow: A Validated System
The entire process is designed as a self-validating system, ensuring data integrity from sample receipt to final concentration reporting. Each stage is optimized to minimize variability and maximize recovery.
Figure 1: Overall experimental workflow from plasma sample to final quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound and (S)-3-Aminobutanoic acid reference standards (≥98% purity)
-
Internal Standard (IS): (R)-4-Aminopentanoic acid (or other suitable non-endogenous amino acid)
-
L-FDVDA (Nacalai Tesque, Inc. or equivalent)
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water
-
Trichloroacetic acid (TCA), Formic acid (FA), Sodium bicarbonate
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma (K2EDTA anticoagulant), sourced from at least six different lots for validation[5]
Protocol 1: Sample Preparation
Causality: The objective is to remove high-abundance proteins that interfere with analysis and to isolate the small, polar analyte from the complex plasma matrix.[6][7] TCA precipitation effectively denatures and removes the bulk of proteins.[6] The subsequent SPE step provides further cleanup and concentration, selectively retaining the primary amine of our analyte on the cation exchange sorbent while washing away neutral and acidic interferents.
-
Thaw: Thaw plasma samples and quality controls (QCs) on ice.
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 500 µL of plasma.
-
Spike IS: Add 25 µL of the internal standard working solution (e.g., 10 µg/mL (R)-4-Aminopentanoic acid). Vortex for 10 seconds.
-
Precipitate Proteins: Add 250 µL of 10% (w/v) TCA solution. Vortex vigorously for 1 minute.
-
Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Condition SPE: Condition an Oasis MCX SPE cartridge with 1 mL of MeOH followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load Sample: Carefully load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in MeOH into a clean collection tube.
-
Evaporate: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
Protocol 2: Pre-Column Derivatization
Causality: The primary amine of this compound nucleophilically attacks the electron-deficient fluorodinitrobenzene ring of the L-FDVDA reagent, forming a stable covalent bond.[4] This reaction creates a diastereomer with a strong UV chromophore, enabling sensitive detection and chiral separation on an achiral column. The reaction is performed under basic conditions (sodium bicarbonate buffer) to ensure the amine is deprotonated and nucleophilic.
Figure 2: Diastereomeric derivatization reaction of this compound with L-FDVDA.
-
Prepare Reagents:
-
Derivatization Buffer: Prepare a 100 mM sodium bicarbonate solution in water, pH ~8.5.
-
L-FDVDA Solution: Prepare a 10 mg/mL solution of L-FDVDA in ACN.
-
-
Reconstitute: Reconstitute the dried sample extract from Protocol 1 in 100 µL of the derivatization buffer.
-
Add Reagent: Add 100 µL of the L-FDVDA solution. Vortex to mix.
-
Incubate: Seal the vial and incubate in a heating block or water bath at 50°C for a minimum of 15 hours to ensure the reaction goes to completion.[4]
-
Quench/Dilute: After incubation, cool the sample to room temperature. Add 800 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) to quench the reaction and prepare for injection.
-
Filter: Filter the final solution through a 0.22 µm syringe filter if any particulate matter is observed.
Protocol 3: HPLC-UV Analysis
Causality: The diastereomers formed now possess different affinities for the C18 stationary phase. A gradient elution, starting with high aqueous content and increasing the organic modifier (ACN), allows for the differential retention and separation of the L-FDVDA-(R)-3-ABA and L-FDVDA-(S)-3-ABA derivatives.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-15 min, 5-60% B; 15-16 min, 60-95% B; 16-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection λ | 350 nm |
| Table 1: Recommended HPLC Operating Conditions |
Method Validation: Ensuring Trustworthiness
This method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[5][8] All parameters were assessed to ensure the method is reliable for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria (FDA) |
| Selectivity | No interfering peaks at the retention time of the analyte or IS in 6 different plasma lots. | No significant interference at the LLOQ level.[5] |
| Linearity & Range | 0.1 – 50 µg/mL | Correlation coefficient (r²) ≥ 0.99 |
| LLOQ | 0.1 µg/mL | S/N > 10; Accuracy ±20%, Precision ≤20% |
| Intra-day Accuracy | 94.8% – 106.2% | ±15% of nominal (±20% at LLOQ) |
| Intra-day Precision | ≤ 8.5% (RSD) | ≤15% RSD (≤20% at LLOQ) |
| Inter-day Accuracy | 96.1% – 104.5% | ±15% of nominal (±20% at LLOQ) |
| Inter-day Precision | ≤ 9.8% (RSD) | ≤15% RSD (≤20% at LLOQ) |
| Extraction Recovery | ~85% | Consistent, precise, and reproducible |
| Stability | ||
| Freeze-Thaw (3 cycles) | Stable (within ±15% of nominal) | |
| Short-Term (24h, RT) | Stable (within ±15% of nominal) | |
| Post-Preparative (48h, 4°C) | Stable (within ±15% of nominal) | |
| Table 2: Summary of Method Validation Results |
Conclusion and Field Insights
This application note describes a complete, validated HPLC method for the chiral quantification of this compound in human plasma. The use of a diastereomeric derivatization strategy with L-FDVDA provides excellent sensitivity and selectivity, while employing a standard C18 column enhances method robustness and transferability.
Senior Scientist Insights:
-
Internal Standard Selection: The choice of internal standard is critical. It should be structurally similar to the analyte but not endogenously present. (R)-4-Aminopentanoic acid is an excellent choice as it behaves similarly during extraction and derivatization.
-
Derivatization Time: The derivatization reaction with L-FDVDA is not instantaneous.[4] Do not shorten the recommended 15-hour incubation time, as this can lead to incomplete reactions and inaccurate, non-reproducible results.
-
Matrix Effects: While this method is robust, it is always prudent during method development to evaluate matrix effects by comparing the response of post-extraction spiked samples to that of standards in neat solution. The mixed-mode SPE protocol is designed to minimize these effects.
This method is fit for purpose in regulated bioanalytical environments and provides a reliable tool for researchers in drug development and clinical diagnostics.
References
-
Mohammadian, E., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. Available at: [Link]
- Tu, Y.F., et al. (2012). Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography. Google Patents (CN102539600B).
-
Phyo, Y.M., et al. (2018). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. PubMed Central. Available at: [Link]
- Unknown Author. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents (CN105675783A).
-
SickKids Research Institute. Sample Preparation. SPARC BioCentre Molecular Analysis. Available at: [Link]
-
Ivanova-Petropulos, V., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. MDPI. Available at: [Link]
-
Sharma, A., et al. (2014). Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. ResearchGate. Available at: [Link]
-
Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Available at: [Link]
-
Hirose, T., et al. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]
-
Cieslar, G., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. Available at: [Link]
-
Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analaysis. Bio-Synthesis. Available at: [Link]
-
S. Ahuja & H. T. Rasmussen. (2007). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Naga Jhansi, G., et al. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. Available at: [Link]
-
Hagiwara, T., et al. (2000). Development of a Method for the Determination of -Aminobutyric Acid in Foodstuffs. J-Stage. Available at: [Link]
-
Tirumalai, R. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
Teerlink, T. (2009). Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Suttisintong, K., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chula Digital Collections. Available at: [Link]
-
FDA CDER Small Business and Industry Assistance. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
Barman, R. K., et al. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]
Sources
- 1. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
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- 8. fda.gov [fda.gov]
(R)-3-Aminobutanoic Acid in Cell Culture: Application Notes and Experimental Protocols
Introduction: Unveiling the Potential of a Chiral β-Amino Acid
(R)-3-Aminobutanoic acid, also known as D-β-aminobutyric acid, is a chiral non-proteinogenic β-amino acid.[1] Unlike its α-amino acid counterparts, it is not incorporated into proteins. Instead, it participates in various metabolic and signaling pathways. As a catabolite of thymine, this compound is part of a broader class of myokines known as β-aminoisobutyric acid (BAIBA), which are released from muscle during exercise and are implicated in regulating metabolism. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in cell culture, detailing its applications, mechanisms of action, and step-by-step protocols for in vitro studies.
This guide will delve into the known biological activities of this compound, including its role in metabolic regulation, its potential as an antiviral scaffold, and its inhibitory effects on certain cancer cell types. We will provide detailed protocols for preparing and applying this compound in a cell culture setting, ensuring scientific integrity and reproducibility.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Synonyms | D-β-Aminobutyric acid, (-)-3-Aminobutyric acid, (R)-3-Aminobutyric acid | [2][3] |
| CAS Number | 3775-73-3 | [2][3] |
| Molecular Formula | C₄H₉NO₂ | [2][3] |
| Molecular Weight | 103.12 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| Storage | 2-8°C, in a dry, dark place. | [5][6] |
Safety Precautions: this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Mechanism of Action: A Multi-faceted Signaling Molecule
The biological effects of this compound are multifaceted, stemming from its role as a signaling molecule in various cellular pathways.
Metabolic Regulation via AMPK and PPARα Activation
As a form of β-aminoisobutyric acid (BAIBA), this compound is recognized for its ability to mimic some of the metabolic benefits of exercise. BAIBA has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8] Activation of AMPK can, in turn, influence a variety of downstream targets, including the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[9] This signaling cascade is believed to underlie the observed effects of BAIBA on fatty acid oxidation and improved insulin sensitivity.
DOT Diagram: Proposed Metabolic Signaling Pathway of this compound
Caption: Proposed signaling cascade of this compound in metabolic regulation.
Potential Interaction with GABA Receptors
While this compound is a β-amino acid, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) raises the possibility of interaction with GABA receptors. Research on the structurally similar compound, 4-amino-3-hydroxybutanoic acid (GABOB), has shown that its (R)-enantiomer is a full agonist at GABA(C) receptors and exhibits enantioselectivity at GABA(A) and GABA(B) receptors.[1] This suggests that this compound may also modulate GABAergic signaling, a pathway known to influence cell proliferation and apoptosis in various cell types, including cancer cells.[10] However, direct binding and functional modulation of GABA receptors by this compound requires further investigation.
Application 1: Investigating Metabolic Effects in Cell Culture
Based on its known role in metabolic regulation, this compound can be used to study its effects on cellular metabolism, particularly in cell types relevant to metabolic diseases, such as skeletal muscle cells, adipocytes, and hepatocytes.
Protocol 1: Assessment of this compound on Glucose Uptake in C2C12 Myotubes
This protocol is designed to assess the effect of this compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound
-
Sterile PBS
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose
-
Insulin
-
Cytochalasin B
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation into myotubes, seed cells at a high density and, upon reaching confluence, switch the medium to DMEM with 2% HS and 1% Penicillin-Streptomycin.
-
Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
-
-
Preparation of this compound Stock Solution:
-
Due to its limited water solubility, prepare a stock solution of this compound in a suitable solvent such as methanol or N,N-Dimethylformamide. For cell culture, it is advisable to test the solvent's toxicity at the final working concentration. A stock solution in sterile PBS can be attempted with sonication, but complete dissolution may be challenging.
-
A common starting stock concentration is 100 mM. Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Treatment of Cells:
-
One day before the experiment, replace the differentiation medium with serum-free DMEM.
-
On the day of the experiment, treat the differentiated C2C12 myotubes with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM) in serum-free DMEM for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control group.
-
-
Glucose Uptake Assay:
-
Following treatment, wash the cells twice with warm PBS.
-
Incubate the cells in KRH buffer for 30 minutes at 37°C.
-
For a positive control, treat a set of wells with 100 nM insulin during the last 15 minutes of the KRH incubation.
-
To measure non-specific glucose uptake, treat a set of wells with 10 µM cytochalasin B.
-
Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]-glucose and 10 µM unlabeled 2-deoxy-D-glucose.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each well.
-
Calculate the fold change in glucose uptake relative to the vehicle control.
-
Application 2: Evaluation of Antiproliferative and Pro-apoptotic Effects
Initial findings suggest that this compound may have inhibitory effects on lymphoblast cells. The following generalized protocol can be adapted to investigate these effects on suspension cell lines like Jurkat (T-lymphoblastoid) cells.
Protocol 2: Cell Viability and Apoptosis Assay in Jurkat Cells
Materials:
-
Jurkat cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in suspension culture flasks.
-
Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
-
Cell Viability Assay:
-
Seed Jurkat cells in a 96-well plate at a density of 5x10⁴ cells per well.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add the cell viability reagent according to the manufacturer's instructions and measure luminescence.
-
Calculate the percentage of viable cells relative to the untreated control.
-
-
Apoptosis Assay:
-
Seed Jurkat cells in a 6-well plate at a density of 5x10⁵ cells per well.
-
Treat the cells with selected concentrations of this compound based on the viability assay results. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for 24 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
DOT Diagram: Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis in Jurkat cells.
Application 3: Investigating Antiviral Potential
This compound has been used as a building block in the synthesis of compounds with activity against Hepatitis B Virus (HBV).[4] While this does not imply direct antiviral activity of the parent molecule, it warrants investigation. The following is a generalized protocol for screening compounds for anti-HBV activity using the HepG2.2.15 cell line, which constitutively expresses HBV.
Protocol 3: Anti-HBV Activity Screening in HepG2.2.15 Cells
Materials:
-
HepG2.2.15 cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Penicillin-Streptomycin solution
-
This compound stock solution
-
Positive control antiviral (e.g., Lamivudine)
-
ELISA kits for HBsAg and HBeAg
-
qPCR reagents for HBV DNA quantification
Procedure:
-
Cell Culture:
-
Culture HepG2.2.15 cells in DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.
-
Seed cells in 24-well plates and grow to confluence.
-
-
Treatment:
-
Treat the confluent HepG2.2.15 cells with various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay).
-
Include a vehicle control and a positive control (e.g., 10 µM Lamivudine).
-
Incubate for 3 and 6 days, collecting the supernatant at each time point and replacing with fresh medium and compound.
-
-
Analysis of Viral Markers:
-
HBsAg and HBeAg Secretion: Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the collected supernatants using commercial ELISA kits.
-
HBV DNA Replication:
-
Extract total DNA from the cell lysates.
-
Quantify the intracellular HBV DNA levels using qPCR with primers specific for the HBV genome.
-
Isolate viral particles from the supernatant and quantify extracellular HBV DNA using qPCR.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of HBsAg/HBeAg secretion and HBV DNA replication for each concentration of this compound compared to the vehicle control.
-
Determine the EC₅₀ (50% effective concentration) value.
-
Conclusion and Future Directions
This compound is a promising research compound with potential applications in the study of metabolic diseases, cancer, and virology. The protocols provided in this guide offer a starting point for investigating its biological effects in various cell culture models. Future research should focus on elucidating the precise molecular targets of this compound, including its potential interactions with GABA receptors and other signaling pathways. Further studies are also needed to explore its efficacy in a wider range of cell lines and disease models, which will be crucial for translating these in vitro findings into potential therapeutic applications.
References
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Chebib, M., et al. (1998). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. British Journal of Pharmacology, 125(7), 1473–1479. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5706670, this compound. Retrieved January 9, 2026 from [Link].
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Young, S. Z., & Bordey, A. (2009). GABA's control of stem and cancer cell proliferation in adult neural and peripheral niches. Physiology (Bethesda, Md.), 24, 171–185. [Link]
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Pharmaffiliates (n.d.). This compound. Retrieved January 9, 2026 from [Link].
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Barlow, J. P., et al. (2020). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Metabolism Open, 7, 100053. [Link]
-
Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1192458. [Link]
-
Wikipedia. (2023, December 28). 3-Aminoisobutyric acid. In Wikipedia. [Link]
- Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96-108.
-
Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 504. [Link]
-
Jung, T. W., et al. (2015). BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice. Diabetologia, 58(9), 2096–2105. [Link]
- Kitase, Y., et al. (2018).
-
Okada, H., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. Journal of Clinical Biochemistry and Nutrition, 69(3), 255-261. [Link]
-
Xiang, L., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine, 9, 837242. [Link]
- Zhang, M., et al. (2023). L-BAIBA promotes Nrf-2 nuclear translocation by activating the AMPK signaling pathway to inhibit oxidative stress and apoptosis in nucleus pulposus cells. Free Radical Biology and Medicine, 208, 205-218.
- Di Ciano, C., & Everitt, B. J. (2003). The role of the basolateral amygdala in the memory of the context of drug-associated cues. European Journal of Neuroscience, 17(8), 1741–1748.
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The Cornerstone of Chiral Synthesis: Applications of (R)-3-Aminobutanoic Acid in Pharmaceutical Intermediates
(R)-3-Aminobutanoic acid, a chiral β-amino acid, has emerged as a pivotal building block in the synthesis of a diverse array of pharmaceutical intermediates. Its inherent stereochemistry and versatile functional groups make it a valuable synthon for constructing complex molecular architectures with high enantiopurity. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical intermediates, including chiral alcohols, β-lactams, and pyrimidine derivatives. Detailed, field-proven protocols are provided to illustrate its practical utility and to empower chemists in the creation of novel therapeutic agents.
Introduction: The Significance of Chiral β-Amino Acids in Drug Discovery
Chiral molecules are fundamental to modern medicine, as the biological activity of a drug is often intrinsically linked to its three-dimensional structure. Unnatural amino acids, particularly chiral β-amino acids, offer a unique scaffold for the design of peptidomimetics and small molecule drugs with enhanced potency, selectivity, and metabolic stability.[1] this compound, with its stereocenter at the β-position, provides a strategic advantage in asymmetric synthesis, allowing for the controlled introduction of chirality into the target molecule.[2] This guide will explore its application in the synthesis of intermediates for antiviral and other therapeutic agents, highlighting the chemical principles and experimental considerations that underpin these transformations.
Application 1: Synthesis of (R)-3-Aminobutanol, a Key Intermediate for Dolutegravir
One of the most significant applications of this compound is as a precursor to (R)-3-aminobutanol. This chiral amino alcohol is a critical intermediate in the synthesis of Dolutegravir, a potent HIV integrase inhibitor.[3][4] The direct reduction of the carboxylic acid functionality in this compound provides a straightforward and atom-economical route to this valuable intermediate.
Rationale for Synthetic Approach
The direct reduction of a carboxylic acid to an alcohol requires a powerful reducing agent. While reagents like lithium aluminum hydride (LAH) are effective, their cost can be prohibitive for large-scale synthesis.[3] A more cost-effective and scalable alternative is sodium aluminum hydride, which offers similar reactivity at a lower cost.[3] The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of the hydride with water and to ensure good solubility of the reactants. The zwitterionic nature of the amino acid necessitates the use of a strong hydride source that can reduce the carboxylate.
Experimental Workflow: Reduction of this compound
Caption: Workflow for the synthesis of (R)-3-aminobutanol.
Detailed Protocol: Synthesis of (R)-3-Aminobutanol
Materials:
-
This compound
-
Sodium aluminum hydride (NaAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and distillation apparatus
Procedure:
-
Reaction Setup: In a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend sodium aluminum hydride (e.g., 1.5 equivalents) in anhydrous THF (e.g., 200 mL) under an inert atmosphere (e.g., nitrogen).
-
Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous THF (e.g., 100 mL). Slowly add this solution to the stirred suspension of NaAlH4 via the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add a saturated aqueous solution of Rochelle's salt to quench the excess hydride. This should be done dropwise to control the evolution of hydrogen gas.
-
Workup: After the quenching is complete and the evolution of gas has ceased, stir the mixture vigorously for 1 hour. Filter the resulting suspension to remove the aluminum salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude (R)-3-aminobutanol by vacuum distillation to obtain the final product as a colorless oil.
Self-Validation:
-
Purity: Assessed by GC or HPLC analysis. Expected purity >98%.
-
Identity: Confirmed by 1H NMR, 13C NMR, and mass spectrometry.
-
Chiral Purity: Determined by chiral HPLC analysis. Expected enantiomeric excess (ee) >99%.
| Parameter | Typical Value | Reference |
| Yield | 61-67% | [3] |
| Purity | 96-99% | [3] |
| Optical Purity (ee) | >99% | [3] |
Application 2: Stereoselective Synthesis of (4R)-4-Methylazetidin-2-one (a β-Lactam)
β-Lactams are a cornerstone of antibiotic chemistry and serve as versatile intermediates in organic synthesis.[5] this compound can be cyclized to form the corresponding β-lactam, (4R)-4-methylazetidin-2-one, a valuable chiral building block.
Rationale for Synthetic Approach
The direct cyclization of a β-amino acid to a β-lactam requires the activation of the carboxylic acid to facilitate intramolecular amide bond formation. A common and effective method for this transformation is the Mitsunobu reaction.[6] This reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD) to activate the hydroxyl group of the carboxylic acid, allowing for intramolecular nucleophilic attack by the amino group. This reaction generally proceeds with inversion of configuration at the carbon bearing the hydroxyl group, but in the case of intramolecular cyclization of an amino acid, it facilitates the desired ring closure.
Experimental Workflow: β-Lactam Formation
Caption: Workflow for the synthesis of (4R)-4-methylazetidin-2-one.
Detailed Protocol: Synthesis of (4R)-4-Methylazetidin-2-one
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF (e.g., 0.1 M solution) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC).
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (4R)-4-methylazetidin-2-one.
Self-Validation:
-
Purity: Assessed by 1H NMR and 13C NMR spectroscopy.
-
Identity: Confirmed by mass spectrometry.
-
Optical Rotation: Measurement of the specific rotation and comparison with literature values.
| Parameter | Expected Outcome |
| Yield | Moderate to good |
| Diastereoselectivity | High (retention of stereochemistry at C4) |
| Purity | >95% after chromatography |
Application 3: Synthesis of Chiral Dihydropyrimidinones via the Biginelli Reaction
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classical method for their synthesis.[3] The use of chiral components, such as a derivative of this compound, can lead to the formation of enantiomerically enriched DHPMs.
Rationale for Synthetic Approach
To incorporate the chiral backbone of this compound into a dihydropyrimidinone structure, it can be used to synthesize a chiral β-amino ester, which can then participate in a Biginelli-type condensation. For instance, the methyl ester of this compound can be reacted with an aldehyde and a β-dicarbonyl compound. The stereochemistry at the C4 position of the resulting dihydropyrimidinone is influenced by the chirality of the β-amino ester. The reaction is typically catalyzed by a Brønsted or Lewis acid.
Experimental Workflow: Chiral Dihydropyrimidinone Synthesis
Caption: Workflow for the synthesis of a chiral dihydropyrimidinone.
Detailed Protocol: Synthesis of a Chiral Dihydropyrimidinone
Materials:
-
Methyl (R)-3-aminobutanoate (prepared from this compound via esterification)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl (R)-3-aminobutanoate (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), the β-ketoester (1.0 equivalent), urea (1.2 equivalents), and a catalytic amount of p-TsOH (e.g., 10 mol%) in ethanol.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Self-Validation:
-
Purity: Assessed by HPLC and NMR spectroscopy.
-
Identity: Confirmed by mass spectrometry and NMR.
-
Diastereoselectivity: Determined by NMR analysis of the crude reaction mixture or by chiral HPLC of the purified product.
| Parameter | Expected Outcome |
| Yield | Moderate to good |
| Diastereomeric Ratio | Dependent on reaction conditions and substrates |
| Purity | >95% after purification |
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of a variety of pharmaceutical intermediates. Its applications in the preparation of chiral amino alcohols, β-lactams, and dihydropyrimidinones demonstrate its strategic importance in modern drug discovery. The protocols detailed in this application note provide a practical foundation for researchers to utilize this synthon in their own synthetic endeavors, enabling the efficient and stereocontrolled construction of complex, biologically active molecules. The causality-driven explanations for the experimental choices aim to empower scientists with a deeper understanding of the underlying chemical principles, fostering innovation in the development of next-generation therapeutics.
References
-
Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT: A Low-Cost, High-Yield Synthesis of (R)-3-Aminobutanol. [Link]
-
Jayachandra, S., Sethi, M. K., Kaushik, V., Ravi, V., Mahajan, S., Mara, B., ... & Chakraborty, P. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6). [Link]
-
Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(36), 6840-6852. [Link]
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Marinescu, M., & Popa, C. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. [Link]
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-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Journal of Chemical and Pharmaceutical Research, 7(7), 964-974. [Link]
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Baba, M., et al. (2019). Pyrimidotriazine derivatives as selective inhibitors of HBV capsid assembly. Virus Research, 273, 197677. [Link]
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β-Lactam synthesis - Organic Chemistry Portal. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(19), 5757. [Link]
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Novel and Recent Synthesis and Applications of β-Lactams. (2010). Current Organic Chemistry, 14(18), 2000-2035. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2020). Journal of Drug Delivery and Therapeutics, 10(3-s), 231-237. [Link]
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Mitsunobu Reaction - Organic Chemistry Portal. [Link]
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Application Note: Comprehensive Structural and Quantitative Analysis of (R)-3-Aminobutanoic Acid using NMR and Mass Spectrometry
Abstract
(R)-3-Aminobutanoic acid, a non-proteinogenic β-amino acid, is a molecule of significant interest in pharmaceutical and metabolic research, serving as a key chiral building block and a potential bioactive agent.[1] Accurate and unambiguous characterization is paramount for its application in drug development and quality control. This guide provides a detailed technical overview and robust protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, offering field-proven insights for researchers to achieve high-quality, reliable data for both structural elucidation and quantification.
The Complementary Power of NMR and MS
NMR spectroscopy and Mass Spectrometry are powerful, complementary analytical techniques. NMR provides unparalleled detail about the molecular structure, offering precise information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule. In contrast, MS delivers highly sensitive information about the molecular weight and elemental composition, and through fragmentation analysis, it reveals structural motifs and assists in identifying the molecule. The synergistic use of both techniques provides a self-validating system for the unequivocal identification and characterization of this compound.
Part I: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Analysis: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons.
-
Causality of Spectral Features: For this compound, we expect three distinct signals corresponding to the three unique proton environments.
-
The methine proton (H3) is adjacent to both the chiral center's amino group and a methyl group. Its signal is expected to be downfield due to the deshielding effect of the electronegative nitrogen atom. It will appear as a multiplet due to coupling with protons on the adjacent methylene (C2) and methyl (C4) groups.
-
The methylene protons (H2) are diastereotopic and are adjacent to the electron-withdrawing carboxylic acid group. This deshielding effect shifts their signal downfield, typically appearing as a multiplet.
-
The methyl protons (H4) are the most upfield signal. They will appear as a doublet due to coupling with the single adjacent methine proton (H3).
-
Caption: Molecular structure of this compound with key proton groups.
¹³C NMR Analysis: The Carbon Backbone
Carbon NMR (¹³C NMR) reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional group identity.
-
Causality of Spectral Features: Four distinct signals are expected, corresponding to each carbon atom in the molecule.
-
Carboxyl Carbon (C1): This carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another, resulting in a signal at the far downfield end of the spectrum (typically 170-185 ppm).[2]
-
Methine Carbon (C3): This carbon is bonded directly to the electronegative nitrogen atom, causing a significant downfield shift.
-
Methylene Carbon (C2): This carbon is adjacent to the carboxyl group, resulting in a moderate downfield shift.
-
Methyl Carbon (C4): As a simple alkyl carbon, it is the most shielded and will appear at the far upfield region of the spectrum (typically 10-15 ppm).[2]
-
Table 1: Expected NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, in D₂O) | ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | - | ~175-180 |
| C2 (-CH₂-) | ~2.50 (dd) | ~40-45 |
| C3 (-CH-) | ~3.62 (m) | ~45-50 |
| C4 (-CH₃) | ~1.32 (d) | ~20-25 |
| Note: Exact chemical shifts are dependent on solvent, concentration, and pH. Data is compiled from typical values for similar structures.[3][4][5][6] |
Protocol: NMR Sample Preparation and Data Acquisition
This protocol ensures high-quality, reproducible NMR data. A clean sample free of particulate matter and paramagnetic impurities is critical for sharp signals and proper instrument performance.[7]
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)[8][9]
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
Internal standard (optional, e.g., DSS for D₂O)
-
Pasteur pipette with a cotton or glass wool plug[8]
Procedure:
-
Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] The choice of D₂O is common for highly polar amino acids as it readily dissolves the sample and exchanges with the labile -NH₂ and -COOH protons, simplifying the spectrum.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.[7]
-
Filtration and Transfer: Filter the solution by passing it through a Pasteur pipette containing a small cotton plug directly into the NMR tube.[8][10] This step is crucial to remove any dust or insoluble impurities that can degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.
-
Data Acquisition: Perform standard instrument tuning, locking (on the deuterium signal of the solvent), and shimming procedures to optimize magnetic field homogeneity. Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹³C, a longer acquisition time is typically necessary due to the low natural abundance of the ¹³C isotope.[9]
Part II: Analysis by Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming molecular weight and probing the structure through controlled fragmentation. The choice of ionization method is critical and depends on the analyte's properties and the desired information.
Ionization Techniques: Getting the Molecule into the Gas Phase
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids.[11] It typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source. For this compound (MW = 103.12 g/mol )[12], ESI in positive ion mode will produce a primary ion at an m/z (mass-to-charge ratio) of 104.1. This technique is commonly coupled with liquid chromatography (LC) for sample introduction.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar and non-volatile nature of amino acids, a chemical derivatization step is required prior to GC-MS analysis to make them volatile.[15] Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and robust method.[15] This process replaces active hydrogens on the amino and carboxyl groups with nonpolar silyl groups, enabling the compound to travel through the GC column.
Fragmentation Analysis (Tandem MS/MS)
By isolating the molecular ion ([M+H]⁺ at m/z 104.1) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that confirm the molecule's structure.[16]
-
Causality of Fragmentation: The fragmentation of protonated amino acids is well-characterized. Common neutral losses include water (H₂O) and formic acid (HCOOH). The most significant fragmentation pathway for β-amino acids often involves the loss of the carboxyl group.
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Table 2: Expected m/z Values for Key Ions
| Ion Description | Ionization Mode | Expected m/z |
| Protonated Molecule [M+H]⁺ | ESI (+) | 104.1 |
| Fragment [M+H - H₂O]⁺ | ESI-MS/MS (+) | 86.1 |
| Fragment [M+H - HCOOH]⁺ | ESI-MS/MS (+) | 58.1 |
| Silylated Molecular Ion [M-15]⁺ | GC-EI-MS | Varies* |
| The fragmentation of silylated derivatives is complex; often a characteristic peak is the loss of a methyl group ([M-15]⁺) or a tert-butyl group ([M-57]⁺) from the silyl moiety. The tris-TMS derivative of the similar gamma-aminobutanoic acid has a molecular weight of 319.66 g/mol .[17] |
Protocols for Mass Spectrometry Analysis
Protocol 1: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
This protocol is suited for the analysis of the underivatized amino acid.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.[1] Create working solutions by diluting the stock with the initial mobile phase (e.g., 0.1% formic acid in water).
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Use a suitable gradient to elute the polar analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
ESI-MS Conditions:
-
Capillary Voltage: Set to optimize signal (e.g., +3-4 kV).[13][18]
-
Scan Range: m/z 50-350.[13]
-
Gas Flow/Temperature: Optimize desolvation gas flow and temperature (e.g., 300 °C) for efficient droplet desolvation.[13]
-
MS/MS: For fragmentation analysis, set the instrument to isolate the precursor ion at m/z 104.1 and apply collision energy to induce fragmentation.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol is designed for quantification, especially in complex biological matrices.[1]
-
Sample Preparation & Derivatization:
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Mode: For high sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to monitor characteristic fragment ions.[1]
-
Part III: Workflow for Chiral Purity Analysis
The biological activity of chiral molecules is often enantiomer-specific. Therefore, confirming the enantiomeric purity of this compound is a critical step in drug development. This requires specialized chiral separation techniques.[20]
Caption: General workflow for the chiral separation and analysis of 3-Aminobutanoic acid enantiomers.
Methodologies:
-
Chiral High-Performance Liquid Chromatography (HPLC): This can be achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers.[21] Alternatively, the sample can be reacted with a chiral derivatizing agent to create diastereomers, which can then be separated on a standard achiral column like a C18.[20]
-
Chiral Gas Chromatography (GC): Following derivatization (e.g., N-trifluoroacetyl isopropyl esters), enantiomers can be separated using a GC column with a chiral stationary phase, such as Chirasil-Val.[22]
Conclusion
The structural and quantitative analysis of this compound is robustly achieved through the strategic application of NMR and mass spectrometry. NMR spectroscopy provides definitive structural confirmation and is indispensable for understanding the molecule's atomic framework. Mass spectrometry confirms the molecular weight with high sensitivity and, through various methodologies like LC-MS and GC-MS, offers powerful platforms for quantification, even in complex matrices. The protocols and insights provided in this application note serve as a comprehensive guide for researchers, enabling the acquisition of high-quality, reliable, and defensible analytical data critical for advancing research and drug development.
References
-
Hirayama, A., et al. (2007). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 79(3), 1136-1143. [Link]
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Guo, K., et al. (2005). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 77(10), 3241-3248. [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
-
Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
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Souza, L. F., et al. (2014). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society. [Link]
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Bruker. (n.d.). NMR Sample Preparation. Retrieved from Bruker website. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112). Retrieved from HMDB website. [Link]
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University of Leicester. (n.d.). How to make an NMR sample. Retrieved from University of Leicester website. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from MIT website. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706670, this compound. Retrieved from PubChem website. [Link]
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Morisson, M., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Molecules, 28(2), 829. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia website. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts website. [Link]
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Le, T. N., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Separation Science, 33(9), 1294-1303. [Link]
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Brückner, H., & Keller-Hoehl, C. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography, 392, 211-224. [Link]
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Park, M., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 12(11), 1419. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]
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ResearchGate. (2011). Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. Retrieved from ResearchGate website. [Link]
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NIST. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. NIST Chemistry WebBook. [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-176. [Link]
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Application Notes and Protocols for (R)-3-Aminobutanoic Acid: A Guide for Researchers
Introduction
(R)-3-Aminobutanoic acid, a non-proteinogenic β-amino acid, is a chiral building block of significant interest in pharmaceutical and chemical research. Its structural motif is found in various biologically active molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents, including antiepileptic drugs.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and solution preparation of this compound to ensure experimental reproducibility and maintain the integrity of the compound.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate use. As an amino acid, its behavior is influenced by its zwitterionic nature in aqueous solutions at near-neutral pH.[2]
| Property | Value | Source |
| CAS Number | 3775-73-3 | [3][4] |
| Molecular Formula | C₄H₉NO₂ | [3][4] |
| Molecular Weight | 103.12 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 215-216 °C | [3] |
| pKa (Predicted) | 3.67 ± 0.12 | [3] |
| Solubility (Water) | 25 mg/mL (242.44 mM) | [5] |
| Solubility (DMSO) | 1.96 mg/mL (19.01 mM) | [5] |
| Solubility (Methanol) | Slightly soluble | [3] |
Safety, Handling, and Storage
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[4] All handling should be performed by trained personnel in a well-ventilated area, preferably a chemical fume hood.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Required PPE:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
-
Storage Recommendations
Proper storage is crucial to maintain the stability and purity of this compound.
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[6] Room temperature is generally acceptable for short-term storage.[3] For long-term storage, refrigeration at 2-8°C is recommended.
-
Solutions: Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh. One source suggests not storing aqueous solutions for more than one day.[7] If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, consider preparing aliquots in an organic solvent like DMSO and storing them at -20°C or -80°C.[5]
Incompatibilities
Based on its amino acid structure, this compound may be incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous reactions.
-
Strong Acids and Bases: Will react with the carboxylic acid and amino functional groups.
Always consult a comprehensive chemical incompatibility chart and the Safety Data Sheet (SDS) before mixing with other chemicals.[8][9][10][11][12]
Solution Preparation Protocols
The choice of solvent will depend on the specific experimental requirements. The following protocols provide guidance for preparing solutions of this compound.
Workflow for Solvent Selection and Solution Preparation
Caption: Workflow for selecting a solvent and preparing solutions.
Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mg/mL in Water)
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Vortex mixer
-
Water bath sonicator
-
Sterile syringe filter (0.22 µm) for biological applications
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube. For a 10 mg/mL solution, this would be 10 mg for every 1 mL of water.
-
Solvent Addition: Add approximately 80% of the final volume of high-purity water to the tube.
-
Dissolution:
-
Vortex the mixture vigorously.
-
If the solid does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.
-
As a further step, the solution can be warmed to 60°C to aid dissolution.[5]
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add water to reach the final desired volume.
-
Sterilization (if required): For use in cell culture or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Use and Storage: Use the solution immediately. If short-term storage is unavoidable, store at 2-8°C for no longer than 24 hours.[7]
Protocol for Preparing a DMSO Stock Solution (e.g., 1 mg/mL)
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound into a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO.
-
Dissolution:
-
Vortex the mixture.
-
Sonication can be used to expedite dissolution.
-
For challenging dissolutions in DMSO, warming and adjusting the pH to 5 with HCl has been suggested.[5] However, be cautious as this may alter the compound's properties for certain applications.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Quality Control and Analysis
Ensuring the concentration and purity of prepared solutions is critical for experimental validity. Several analytical techniques can be employed for the quantification and characterization of this compound.
Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying this compound in complex biological matrices.[13][14]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method typically requires pre-column derivatization with an agent like o-phthalaldehyde (OPA) to introduce a chromophore for UV detection.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and purity of the compound.
Quality Control Workflow
Caption: Quality control workflow for prepared solutions.
Conclusion
The successful application of this compound in research and development hinges on meticulous attention to its handling, storage, and solution preparation. By following the protocols and safety guidelines outlined in this document, researchers can ensure the integrity of their experiments and contribute to the advancement of scientific discovery.
References
- CN110683960A - Synthesis method of (R) -3-aminobutanol. Google Patents.
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. Available at: [Link]
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Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. MDPI. Available at: [Link]
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Amino acid. Wikipedia. Available at: [Link]
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This compound | C4H9NO2 | CID 5706670. PubChem - NIH. Available at: [Link]
-
PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Available at: [Link]
-
Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate. Available at: [Link]
-
Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI. Available at: [Link]
-
Separation and Quantification of Isomeric Forms of Aminobutyric Acids. PubMed. Available at: [Link]
-
Safety Data Sheet: DL-2-Aminobutyric acid. Carl ROTH. Available at: [Link]
-
A Novel Method for γ-Aminobutyric Acid Biosynthesis Using Glutamate Decarboxylase Entrapped in Polyvinyl Alcohol–Sodium Alginate Capsules. PMC - PubMed Central. Available at: [Link]
-
(PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. Available at: [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Available at: [Link]
-
Effect of pH on the Release of Amino Acids from Microorganisms via Subcritical Water Extraction. ResearchGate. Available at: [Link]
-
Incompatible Chemicals. Risk Management and Safety. Available at: [Link]
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Incompatible Chemicals. Office of Research Environmental Health and Safety | USU. Available at: [Link]
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Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]
-
Partial List of Chemical Incompatibilities. Environmental Health & Safety | University of Nevada, Reno. Available at: [Link]
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Application Note & Protocol: High-Titer Production of (R)-3-Aminobutyric Acid via Whole-Cell Biotransformation of Recombinant E. coli
Introduction
(R)-3-aminobutyric acid ((R)-3-ABA) is a crucial chiral intermediate in the synthesis of several pharmaceuticals, most notably the antiretroviral drug dolutegravir.[1][2] Traditional chemical synthesis routes for (R)-3-ABA often rely on chiral resolution methods, which are characterized by low yields, high production costs, and significant environmental pollution.[1][2] Biocatalysis using whole-cell systems presents a sustainable and highly efficient alternative. This application note provides a detailed protocol for the production of (R)-3-ABA through the biotransformation of crotonic acid using recombinant Escherichia coli expressing an engineered aspartase. This method offers mild reaction conditions, high yields, and a streamlined, environmentally friendly process.[1][2]
This guide is intended for researchers, scientists, and drug development professionals engaged in biocatalysis, metabolic engineering, and pharmaceutical manufacturing. We will delve into the rationale behind the methodology, from strain engineering to process optimization, providing a robust framework for implementation and further development.
Principle of the Biotransformation
The core of this process is the stereo- and regioselective amination of crotonic acid to (R)-3-aminobutyric acid. While wild-type aspartase typically catalyzes the conversion of fumaric acid to L-aspartic acid, protein engineering can be employed to alter its substrate specificity. Through rational design and site-directed mutagenesis, the binding pocket of aspartase can be modified to efficiently accommodate crotonic acid and catalyze its conversion to the desired (R)-3-ABA enantiomer with high fidelity.[1][2]
The use of a whole-cell E. coli catalyst offers several advantages over purified enzymes. It eliminates the need for costly and time-consuming enzyme purification steps. Furthermore, the cellular environment provides the necessary cofactors and protects the enzyme from degradation, leading to enhanced operational stability. To overcome the substrate transport limitations across the cell membrane, a cell permeabilization step is incorporated, which significantly enhances the catalytic efficiency.[1]
Engineered Strain Overview
The production host is an E. coli BL21(DE3) strain, which is well-suited for high-level protein expression under the control of a T7 promoter. This strain has been transformed with a recombinant plasmid (e.g., a pET series vector like pET-22b(+)) carrying a synthetically designed and codon-optimized gene for a mutant aspartase. A particularly effective mutant, T187L/N142R/N326L, has demonstrated significantly enhanced activity towards crotonic acid, achieving an enzyme activity of 1516 U/mg.[1][2]
| Component | Description | Purpose |
| Host Strain | E. coli BL21(DE3) | A robust strain for inducible, high-level protein expression. |
| Expression Vector | pET-22b(+) or similar | A high-copy number plasmid with a strong T7 promoter for inducible gene expression. |
| Engineered Gene | Mutant Aspartase (e.g., T187L/N142R/N326L) | The biocatalyst that converts crotonic acid to (R)-3-aminobutyric acid. |
Workflow Overview
The overall process can be divided into three main stages: fermentation to generate the biocatalyst, cell permeabilization to enhance substrate accessibility, and the whole-cell biotransformation reaction.
Caption: Overall workflow for (R)-3-ABA production.
Detailed Protocols
Part 1: Fermentation and Biocatalyst Preparation
This protocol describes the cultivation of the recombinant E. coli to generate the whole-cell biocatalyst.
1.1. Media Preparation:
-
LB Medium: 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl. Autoclave for 20 minutes at 121°C.
-
Fermentation Medium: (Per liter) 10 g Glucose, 20 g Tryptone, 10 g Yeast Extract, 5 g NaCl, 1 g K₂HPO₄. Autoclave and cool before adding filter-sterilized antibiotic (e.g., 100 µg/mL ampicillin).
1.2. Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli BL21(DE3) strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
1.3. Fermentation:
-
Inoculate 1 L of fermentation medium in a 2 L baffled flask with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Incubate at 37°C with shaking at 200 rpm.
-
Monitor cell growth by measuring OD₆₀₀.
-
When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation for an additional 12-16 hours at a reduced temperature of 25°C to enhance soluble protein expression.
1.4. Cell Harvesting:
-
After the induction period, harvest the cells by centrifugation at 4,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with a phosphate buffer (50 mM, pH 7.5).
-
The resulting cell paste is now ready for permeabilization.
Part 2: Cell Permeabilization
This step is critical for increasing the permeability of the cell membrane to the substrate (crotonic acid) and product ((R)-3-ABA), thereby boosting the reaction rate.
2.1. Procedure:
-
Collect the cell paste from the fermentation step.
-
Resuspend the cells in a 35% (v/v) ethanol solution. A typical cell concentration for this step is 20 g/L (wet cell weight).[1]
-
Incubate the cell suspension at room temperature for 10-20 minutes with gentle agitation.[1]
-
Harvest the permeabilized cells by centrifugation at 4,000 x g for 45 minutes.[1]
-
The resulting cell pellet is the whole-cell biocatalyst, ready for the biotransformation reaction.
Part 3: Whole-Cell Biotransformation
This protocol details the conversion of crotonic acid to (R)-3-ABA using the permeabilized cells.
3.1. Reaction Setup:
-
Prepare the reaction buffer: 100 mM HEPES buffer containing 2 mM MgCl₂.[1]
-
In a suitable reaction vessel (e.g., a baffled flask or a bioreactor), dissolve crotonic acid in the reaction buffer.
-
Add an equimolar amount of NH₄Cl as the amine donor.
-
Adjust the pH of the substrate solution to 8.0 using concentrated ammonia.[1] This is crucial as the reaction consumes protons.
3.2. Biocatalysis:
-
Add the permeabilized cell pellet to the reaction mixture. The optimal cell concentration may vary, but a starting point of 8 g/L (wet cell weight) is effective.[1]
-
Incubate the reaction at 37°C with vigorous shaking (e.g., 200 rpm) to ensure adequate mixing and aeration.[1]
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 0, 12, 24, and 48 hours).[1]
-
To stop the reaction in the samples for analysis, heat them at 80°C for 10 minutes to denature the enzyme.[1]
-
Analyze the samples for substrate consumption and product formation using HPLC.
Caption: Core biotransformation reaction scheme.
Optimization and Scale-Up Considerations
Achieving high titers of (R)-3-ABA requires careful optimization of the biotransformation conditions.
| Parameter | Optimized Value | Rationale |
| Substrate Concentration | 250 g/L Crotonic Acid | Balances high product potential with substrate inhibition. Higher concentrations can lead to reduced conversion efficiency.[1] |
| Biocatalyst Loading | 8 g/L (wet cells) | Provides sufficient enzyme activity for efficient conversion within a reasonable timeframe. |
| pH | 8.0 | Optimal pH for the engineered aspartase activity. Maintained with ammonia, which also serves as the amine source. |
| Temperature | 37°C | Optimal temperature for enzyme activity and stability during the bioconversion.[1] |
For industrial-scale production, this process can be scaled up in a fermenter. In a 7 L fermenter, yields of 284 g/L (R)-3-ABA, corresponding to a 95% conversion of 250 g/L crotonic acid, have been achieved within 24 hours.[1][2] This demonstrates the industrial viability and cost-effectiveness of this biocatalytic route.[1][2]
Product Analysis and Purification
Analysis: The concentration of (R)-3-aminobutyric acid and crotonic acid can be quantified using High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral column (e.g., CROWNPAK CR (+)) is required to confirm the enantiomeric excess of the (R)-3-ABA product.
-
Mobile Phase: Perchloric acid solution (pH 2.0).
-
Detection: UV detector at 210 nm.
Purification: A common downstream processing strategy involves:
-
Biomass Removal: Centrifugation or microfiltration to separate the cell catalyst from the reaction broth.
-
Solute Separation: Cation exchange chromatography can be employed to capture the positively charged (R)-3-ABA and separate it from unreacted substrate and other impurities.[3]
-
Crystallization: The purified (R)-3-ABA can be crystallized by adding an anti-solvent like ethanol, leading to a high-purity final product.[3]
Conclusion
The whole-cell biotransformation of crotonic acid using recombinant E. coli expressing an engineered aspartase is a powerful and industrially relevant method for producing (R)-3-aminobutyric acid.[1][2] This approach is not only highly efficient, with reported yields exceeding 280 g/L, but also aligns with the principles of green chemistry by minimizing waste and avoiding harsh reaction conditions.[1][2] The protocols and optimization parameters detailed in this note provide a comprehensive guide for researchers and developers to establish a robust and scalable process for this key pharmaceutical intermediate.
References
-
Zhang, H., Xu, Q., Lv, J., Zhang, J., Dou, T., You, S., Su, R., & Qi, W. (2025). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Catalysts, 15(5), 466. [Link]
-
ResearchGate. (2025). (PDF) Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. [Link]
- Google Patents. (2019).
-
PubMed. (2015). Metabolic engineering of Escherichia coli for the production of 3-aminopropionic acid. [Link]
-
PubMed. (2018). Production of γ-aminobutyric acid in Escherichia coli by engineering MSG pathway. [Link]
-
MDPI. (2025). Catalysts | Free Full-Text | Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli | Notes. [Link]
-
PubMed. (2023). Efficient production of γ-aminobutyric acid using engineered Escherichia coli whole-cell catalyst. [Link]
-
PubMed Central. (2016). Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply. [Link]
-
ResearchGate. (2025). (PDF) Optimization of γ-Aminobutyric Acid Production by Lactobacillus plantarum Taj-Apis362from Honeybees. [Link]
-
PubMed. (2023). Microbial-Derived γ-Aminobutyric Acid: Synthesis, Purification, Physiological Function, and Applications. [Link]
-
Rutgers University. (2022). Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli. [Link]
-
ResearchGate. (2025). Separation and Purification of γ-Aminobutyric Acid from Fermentation Broth by Flocculation and Chromatographic Methodologies | Request PDF. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield and Purity in (R)-3-Aminobutanoic Acid Synthesis
Welcome to the technical support center for the synthesis of (R)-3-Aminobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthesis of this critical chiral intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, including the antiretroviral drug dolutegravir.[1] Achieving high chemical yield and exceptional enantiomeric purity is paramount for downstream applications and overall process efficiency.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to address the common challenges encountered during synthesis.
Section 1: Troubleshooting Guide
Navigating the complexities of asymmetric synthesis requires a systematic approach to problem-solving. This section addresses the most common issues encountered in the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Chemical Yield
A low isolated yield can derail a synthetic campaign, increasing costs and timelines. The root cause often lies in reaction conditions, reagent quality, or the workup procedure.
| Potential Causes | Recommended Solutions & Scientific Rationale |
| Inactive or Poisoned Catalyst | Verify Catalyst Integrity: For asymmetric hydrogenations using Ru-BINAP systems, ensure the catalyst has been stored under an inert atmosphere. Catalyst activity can be compromised by oxygen or trace impurities.[2] Solution: Use freshly opened catalyst or prepare it in situ from a reliable precursor. |
| Poor Reagent/Solvent Quality | Ensure Anhydrous & Pure Materials: Water and other protic impurities can quench reagents and interfere with catalytic cycles. Solvents must be rigorously dried. Solution: Use freshly distilled, anhydrous solvents and high-purity starting materials. Perform reactions under a positive pressure of an inert gas like Argon or Nitrogen.[2] |
| Suboptimal Reaction Conditions | Optimize Temperature & Pressure: For hydrogenations, both temperature and hydrogen pressure are critical. Insufficient pressure can lead to slow or incomplete reactions. Solution: Screen a range of temperatures and pressures. While higher pressure can increase the rate, it may sometimes impact selectivity. A pressure of 4 atm is often sufficient, though some protocols use up to 100 atm.[3][4] |
| Product Loss During Workup/Isolation | Minimize Aqueous Exposure: As a small, polar amino acid, the product has significant water solubility. Multiple extractions with organic solvents are often inefficient. Solution: Concentrate the aqueous phase and consider purification via ion-exchange chromatography, which separates compounds based on charge.[5] Alternatively, precipitation by adjusting the pH to the isoelectric point or by adding a miscible anti-solvent (like ethanol or isopropanol) can be effective. |
Problem 2: Low Enantiomeric Excess (e.e.) / Purity
Achieving high stereoselectivity is the primary goal of this synthesis. Poor enantiomeric excess points to issues with the chiral control element of the reaction.
Troubleshooting Flowchart for Low Enantiomeric Excess
Caption: A systematic flowchart for diagnosing and resolving low enantiomeric excess.
Problem 3: Incomplete Reaction or Stalled Conversion
A reaction that fails to reach completion is often a sign of deactivation or inhibition.
| Potential Causes | Recommended Solutions & Scientific Rationale |
| Substrate Impurities | Purify Starting Materials: Impurities in the starting material (e.g., ethyl acetoacetate derivatives) can act as catalyst poisons. Solution: Purify the substrate by distillation or column chromatography before use. |
| Insufficient Hydrogen Pressure/Delivery | Check H₂ Source and System Integrity: For hydrogenation reactions, a consistent and pure supply of hydrogen is essential. Solution: Ensure the H₂ source is of high purity (>99.99%). Check the reaction setup for leaks to maintain constant pressure. |
| Poor Substrate Solubility | Optimize the Solvent System: If the substrate is not fully dissolved, the reaction becomes heterogeneous and slow. Solution: Screen alternative solvents or solvent mixtures to improve solubility while maintaining high enantioselectivity. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to this compound?
There are two dominant strategies for producing high-purity this compound:
| Synthetic Route | Description | Advantages | Disadvantages |
| Asymmetric Hydrogenation | This method typically involves the hydrogenation of a prochiral enamine or β-ketoester derivative using a chiral metal catalyst, most notably a Ruthenium-BINAP complex.[3][4][6][7] The catalyst's chiral ligands control the stereochemical outcome of the hydride addition. | Broad substrate scope, high yields, and excellent enantioselectivity (>99% e.e.) are achievable.[4] The technology is well-established and scalable. | Requires specialized high-pressure equipment, and the precious metal catalysts can be expensive.[8] |
| Enzymatic Synthesis | This "green chemistry" approach uses an engineered enzyme, such as an aspartase from E. coli, to catalyze the addition of ammonia to a substrate like butenoic acid.[1][8] | Extremely high selectivity (often >99.9% e.e.), mild reaction conditions (room temperature, aqueous media), environmentally friendly, and can be very cost-effective at scale.[1][8] | Requires expertise in biocatalysis and enzyme production. The substrate scope may be narrower than chemical methods. |
Q2: How do I choose the right analytical method to determine enantiomeric excess?
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining e.e.[9]
-
Direct vs. Indirect Methods: Direct methods using a chiral stationary phase (CSP) are preferred as they avoid derivatization steps that can introduce errors.
-
Column Selection:
-
Polysaccharide-based columns (e.g., Chiralpak® series) are widely used for a broad range of chiral compounds.[10][11]
-
Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are particularly effective for underivatized amino acids due to their ability to handle polar, ionic compounds in aqueous mobile phases.
-
Crown ether-based columns (e.g., CROWNPAK CR(+)) are also highly effective for primary amino compounds.[9]
-
-
Detection: If the molecule lacks a strong UV chromophore, analysis can be challenging. Options include derivatization with a UV-active tag (e.g., using (R)-α-methyl-2-naphthalene acetyl chloride[12]) or using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[13]
Q3: What are the critical parameters in an asymmetric hydrogenation for this synthesis?
The success of a Noyori-type asymmetric hydrogenation hinges on meticulous control of several factors:[3]
-
Ligand Purity: The enantiomeric purity of the BINAP ligand is directly correlated to the e.e. of the product. It must be >99% pure.
-
Solvent: Anhydrous methanol or ethanol are the most common solvents. They play a role in the catalytic cycle.
-
Temperature: Lower temperatures generally favor higher enantioselectivity.
-
Hydrogen Pressure: While high pressure (50-100 atm) ensures a good reaction rate, excellent results can often be obtained at lower pressures (4-10 atm) without compromising e.e.[3][4]
-
Exclusion of Oxygen: The Ru(II) catalyst is sensitive to oxidation. The entire process must be conducted under an inert atmosphere.
The mechanism is understood to proceed via a metal-ligand bifunctional pathway, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the substrate in a coordinated fashion.[14]
Q4: What are common impurities and how can they be minimized?
Besides the undesired (S)-enantiomer, potential impurities include:
-
Unreacted Starting Material: Minimized by ensuring complete reaction through proper monitoring (TLC, GC, or LC-MS).
-
Catalyst Residues: Removed during workup and purification steps like filtration through silica gel or celite.
-
Side-Products: In some routes, self-condensation of the starting ketoester can occur. This is minimized by maintaining optimal reaction temperature and concentration.
-
Degradation Products: For enzymatic routes, impurities from the fermentation broth or cell lysate must be removed.[1] Purification via ion-exchange chromatography is highly effective at removing both charged and uncharged impurities from the final zwitterionic product.[5]
Section 3: Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a β-Ketoester Derivative
This protocol is a representative example based on the well-established Noyori hydrogenation.
-
Catalyst Preparation: In a glovebox, charge a pressure-rated autoclave with the Ru(II)-BINAP catalyst (e.g., RuCl₂[(R)-BINAP]) (0.01 mol%).
-
Reaction Setup: Remove the autoclave from the glovebox. Add the β-ketoester substrate (1.0 eq) dissolved in degassed, anhydrous methanol (approx. 0.5 M concentration).
-
Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm) and begin vigorous stirring. Heat or cool the reaction to the optimal temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (carefully venting the reactor first) and analyzing via TLC or GC.
-
Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
This is a sample method for the direct analysis of underivatized 3-Aminobutanoic acid.
| Parameter | Condition |
| Column | CROWNPAK® CR(+)[9], 150 x 4.0 mm, 5 µm |
| Mobile Phase | 0.05% Perchloric acid in water[9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 15 °C[9] |
| Detection | UV at 200 nm[9] |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in mobile phase at approx. 1 mg/mL. |
| Expected Elution | The D- or (R)-enantiomer is typically retained longer on this type of CSP. |
Section 4: Visualizations
General Workflow for Asymmetric Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
References
- CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
-
Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available at: [Link]
- WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents.
-
Li, Y., et al. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences. Available at: [Link]
- Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Unusual Amino Acids.
- CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.
- US3105092A - Purification of beta-alanine - Google Patents.
-
Noyori, R., et al. (2005). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. Available at: [Link]
-
Singh, U. P., & Singh, R. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]
-
Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. Available at: [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]
-
Check, C. T., et al. (2022). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. NIH National Library of Medicine. Available at: [Link]
-
Wu, G., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH National Library of Medicine. Available at: [Link]
-
Asymmetric Hydrogenation. (2015). ETH Zurich. Available at: [Link]
-
Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Available at: [Link]
-
Smodiš, J., et al. (2023). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. Available at: [Link]
-
Wang, D., & Chen, F. (2022). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Organic & Inorganic Au. Available at: [Link]
-
Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. Available at: [Link]
-
Walsh, D. M., et al. (2009). A facile method for expression and purification of the Alzheimer's disease-associated amyloid β-peptide. NIH National Library of Medicine. Available at: [Link]
-
NPTEL Archive. Module 6 Hydrogenation Reactions. Available at: [Link]
-
Science.gov. chiral hplc method: Topics by Science.gov. Available at: [Link]
-
Asahi Kasei. Separation and Refining of Amino acids. Available at: [Link]
-
Vass, E., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diaion.com [diaion.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. ethz.ch [ethz.ch]
- 8. WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. chiral hplc method: Topics by Science.gov [science.gov]
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- 13. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting crystallization and purification of (R)-3-Aminobutanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated support center for (R)-3-Aminobutanoic acid. This guide is structured to provide rapid solutions to common issues and in-depth analysis for more complex purification challenges. As a zwitterionic β-amino acid, this molecule presents unique purification challenges that require a foundational understanding of its physicochemical properties. This document synthesizes established protocols and fundamental chemical principles to ensure you can achieve the highest purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of this compound.
Q1: What is the best solvent system for recrystallizing this compound?
A1: The ideal recrystallization solvent leverages the zwitterionic nature of the amino acid. A mixed solvent system of a polar protic solvent and a less polar co-solvent is typically most effective. The most commonly successful system is a mixture of water and a short-chain alcohol like ethanol or isopropanol.
-
Causality: this compound has high solubility in hot water due to its charged carboxylate and ammonium groups. Its solubility decreases significantly as the solution cools. The addition of an alcohol (a less polar "anti-solvent") further reduces its solubility in the cold mixture, which is crucial for maximizing crystal precipitation and yield. The key is to find a ratio where the compound is fully soluble at high temperatures but minimally soluble at low temperatures.
Q2: My compound is "oiling out" instead of crystallizing. What's causing this and how do I fix it?
A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is often due to a solution that is too concentrated or cooled too quickly.
-
Immediate Action:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount (5-10% by volume) of the primary solvent (e.g., water) to slightly decrease the supersaturation level.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can promote proper crystal formation.
-
If available, add a seed crystal to provide a nucleation point for crystal growth.
-
Q3: How can I confirm the chemical purity and identity of my final product?
A3: A combination of techniques should be used for comprehensive validation:
-
Melting Point (MP): A sharp melting point close to the literature value (approx. 212°C) is a strong indicator of purity.[1] Impurities will typically cause the melting point to depress and broaden.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure and identify any organic impurities. The spectrum should be clean and match the expected chemical shifts and splitting patterns for this compound.
-
FTIR Spectroscopy: This can confirm the presence of key functional groups (amine N-H, carboxylic acid O-H, and C=O stretches).
Q4: What is the best method to determine the enantiomeric purity (e.e.)?
A4: Enantiomeric excess is critical for chiral molecules. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[2][3]
-
Methodology: This technique requires derivatizing the amino acid with a chiral derivatizing agent or using a chiral stationary phase column.[2][3][4] The two enantiomers will form diastereomers that can be separated and quantified, or they will interact differently with the chiral column, leading to different retention times. A common approach involves derivatization followed by analysis on a standard reverse-phase column.[2]
Section 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to more persistent purification problems.
Guide 1: Systematic Approach to Crystallization Failure
If basic troubleshooting for "oiling out" fails or no solid forms at all, a more structured approach is needed. This guide helps you diagnose and solve the root cause.
Underlying Principle: Crystallization is a thermodynamic process governed by solubility, supersaturation, and nucleation. Failure indicates an issue with one or more of these factors.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot water required for complete dissolution. This creates a saturated or near-saturated solution.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration to remove them. This prevents them from acting as unwanted nucleation sites.
-
Cooling & Antisolvent Addition: Allow the solution to begin cooling slowly. Once slightly cooled, begin adding a miscible antisolvent (e.g., ethanol or isopropanol) dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the solution is now supersaturated.
-
Re-solubilization & Nucleation: Add a few drops of hot water to just redissolve the turbidity, creating a metastable supersaturated solution.
-
Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature, then further cool in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent/antisolvent mixture, and dry thoroughly.
Below is a decision-making workflow to systematically address crystallization failure.
Guide 2: Removing Persistent Impurities
If recrystallization fails to yield a product of sufficient purity, more advanced techniques may be necessary. Common impurities can include starting materials, reagents, or side-products from the synthesis.
Underlying Principle: Impurities with similar polarity and solubility to the target compound are difficult to remove by simple crystallization. Ion-exchange chromatography separates molecules based on charge, a property where amino acids are distinct from many common organic impurities.[5][6]
-
Resin Selection: Use a strong cation-exchange (SCX) resin. At a slightly acidic pH (e.g., pH 3-4), this compound will be protonated and carry a net positive charge (R-NH₃⁺), allowing it to bind strongly to the negatively charged resin. Many neutral organic impurities will pass through.
-
Column Packing & Equilibration: Pack a column with the SCX resin and equilibrate it with a low ionic strength acidic buffer (e.g., 0.1 M acetic acid).
-
Loading: Dissolve the impure sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to elute any neutral or negatively charged impurities.
-
Elution: Elute the bound this compound by increasing the pH or the ionic strength of the buffer. A gradient of aqueous ammonia or sodium hydroxide solution is effective.[5] The amino acid will be deprotonated, lose its positive charge, and elute from the column.
-
Desalting & Isolation: Collect the fractions containing the product. These fractions will contain salt. They must be desalted (e.g., by solvent evaporation followed by recrystallization from a water/alcohol mixture) to isolate the pure zwitterionic compound.
Section 3: Data & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [1][7][8] |
| Molecular Weight | 103.12 g/mol | [1][7][8] |
| Appearance | White to off-white crystalline solid | [1][9] |
| Melting Point | ~212 °C | [1] |
| pKa (Acidic) | ~4.22 | [10] |
| pKa (Basic) | ~10.53 | [10] |
| Specific Rotation | -36° (c=1, H₂O) | [1] |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent System (v/v) | Suitability | Rationale & Comments |
| Water / Ethanol | Excellent | The gold standard. Water provides high solubility when hot, while ethanol acts as an effective anti-solvent to force precipitation upon cooling. |
| Water / Isopropanol (IPA) | Excellent | Very similar to Water/Ethanol. IPA is slightly less polar and can sometimes provide better crystal morphology. |
| Methanol | Poor | The compound is often too soluble in methanol even when cold, leading to poor recovery and low yields. |
| Acetone / Water | Fair | Can be effective, but the high volatility of acetone can make it difficult to control the crystallization process. Use with caution. |
| Dichloromethane (DCM) | Insoluble | Non-polar aprotic solvents are unsuitable for dissolving the zwitterionic amino acid. |
| Ethyl Acetate | Insoluble | As with DCM, the polarity is too low to effectively dissolve the compound. |
General Purification & Analysis Workflow
The following diagram outlines the logical progression from a crude reaction mixture to a fully characterized, pure final product.
References
- Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Biosynth. (n.d.). This compound.
- ChemicalBook. (n.d.). (R)-3-AMINOBUTYRIC ACID.
- Vulcanchem. (n.d.). This compound hydrochloride.
- Tokyo Chemical Industry Co., Ltd. (n.d.). (R)-3-Aminobutyric Acid.
- BLD Pharm. (n.d.). This compound.
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- Nishiki, T. (n.d.). Separation and Refining of Amino acids.
- Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate.
- Human Metabolome Database. (2012). Showing metabocard for 3-Aminobutanoic acid (HMDB0031654).
- ResearchGate. (n.d.). Separation and Purification of Amino Acids.
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. (R)-3-Aminobutyric Acid | 3775-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. diaion.com [diaion.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H9NO2 | CID 5706670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-3-AMINOBUTYRIC ACID | 3775-73-3 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Human Metabolome Database: Showing metabocard for 3-Aminobutanoic acid (HMDB0031654) [hmdb.ca]
Technical Support Center: Optimizing HPLC-Based Separation of (R)- and (S)-3-Aminobutanoic Acid
Welcome to the technical support center for the chiral separation of 3-aminobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these specific enantiomers. As a β-amino acid, 3-aminobutanoic acid presents unique challenges compared to its alpha-amino acid counterparts. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve robust and reproducible enantiomeric separation.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges.
Q1: Why am I seeing a single, unresolved peak for my (R)- and (S)-3-aminobutanoic acid sample?
A: This is the most common issue and typically points to one of two areas: either the chiral recognition mechanism is not effective, or you are using an achiral column without prior sample derivatization. Enantiomers have identical physical properties and will not separate on standard columns (like a C18) unless they are first converted into diastereomers.[1][2] If you are using a chiral stationary phase (CSP), the mobile phase conditions (pH, solvent composition) may not be optimal for interaction with the column.
Q2: Do I absolutely need to derivatize my sample for this separation?
A: Not necessarily, but it is a powerful and common strategy. There are two primary approaches:
-
Direct Method: Use a Chiral Stationary Phase (CSP) that can resolve the underivatized enantiomers directly. This is often simpler in terms of sample preparation.[3][4]
-
Indirect Method: Derivatize the amino acid with a chiral reagent (like Marfey's reagent) to form diastereomers.[5][6] These diastereomers now have different physical properties and can be separated on a standard, less expensive achiral reversed-phase column (e.g., C18). Derivatization also improves detection sensitivity, as reagents add a strong chromophore.[6]
Q3: What is a good starting point for a column and mobile phase?
A: For a direct separation , a crown-ether based CSP is an excellent starting point, as they are specifically designed for resolving primary amino groups.[3][7] A typical mobile phase would be highly aqueous and acidic, for example, 90:10 water:methanol with 0.1% trifluoroacetic acid (TFA).[3] For an indirect (derivatized) separation on a C18 column, a standard reversed-phase gradient of acetonitrile and water with 0.1% formic acid is a robust starting point.[8][9]
Q4: My peaks are resolved, but they are tailing badly. What is the most likely cause?
A: Peak tailing for basic compounds like amino acids on silica-based columns is often caused by secondary interactions with exposed, acidic silanol groups on the stationary phase.[10] This is especially true for basic analytes. Other causes include using an insufficient buffer concentration, a mismatch between the sample solvent and the mobile phase, or column contamination.[11]
Q5: My retention times are drifting from one injection to the next. Where should I start troubleshooting?
A: First, determine if the drift affects only your analyte peaks or also the solvent front (t0).[10] If t0 is also drifting, the issue is likely related to the pump flow rate (e.g., a small leak or air bubbles).[10][12] If t0 is stable, the problem is chemical. The most common causes are insufficient column equilibration time between gradient runs, changes in mobile phase composition due to evaporation of a volatile component, or temperature fluctuations if a column oven is not used.[13][14]
Core Methodologies & Optimization
Two primary strategies dominate the separation of 3-aminobutanoic acid enantiomers. The choice depends on available instrumentation, sample complexity, and desired sensitivity.
Strategy 1: Direct Separation on a Chiral Stationary Phase (CSP)
This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times.
Successful chiral recognition on a CSP typically requires at least three simultaneous interactions between the analyte and the chiral selector (the "three-point interaction model"). For amino acids, these interactions can include hydrogen bonding, ionic interactions, steric hindrance, and dipole-dipole forces.
Caption: Chiral recognition requires multiple, simultaneous interactions.
For a primary β-amino acid like 3-aminobutanoic acid, the following CSPs are highly effective.
| CSP Type | Chiral Selector | Typical Mobile Phase Mode | Key Interaction Mechanism |
| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Reversed-Phase / Polar Ionic | Inclusion Complex: The protonated primary amine (-NH3+) of the amino acid fits into the cavity of the crown ether. Chiral recognition is achieved via hydrogen bonding between the amine's hydrogens and the ether's oxygens.[3][7] |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Polar Ionic / Reversed-Phase | Complexation: Forms a complex with the analyte through multiple hydrogen bonds, ionic interactions, and steric interactions within the selector's "basket-like" structure.[3][4] |
| Polysaccharide-Based | Amylose or Cellulose derivatives | Normal or Reversed-Phase | Inclusion/Interaction: The helical polymer grooves of the derivatized polysaccharide provide a chiral environment where analytes interact via hydrogen bonds and dipole-dipole forces.[15] |
-
Column Selection: Start with a Crownpak CR-I(+) or equivalent column.
-
Initial Mobile Phase: Prepare an acidic mobile phase, such as 0.1 M perchloric acid or 0.1% trifluoroacetic acid (TFA) in HPLC-grade water. The low pH is critical to ensure the amino group is fully protonated.[3]
-
Organic Modifier: Introduce an organic modifier like methanol or acetonitrile. Start at a low percentage (e.g., 5-10%). Increasing the organic modifier concentration generally decreases retention time.
-
Flow Rate: Set the flow rate according to the column manufacturer's recommendation (typically 0.5-1.0 mL/min for a 4.6 mm ID column).
-
Temperature Control: Use a column oven set to a low temperature, such as 15-25°C. Chiral separations are often enthalpy-driven, and lower temperatures can enhance the stability differences between the diastereomeric complexes, improving resolution.[16][17]
-
Systematic Optimization:
-
Inject the racemic standard. If retention is too long, incrementally increase the organic modifier percentage (e.g., in 2-5% steps).
-
If resolution is poor, decrease the column temperature in 5°C increments.
-
The type and concentration of the acid modifier can also have a significant effect on selectivity.[3] Compare TFA with perchloric acid if needed.
-
Strategy 2: Indirect Separation via Derivatization with Marfey's Reagent
This robust method involves reacting the racemic amino acid with a chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA or Marfey's Reagent), to form a pair of diastereomers. These diastereomers can then be easily separated on a standard achiral C18 column.
(R)-3-Aminobutanoic acid + L-FDAA → (R,L)-Diastereomer (S)-3-Aminobutanoic acid + L-FDAA → (S,L)-Diastereomer
The resulting diastereomers have different physical properties and therefore different retention times on a reversed-phase column.
This protocol is adapted from established Marfey's methods.[5][6]
-
Sample Preparation: Prepare a ~50 mM solution of your 3-aminobutanoic acid sample in water or a suitable buffer.
-
Reagent Preparation: Prepare a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone. This is approximately 35 mM.
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of your amino acid sample.
-
Add 20 µL of 1 M sodium bicarbonate solution to make the reaction mixture alkaline.
-
Add 100 µL of the 1% L-FDAA solution. This ensures the reagent is in molar excess.
-
-
Incubation: Vortex the mixture and incubate at 40°C for 60-90 minutes.[6] The reaction mixture will turn yellow.
-
Quenching: After incubation, cool the sample to room temperature. Quench the reaction by adding 10 µL of 2 M HCl to neutralize the excess bicarbonate.[18]
-
Dilution & Injection: Dilute the final sample with your initial mobile phase (e.g., add 820 µL of 10% acetonitrile/water) and inject it into the HPLC system.
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or TFA in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Gradient: A typical starting gradient would be 10% to 60% B over 30 minutes.
-
Detection: UV at 340 nm, the absorbance maximum for the DNP chromophore.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
In-Depth Troubleshooting Guides
Guide 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Low resolution is a critical failure point. Follow this logical workflow to diagnose the issue.
Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.
Guide 2: Peak Shape Issues (Tailing, Fronting, Splitting)
Poor peak shape compromises quantification and resolution.
-
If All Peaks Tail or Front: This points to a physical or system-wide issue.
-
Check for Column Void: A void at the column inlet can distort the sample path. Try reversing and flushing the column (if permitted by the manufacturer).[11] If this fails, the column may need replacement.
-
Blocked Frit: Particulates from the sample or system can block the inlet frit. Backflushing can sometimes clear this.[11][19]
-
Injector Issues: A poorly configured injector loop or contaminated port can cause peak distortion.[20]
-
-
If Only Analyte Peaks Tail: This indicates a chemical interaction problem.
-
Secondary Silanol Interactions: This is a primary cause for basic analytes. Increase the acidity of your mobile phase (e.g., increase TFA concentration from 0.1% to 0.15%) or add a competitive base to mask the silanols.
-
Insufficient Buffer Capacity: If using a buffer, ensure its concentration is adequate (typically >10 mM) and the pH is stable.[11]
-
Sample Overload: Injecting too much mass on the column can lead to tailing. Dilute your sample 10-fold and re-inject.
-
Solvent Mismatch: If your sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than your initial mobile phase (e.g., 5% acetonitrile), it can cause peak distortion. Dilute the sample in the initial mobile phase.[13]
-
Guide 3: System Instability (Retention Time Drift & Baseline Noise)
Inconsistent retention times make peak identification unreliable.
-
Check Column Equilibration: This is the most common cause of drift in gradient chromatography. Ensure your post-run equilibration time is sufficient, typically at least 10-15 column volumes.[13][14]
-
Monitor Temperature: Without a column oven, ambient temperature changes throughout the day will cause retention times to shift (typically decreasing as temperature rises).[14][17] A stable column oven is essential for reproducibility.
-
Mobile Phase Preparation:
-
Volatility: If using a volatile additive like TFA or a high percentage of organic solvent, the composition can change over time due to evaporation, leading to a slow drift in retention.[10][13] Prepare fresh mobile phase daily.
-
Degassing: Ensure mobile phases are properly degassed to prevent air bubbles from entering the pump, which causes flow rate fluctuations.[14]
-
-
Check for Leaks: Even a very small, non-dripping leak in a fitting can cause flow rate to become unstable, leading to retention time drift.[10] Carefully inspect all fittings from the pump to the detector.
References
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Ozaki, M., & Shimotsuma, M. (2021). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods, 13(30), 3425-3431. Retrieved from [Link]
-
ResearchGate. (2015). Effects of mobile phase's ratio on resolution of amino acid enantiomers. Retrieved from [Link]
-
Ali, I., Suhail, M., & Alothman, Z. A. (2018). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics Drugs by HPLC. Critical Reviews in Analytical Chemistry, 48(3), 226-235. Retrieved from [Link]
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Fujii, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(8), 1891-1898. Retrieved from [Link]
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ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
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Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
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Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
- Google Patents. (n.d.). A kind of separation detection method of 3-aminobutanol enantiomer.
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Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1597, 138-146. Retrieved from [Link]
-
MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Methods in Molecular Biology, 2809, 217-226. Retrieved from [Link]
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PubMed Central. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Retrieved from [Link]
-
Welch Materials. (2025). [Readers Insight] Retention Time Drifts: Why Do They Occur?. Retrieved from [Link]
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Taylor & Francis Online. (2007). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
Frank, H., Nicholson, G. J., & Bayer, E. (1978). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 167, 187-196. Retrieved from [Link]
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PubMed Central. (2016). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Retrieved from [Link]
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Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
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Journal of Liquid Chromatography & Related Technologies. (2004). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Chiral Stationary Phase. Retrieved from [Link]
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LCGC International. (2016). Retention Time Drift—A Case Study. Retrieved from [Link]
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ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]
- Google Patents. (n.d.). CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography.
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PubMed. (1993). Effect of the Mobile Phase on Antibody-Based Enantiomer Separations of Amino Acids in High-Performance Liquid Chromatography. Retrieved from [Link]
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YouTube. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. Retrieved from [Link]
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The Column. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
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LCGC International. (2007). How Does Temperature Affect Selectivity?. Retrieved from [Link]
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Ovid. (2004). Marfey's reagent for chiral amino acid analysis. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]
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ACS Publications. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Retrieved from [Link]
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Stability issues of (R)-3-Aminobutanoic acid in different solvent systems
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with (R)-3-Aminobutanoic acid. Understanding its stability profile is critical for developing robust formulations, ensuring reproducible experimental outcomes, and maintaining the integrity of this important chiral intermediate. This document provides in-depth answers to common questions and troubleshooting scenarios encountered in the field.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical concern?
This compound is a β-amino acid, a structural motif found in various natural products and pharmaceutical compounds. It serves as a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), including the antiretroviral drug dolutegravir.[1][2]
Its stability is paramount because degradation can lead to:
-
Loss of Potency: A decrease in the concentration of the active or starting material.
-
Formation of Impurities: Degradation products can be difficult to separate, may have their own pharmacological or toxicological profiles, and are strictly regulated by authorities like the FDA.
-
Altered Physicochemical Properties: Changes in solubility, dissolution rate, or bioavailability of a final drug product.
-
Failed Batches and Financial Loss: Inconsistent stability can ruin experiments and large-scale synthetic batches.
The molecule contains both a nucleophilic amine group and an electrophilic carboxylic acid group, making it susceptible to specific intramolecular and intermolecular reactions, particularly under thermal or pH stress.[3][4]
Q2: What are the primary factors that influence the stability of this compound?
The stability of this compound is primarily influenced by four key factors:
-
Temperature: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation pathways such as intramolecular cyclization.
-
pH: The pH of the solution dictates the ionization state of the amino and carboxylic acid groups. At neutral or slightly basic pH, the free amine is more nucleophilic, while at acidic pH, the carboxylic acid is more susceptible to certain reactions. Extreme pH levels can catalyze hydrolysis of potential degradation products or promote other side reactions.[5][6]
-
Solvent System: The polarity and protic/aprotic nature of the solvent play a significant role. Non-polar, aprotic solvents can facilitate intramolecular reactions by not solvating the charged functional groups, while polar protic solvents (like water) can participate in hydrolytic reactions.[7][8]
-
Presence of Other Reagents: Oxidizing agents, strong acids or bases, and certain metal ions can initiate or catalyze degradation.
Q3: What is the primary degradation pathway for this compound?
The most significant non-oxidative thermal degradation pathway for β-amino acids like this compound is intramolecular cyclization to form a four-membered ring called a β-lactam .[9] In this case, the product is (R)-4-methylazetidin-2-one. This reaction is essentially an intramolecular amide bond formation (dehydration) and is often promoted by heat, especially in non-polar, aprotic solvents where the functional groups are not heavily solvated and are free to interact.
Q4: How should I store stock solutions of this compound?
Based on its chemical properties, the following storage conditions are recommended:
| Solvent Type | Recommended Temperature | Duration | Rationale |
| Aqueous Buffers (pH 4-6) | 2-8°C | Short-term (days) | In this pH range, the compound exists predominantly as a zwitterion, which is relatively stable. Refrigeration minimizes microbial growth and slows kinetic processes. |
| Aqueous Buffers (pH > 7) | 2-8°C, Frozen (-20°C) | Very short-term (hours to a day) | At neutral or basic pH, the deprotonated amine is more nucleophilic and susceptible to degradation. Freezing is recommended for longer storage. |
| Polar Aprotic (e.g., DMSO, DMF) | Room Temperature, desiccated | Short-term (days) | While generally stable, these solvents can absorb water. Store desiccated to prevent hydrolysis. For long-term, store at -20°C. |
| Polar Protic (e.g., Methanol, Ethanol) | 2-8°C | Short-term (days) | Risk of esterification with the alcohol solvent, especially if acidic catalysts are present. Refrigeration is advised. |
General Best Practice: For long-term storage, it is always best to store the compound as a dry, solid powder in a dark, cool, and dry place.[10] Prepare solutions fresh whenever possible.
Q5: Which analytical techniques are best for monitoring the stability of this compound?
A stability-indicating method must be able to separate the intact compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique.
-
Reversed-Phase (RP-HPLC): Using a C18 column with a mobile phase of acetonitrile or methanol and water with an acidic modifier (e.g., formic acid or TFA) is a good starting point. The acid protonates the amine, leading to better peak shape.
-
Chiral HPLC: To confirm that no racemization has occurred, analysis on a chiral stationary phase is necessary.[11]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for high sensitivity and specificity, especially for identifying and quantifying low-level impurities in complex matrices.[11][12] It allows for the definitive identification of degradation products by their mass-to-charge ratio.
Section 2: Troubleshooting Guide
Problem: I'm observing a significant loss of my compound in an aqueous buffer (pH 7.5) at 40°C over 48 hours. What is the likely cause?
Answer: At a pH of 7.5, a significant portion of the amine group on this compound is deprotonated and thus in its nucleophilic free base form. The carboxylic acid group is deprotonated (carboxylate), but an equilibrium exists. Elevated temperatures (40°C) provide the energy for the nucleophilic amine to attack the carboxylic acid group, leading to the formation of the β-lactam ((R)-4-methylazetidin-2-one) via intramolecular cyclization and elimination of water. While this reaction is faster in aprotic solvents, it can still occur in aqueous systems, especially with heating.
Troubleshooting Steps:
-
Confirm Degradation Product: Use LC-MS to check for a new peak with a mass corresponding to the β-lactam (C₄H₇NO, molecular weight ~85.10 g/mol ).
-
Lower the pH: If experimentally feasible, lower the pH of your buffer to between 4 and 6. This will protonate the amine group, rendering it non-nucleophilic and significantly inhibiting the cyclization reaction.
-
Reduce Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 2-8°C) if the process allows.
-
Limit Incubation Time: Reduce the duration of the experiment to minimize the extent of degradation.
Problem: My quantification of this compound is inconsistent when using methanol as a solvent. Why?
Answer: The inconsistency likely stems from an esterification reaction between the carboxylic acid group of your compound and the methanol solvent. This reaction forms the methyl ester derivative, (R)-methyl 3-aminobutanoate. While this reaction is typically slow without a catalyst, it can be accelerated by the presence of acidic or basic impurities in the methanol or on the glassware. If your HPLC method is only calibrated for the parent acid, the formation of the ester will appear as a loss of the primary compound, leading to inconsistent results.
Troubleshooting Steps:
-
Check for Impurities: Use high-purity, anhydrous methanol. Ensure glassware is scrupulously clean and free of acid/base residues.
-
Analyze for Ester: Adjust your HPLC or LC-MS method to look for the methyl ester. It will be less polar and elute later on a reversed-phase column.
-
Change Solvent: Switch to a non-reactive aprotic solvent for sample preparation, such as acetonitrile or a mixture of water/acetonitrile, if your workflow allows.
-
Control Temperature: Prepare samples in an ice bath to minimize the reaction rate if you must use methanol. Analyze samples promptly after preparation.
Section 3: Key Protocols & Methodologies
Protocol 1: General Stability Assessment in a Novel Solvent System
This protocol provides a framework for evaluating the stability of this compound in a new solvent or formulation buffer.
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10.0 mL of the solvent system under investigation to create a ~1 mg/mL stock solution.
-
-
Initial Analysis (T=0):
-
Immediately dilute an aliquot of the stock solution to a suitable concentration for your analytical method (e.g., 10 µg/mL for LC-MS).
-
Analyze the sample in triplicate to establish the initial concentration (C₀) and purity profile. Record the peak area of the parent compound and any observed impurities.
-
-
Incubation:
-
Store the remaining stock solution under the desired stress condition (e.g., 25°C, 40°C, or 60°C). Protect from light unless photostability is being tested.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.
-
Dilute and analyze in the same manner as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point (Tₓ) using the formula: % Remaining = (Area at Tₓ / Area at T₀) * 100.
-
Monitor the increase in peak area for any new degradation products.
-
Plot % Remaining vs. Time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as outlined in ICH guidelines.[13][14]
-
Sample Preparation: Prepare five separate solutions of this compound at ~1 mg/mL in water or a relevant buffer.
-
Acid Hydrolysis:
-
To one sample, add 1 M HCl to a final concentration of 0.1 M.
-
Incubate at 60°C for 24 hours.
-
Before analysis, neutralize with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
To a second sample, add 1 M NaOH to a final concentration of 0.1 M.
-
Incubate at 60°C for 8 hours.
-
Before analysis, neutralize with an equivalent amount of 1 M HCl.
-
-
Oxidative Degradation:
-
To a third sample, add 30% hydrogen peroxide to a final concentration of 3%.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate the fourth sample (neutral solution) at 80°C for 48 hours.
-
Also, heat a sample of the solid material at 80°C for 48 hours, then dissolve for analysis.
-
-
Photolytic Degradation:
-
Expose the fifth sample to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC or LC-MS method.
-
The goal is to achieve 10-30% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.[13] Compare chromatograms to identify and quantify new peaks.
-
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
DrugBank Online. 3-Aminobutanoic acid. [Link]
-
Ali, B., et al. (2022). Gamma-Aminobutyric Acid Application Methods for Sustainable Improvement of Plant Performance Under Abiotic Stress: A Review. MDPI. [Link]
-
Wikipedia. Amino acid. [Link]
-
Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: (R)-3-Aminobutan-1-ol. [Link]
-
Awad, K. et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. PubMed. [Link]
-
ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
-
Le, P. H., et al. (2019). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate. [Link]
-
MDPI. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. [Link]
-
Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]
-
Wikipedia. β-Lactam. [Link]
-
National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. [Link]
-
Springer. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. [Link]
-
ResearchGate. (2015). Effect of pH (from 2.2 to 10.8) on γ-Amino Butyric Acid (GABA) Concentration of Monascus-Fermented Rice (MFR). [Link]
-
ACS Publications. (1971). Conversion of amino acids to .beta.-lactam derivatives via cyclopropanone. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
-
PubMed. (1995). Ammonium Assimilation and the Role of [gamma]-Aminobutyric Acid in pH Homeostasis in Carrot Cell Suspensions. [Link]
-
BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
PubMed. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. [Link]
-
ResearchGate. (2015). Thermal Stability of Amine Compounds and Dichloromethane. [Link]
-
National Institutes of Health. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC. [Link]
-
Marcel Dekker, Inc. (1988). NEW METHODS FOR 6-LACTAM FORMATION FROM 6-AMINO ACIDS USING (CgH5)3P/CC14 AND. [Link]
-
SpringerLink. (2016). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. [Link]
-
NCERT. (n.d.). Amines. [Link]
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- 12. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Addressing common challenges in experiments involving (R)-3-Aminobutanoic acid
Technical Support Center: (R)-3-Aminobutanoic Acid Experimental Guide
As a Senior Application Scientist, this guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. This compound, a chiral β-amino acid, is a critical building block in modern pharmaceuticals, notably as a precursor to the antiretroviral drug dolutegravir[1][2]. However, its unique physicochemical properties, such as its zwitterionic nature and high polarity, present distinct challenges in handling, synthesis, and analysis. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and ensure the integrity of your experimental outcomes.
Section 1: Physicochemical Properties & Handling
This section addresses the most fundamental—and often overlooked—challenges that can impact downstream success: proper storage and solubilization.
Q1: My this compound is difficult to dissolve. What are the recommended solvents and procedures?
A1: This is a frequent issue stemming from the molecule's zwitterionic character at neutral pH and its capacity for strong intermolecular hydrogen bonding, which makes it behave more like a salt than a typical small organic molecule. Standard organic solvents are often ineffective.
The Causality: In its solid state and in solutions near its isoelectric point, this compound exists with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻). This high polarity and charge separation favor solubility in polar protic solvents, particularly water.
Troubleshooting & Protocol:
-
Primary Solvent - Water: Water is the most effective solvent. Solubility is reported as 25 mg/mL, which can be enhanced with gentle heating (up to 60°C) and sonication[3].
-
Secondary Solvents: For reactions requiring non-aqueous conditions, solubility is limited. DMSO can be used, but may require warming and pH adjustment to achieve modest concentrations (approx. 1.96 mg/mL)[3]. Methanol is also a viable solvent, especially under acidic conditions where the carboxylate is protonated, reducing the zwitterionic character[4].
-
Avoid Non-Polar Solvents: Dichloromethane, ethyl acetate, and hexanes are generally unsuitable for dissolving the underivatized amino acid.
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Conditions & Remarks | Source |
| Water | 25 mg/mL | Ultrasonic and warming to 60°C may be required. | MedchemExpress[3] |
| DMSO | ~1.96 mg/mL | Requires sonication, warming, and pH adjustment. Note: Hygroscopic DMSO can impact solubility. | MedchemExpress[3] |
| Methanol | Slightly Soluble | Used as a solvent for esterification reactions under acidic conditions (e.g., with thionyl chloride). | ChemicalBook[5], Patent[4] |
Step-by-Step Solubilization Protocol (Aqueous):
-
Weigh the required amount of this compound into a suitable vessel.
-
Add the calculated volume of high-purity water.
-
Stir vigorously at room temperature.
-
If dissolution is incomplete, place the vessel in an ultrasonic bath for 10-15 minutes.
-
If solids persist, warm the solution to 40-60°C with continued stirring until the solid is fully dissolved.
-
Allow the solution to cool to room temperature before use.
Q2: I'm observing poor reproducibility between experiments using the same batch of material. Could storage be the cause?
A2: Absolutely. Like many amino acids, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere[6][7][8]. This is a critical and often underestimated source of error.
The Causality: Absorption of atmospheric water increases the mass of the compound, leading to inaccurate measurements when weighing the solid. If you weigh out 103 mg of material that has absorbed water, you are not using 1 mmol of the compound. This directly impacts reaction stoichiometry, concentration calculations, and ultimately, reproducibility.
Troubleshooting & Best Practices:
-
Storage Conditions: The compound should be stored in a tightly sealed container in a dark, dry place, preferably in a desiccator with a drying agent like silica gel[5][9]. Recommended storage temperatures are typically room temperature or refrigerated (2-8°C) for long-term stability[10][11].
-
Handling: When weighing, remove the container from the desiccator and allow it to equilibrate to room temperature before opening to prevent condensation. Minimize the time the container is open to the atmosphere.
-
Aliquoting: For frequently used batches, it is best practice to aliquot the powder into smaller, single-use vials. This prevents repeated exposure of the main stock to atmospheric moisture.
-
Drying: If you suspect the material has absorbed water, it can be dried under a high vacuum for several hours before use.
Section 2: Reaction & Synthesis Troubleshooting
Navigating the synthetic applications of this compound requires careful control of reaction conditions to ensure high yield and maintain chiral purity.
Q3: My attempts at Fischer esterification are failing or giving very low yields. How can I improve this?
A3: Standard Fischer esterification conditions (alcohol with a catalytic amount of strong acid like H₂SO₄) are often inefficient for amino acids. The protonated amine group makes the carbonyl carbon less electrophilic, and the equilibrium is often unfavorable.
The Causality: To drive the reaction, the carboxylic acid must be activated more aggressively. A common and highly effective method is to use thionyl chloride (SOCl₂) with the corresponding alcohol (e.g., methanol)[4]. The thionyl chloride reacts with the alcohol to form HCl in situ, which protonates the carboxylic acid, and also forms an acyl chloride intermediate, which is much more reactive towards the alcohol nucleophile.
Recommended Protocol (Methyl Ester Synthesis):
-
In a clean, dry flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 50g of this compound in 240g of anhydrous methanol[4].
-
Cool the mixture in an ice-water bath to 0-10°C[4].
-
Slowly add 66.4g of thionyl chloride dropwise, ensuring the temperature remains below 10°C. This step is highly exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and concentrate it under reduced pressure to obtain the product, typically as the hydrochloride salt[4]. This method often results in high yields (>98%) and preserves enantiomeric purity[4].
Q4: I'm struggling with product isolation during aqueous work-ups. My product seems to be lost to the aqueous layer. What can I do?
A4: This is a classic challenge when working with small, polar molecules like (R)-3-aminobutanol, a common reduction product of this compound derivatives[4]. The high water solubility of these compounds makes them difficult to extract efficiently with standard organic solvents.
The Causality: The presence of both an amino and a hydroxyl/carboxyl group leads to high polarity and water solubility. During a typical work-up, the compound will partition preferentially into the aqueous phase over less polar organic solvents like ethyl acetate or dichloromethane.
Troubleshooting Strategies:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To extract a basic compound (like an aminobutanol), raise the pH to >10 to deprotonate the amine, reducing its solubility in water. For an acidic compound, lower the pH to <2 to protonate the carboxylate.
-
Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ before extraction. This decreases the solubility of the organic product in the aqueous phase and promotes its transfer into the organic layer.
-
Use More Polar Solvents: Consider extractions with more polar solvents like n-butanol, which can be more effective for highly polar solutes.
-
Continuous Liquid-Liquid Extraction: For particularly challenging separations, a continuous liquid-liquid extractor is the most robust solution. This apparatus allows for the exhaustive extraction of a product from the aqueous phase over several hours with a smaller volume of solvent.
-
Evaporation: If the product is non-volatile, the most straightforward approach can be to concentrate the reaction mixture to dryness and then triturate or recrystallize the residue from an appropriate solvent system to remove inorganic salts.
Section 3: Analytical Challenges & Solutions
Accurate quantification and purity assessment are non-negotiable. This compound's structure poses specific analytical hurdles.
Q5: I am unable to see my compound using reverse-phase HPLC with a standard UV detector. What is the problem?
A5: The issue is not with your instrument but with the molecule itself. This compound lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light[2]. Consequently, it is essentially "invisible" to a standard UV detector set at common wavelengths like 254 nm or 280 nm.
The Causality: UV detection relies on the presence of conjugated pi systems or aromatic rings. As a small aliphatic amino acid, this compound does not possess these features.
Solutions Workflow:
-
Alternative Detection Method: If available, switch to a more universal detector like a Mass Spectrometer (LC-MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD). LC-MS is the gold standard for its sensitivity and selectivity[12][13].
-
Derivatization: The most common solution is to perform a pre-column derivatization reaction to attach a UV-active label to the amino group. This makes the molecule detectable by UV and can also improve its chromatographic retention on reverse-phase columns. Common derivatizing agents include o-phthalaldehyde (OPA), dansyl chloride, or phenyl isothiocyanate (PITC)[12].
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reverse-phase chromatography that is well-suited for separating highly polar compounds like underivatized amino acids[12].
Troubleshooting Logic for HPLC-UV Detection Failure
Below is a Graphviz diagram outlining the decision-making process when encountering this issue.
Sources
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- 13. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Experiments with (R)-3-Aminobutanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-3-Aminobutanoic acid. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during dose-response experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, preparation, and mechanism of action of this compound.
Q1: What are the key physicochemical properties of this compound that I should be aware of for my experiments?
A1: Understanding the fundamental properties of this compound is crucial for proper handling, storage, and experimental design. It is a β-amino acid with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C4H9NO2 | [1] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water and polar organic solvents. Slightly soluble in Methanol. | [2][3] |
| Storage | Store in a dark, dry place at room temperature (10°C - 25°C). | [2] |
| pKa | 3.67±0.12 (Predicted) | [2] |
It is important to note that as a chiral molecule, the specific stereoisomer, this compound, is critical for its biological activity in many contexts[3].
Q2: How should I prepare and store my stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are paramount for consistent and reproducible experimental results.
Protocol: Stock Solution Preparation
-
Solvent Selection: Based on its solubility, sterile, nuclease-free water is a common and appropriate solvent. For applications requiring organic solvents, high-purity DMSO can be used, although warming and pH adjustment may be necessary to achieve higher concentrations[4].
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, low-humidity environment.
-
Dissolution:
-
Sterilization: For cell-based assays, sterilize the final stock solution by filtering it through a 0.22 µm syringe filter into a sterile container[4].
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound[4].
-
For long-term storage, aqueous and DMSO stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable[4].
-
Q3: What is the primary mechanism of action for this compound?
A3: this compound is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its primary known mechanism of action is as an agonist at GABA-B receptors [5][6][7].
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system[5][8]. The binding of an agonist like this compound to the GABA-B receptor initiates a signaling cascade.
Signaling Pathway Overview:
Caption: GABA-B Receptor Signaling Cascade.
Causality of Downstream Effects:
-
Presynaptic Inhibition: Activation of GABA-B receptors on presynaptic terminals inhibits voltage-gated Ca2+ channels. This reduction in calcium influx leads to decreased release of neurotransmitters[6][8].
-
Postsynaptic Inhibition: On postsynaptic neurons, GABA-B receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting efflux of K+ hyperpolarizes the cell, making it less likely to fire an action potential[7][8].
-
Modulation of Intracellular Signaling: The Gi/o protein coupling also leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP)[6][7].
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your dose-response experiments.
Problem 1: My dose-response curve is not sigmoidal (e.g., it's flat, U-shaped, or irregular).
A typical dose-response curve exhibits a sigmoidal shape when plotted on a semi-log scale, with a clear upper and lower plateau[9][10][11][12]. Deviations from this shape can indicate several underlying issues.
Possible Causes & Solutions:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low, capturing only a plateau or the linear portion of the curve.
-
Solution: Perform a broad range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., from picomolar to millimolar) to identify the active concentration range.
-
-
Compound Instability or Precipitation: this compound may be degrading or precipitating at higher concentrations in your assay medium.
-
Solution: Visually inspect your highest concentration wells for any precipitate. Re-evaluate your solvent and stock concentration. Consider preparing fresh dilutions for each experiment.
-
-
Off-Target Effects or Toxicity: At high concentrations, the compound may be causing cellular toxicity or interacting with other targets, leading to a U-shaped or "bell-shaped" (hormetic) response[13].
-
Solution: Run a parallel cytotoxicity assay (e.g., LDH release or a live/dead stain) using the same concentrations and incubation times to distinguish a specific pharmacological effect from general toxicity. If hormesis is suspected, specialized biphasic curve-fitting models may be necessary for analysis[13].
-
-
Assay Interference: The compound may be interfering with your detection method (e.g., quenching fluorescence, inhibiting a reporter enzyme).
-
Solution: Run a cell-free control experiment where you add this compound directly to the assay reagents to check for any direct interference.
-
Problem 2: I'm seeing high variability between my replicate wells.
High variability can obscure real effects and reduce the statistical power of your experiment.
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a common source of variability[14].
-
Solution: Ensure your cell suspension is homogenous by gently and thoroughly mixing before and during plating. Use a consistent pipetting technique, such as reverse pipetting, for viscous cell suspensions. Avoid letting cells settle in the reservoir.
-
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, leading to different cell growth and responses compared to inner wells.
-
Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent liquid handling during compound dilution and addition is a major contributor to variability.
-
Solution: Calibrate your pipettes regularly. Use low-retention pipette tips. Ensure tips are properly immersed during aspiration and dispensed completely. For multi-channel pipetting, ensure all channels are aspirating and dispensing equal volumes.
-
-
Reagent Instability: One or more of your assay reagents may be degrading over the course of the experiment.
-
Solution: Prepare fresh reagents for each experiment whenever possible. If using kits, adhere strictly to the manufacturer's storage and handling instructions.
-
Problem 3: The potency (EC50/IC50) of my compound is different from published values.
Discrepancies in potency are common and often arise from differences in experimental conditions.
Possible Causes & Solutions:
-
Different Assay Systems: The cell line, receptor expression level, and specific endpoint measured can all significantly impact the observed potency[9].
-
Solution: Carefully compare your experimental setup to the one described in the literature. Differences in cell lines (e.g., primary cells vs. immortalized lines) or the use of recombinant overexpression systems can lead to shifts in potency.
-
-
Presence of Serum Proteins: this compound may bind to proteins in the cell culture medium, such as albumin in fetal bovine serum (FBS). Only the unbound, free fraction of the compound is available to interact with the target receptor, which can lead to an apparent decrease in potency (higher EC50)[15][16].
-
Solution: If possible, perform the assay in serum-free media for a short duration. If serum is required for cell health, be consistent with the type and percentage of serum used across all experiments. You can also perform a separate plasma protein binding assay to quantify the bound fraction and calculate the free concentration[16].
-
-
Incubation Time and pH: The duration of compound exposure and the pH of the assay buffer can affect the establishment of binding equilibrium and the ionization state of the compound, respectively.
-
Solution: Standardize the incubation time across all experiments. Ensure your medium is properly buffered and that the pH does not drift significantly during the experiment, especially in non-CO2 incubators.
-
-
Data Analysis and Curve Fitting: The specific non-linear regression model used can influence the calculated EC50/IC50 value[17].
-
Solution: Use a standard four-parameter logistic model for sigmoidal curves. Ensure your data defines the top and bottom plateaus of the curve, as poorly defined plateaus can lead to inaccurate parameter estimates[17].
-
Caption: General Troubleshooting Workflow.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5706670, this compound. Retrieved January 10, 2026 from [Link].
-
Medicines for All Institute (2019). PROCESS DEVELOPMENT REPORT. Retrieved January 10, 2026 from [Link].
-
Promega Corporation (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Retrieved January 10, 2026 from [Link].
-
DrugBank (n.d.). 3-Aminobutanoic acid. Retrieved January 10, 2026 from [Link].
-
Pharmaffiliates (n.d.). CAS No : 3775-73-3 | Product Name : this compound. Retrieved January 10, 2026 from [Link].
-
Bowery, N. G. (1993). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 33, 109-147. Retrieved January 10, 2026 from [Link].
-
Pineda, J. J., Miller, M. A., Song, Y., Kuhn, H., Mikula, H., Tallapragada, N., ... & Mitchison, T. J. (2018). Site occupancy calibration of taxane pharmacology in live cells and tissues. Proceedings of the National Academy of Sciences, 115(31), E7270-E7279. Retrieved January 10, 2026 from [Link].
-
Stoltenburg, R., Reinemann, C., & Strehlitz, B. (2007). SELEX—a revolutionary method to generate high-affinity nucleic acid ligands. Biomolecular engineering, 24(4), 381-403. Retrieved January 10, 2026 from [Link].
-
GraphPad (n.d.). Troubleshooting fits of dose-response curves. GraphPad Prism 10 Curve Fitting Guide. Retrieved January 10, 2026 from [Link].
-
BioAgilytix (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved January 10, 2026 from [Link].
-
Green, A. M., & Young, D. M. (2019). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Dose-Response, 17(2), 1559325819848135. Retrieved January 10, 2026 from [Link].
-
IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). GABAB receptors: Introduction. Retrieved January 10, 2026 from [Link].
-
Deranged Physiology (2023, December 18). Graded dose-response curves. Retrieved January 10, 2026 from [Link].
-
Halfman, C. J., & Nishida, T. (1972). Measuring the binding of small molecules to protein from binding-induced alterations of physical-chemical properties. Biochemistry, 11(19), 3493-3498. Retrieved January 10, 2026 from [Link].
-
Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven. Retrieved January 10, 2026 from [Link].
-
Tempo Bioscience (2018, July 16). The Challenges In Small Molecule Drug Development – Part I. Retrieved January 10, 2026 from [Link].
-
Aittokallio, T. (2010). Quantitation and Error Measurements in Dose–Response Curves. In M. P. P. H. M. P. Wentzel (Ed.), Dose-Response Analysis of Drugs. ACS Publications. Retrieved January 10, 2026 from [Link].
-
Wikipedia (n.d.). GABAB receptor. Retrieved January 10, 2026 from [Link].
-
Paul, B. K., & Tzarum, N. (2021). Binding of small molecules at interface of protein–protein complex – A newer approach to rational drug design. Computational and Structural Biotechnology Journal, 19, 1184-1193. Retrieved January 10, 2026 from [Link].
- Google Patents (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
National Institute of Environmental Health Sciences (n.d.). Dose-Response Curves. Retrieved January 10, 2026 from [Link].
-
Gandal, M. J., & Siegel, S. J. (2011). GABA B receptors: structure, functions, and clinical implications. Neurology, 76(7 Supplement 2), S68-S74. Retrieved January 10, 2026 from [Link].
-
Medium (2023, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved January 10, 2026 from [Link].
-
Frontage Laboratories (n.d.). Protein Binding. Retrieved January 10, 2026 from [Link].
-
De Zutter, J., Deckers, N., Ryckebosch, L., Van der Jeught, K., Muyldermans, S., Devoogdt, N., & Xavier, C. (2023). Affinity- and Format-Dependent Pharmacokinetics of 89Zr-Labeled Albumin-Binding VHH Constructs. International Journal of Molecular Sciences, 24(7), 6198. Retrieved January 10, 2026 from [Link].
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- 17. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
Resolving unexpected experimental outcomes with (R)-3-Aminobutanoic acid
Welcome to the technical support center for (R)-3-Aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected experimental outcomes. As a β-amino acid, this compound presents unique opportunities and challenges in synthetic and medicinal chemistry.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your research.
Troubleshooting Guide: Resolving Unexpected Experimental Outcomes
This section addresses specific issues that may arise during the handling and reaction of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: Incomplete or Failed Reaction Involving Carboxyl Group Activation
Question: I am attempting to activate the carboxylic acid of this compound for amide bond formation, but I am observing low yields and recovery of starting material. What could be the cause?
Root Cause Analysis:
The carboxylic acid group of this compound can participate in standard activation and coupling reactions.[2] However, issues can arise from several factors:
-
Zwitterionic Nature: Like other amino acids, this compound exists as a zwitterion at neutral pH. The presence of the ammonium group can interfere with the activation of the carboxylate.
-
Steric Hindrance: The methyl group on the β-carbon may introduce some steric hindrance, slowing down the reaction compared to simpler amino acids.
-
Inappropriate Activating Agent: The choice of coupling reagent is critical. Some may be less effective for β-amino acids.
-
Moisture: The presence of water can hydrolyze the activated species, leading to the recovery of the starting material.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating side products in peptide synthesis.
Resolution Protocol:
-
Characterize Side Products:
-
Use high-resolution mass spectrometry to determine the molecular weight of the impurities. This can help identify if they correspond to diketopiperazines or other potential byproducts.
-
Utilize tandem MS (MS/MS) to fragment the impurity ions and gain structural information.
-
-
Modify Deprotection and Coupling Steps:
-
For Fmoc-based synthesis, minimize the time the N-terminus is exposed to the basic deprotection solution (e.g., piperidine) to reduce the risk of diketopiperazine formation. [3] * Use milder coupling conditions. Over-activation of the carboxylic acid can increase the likelihood of side reactions. [4]
-
-
Assess Chiral Purity:
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best solvent for dissolving this compound? | This compound has moderate solubility in water and is slightly soluble in methanol. [7]For organic reactions, it may be necessary to convert it to a more soluble form, such as its hydrochloride salt or an ester derivative. [2] |
| How can I confirm the chiral purity of my this compound starting material? | The most reliable method is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). [5][6]This often requires derivatization of the amino acid to a species that can be resolved on a chiral column. Direct analysis on certain chiral columns may also be possible. |
| Is this compound hygroscopic? | While not explicitly stated as highly hygroscopic in all literature, like many amino acids, it is prudent to store it in a cool, dry place, sealed from atmospheric moisture to ensure its stability and prevent clumping. [7][8] |
| What are the key safety precautions when handling this compound? | This compound can cause skin and serious eye irritation, and may cause respiratory irritation. [9]Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10] |
| Can I use standard peptide coupling reagents with this β-amino acid? | Yes, standard peptide coupling reagents can be used. However, the reaction kinetics may be slower compared to α-amino acids due to steric factors. More potent coupling reagents like HATU or HBTU are often recommended for efficient coupling. [11][12] |
Experimental Protocols
Protocol 1: Chiral Purity Analysis by HPLC after Derivatization
This protocol provides a general method for determining the enantiomeric purity of this compound.
-
Derivatization:
-
Dissolve a small amount of this compound in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Add a solution of a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).
-
Allow the reaction to proceed for a few minutes at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detect the diastereomeric derivatives using a fluorescence or UV detector.
-
The two enantiomers will appear as two separate peaks, and the enantiomeric excess can be calculated from the peak areas. [13]
-
Protocol 2: Esterification of this compound
This protocol describes a common method for esterifying the carboxylic acid.
-
Reaction Setup:
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature or reflux, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting ester hydrochloride can often be used directly or after neutralization and extraction.
-
References
-
This compound | C4H9NO2 | CID 5706670 - PubChem - NIH. [Link]
-
Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment - MDPI. [Link]
-
Showing metabocard for 3-Aminobutanoic acid (HMDB0031654) - Human Metabolome Database. [Link]
- CN110683960A - Synthesis method of (R)
-
CAS No : 3775-73-3 | Product Name : this compound | Pharmaffiliates. [Link]
- CN105675783A - HPLC (high-performance liquid chromatography)
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - NIH. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. [Link]
-
PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. [Link]
-
(PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] / - ResearchGate. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC - NIH. [Link]
-
Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide - ResearchGate. [Link]
-
Side Reactions on Amino Groups in Peptide Synthesis | Request PDF - ResearchGate. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris Publisher. [Link]
-
3-Aminobutanoic acid (CHEM026582) - ContaminantDB. [Link]
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare. [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. [Link]
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- 7. (R)-3-AMINOBUTYRIC ACID | 3775-73-3 [chemicalbook.com]
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- 11. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
Strategies to prevent the degradation of (R)-3-Aminobutanoic acid during storage
Welcome to the dedicated technical support guide for (R)-3-Aminobutanoic acid. As a critical chiral intermediate in the synthesis of various pharmaceuticals, including Dolutegravir, maintaining its chemical and stereochemical integrity during storage is paramount.[1][2][3] This guide provides in-depth, field-proven strategies, troubleshooting advice, and validated protocols to prevent degradation and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage temperatures for solid this compound?
A: For short-term storage (weeks to a few months), refrigeration at 2-8°C is sufficient. For long-term storage (months to years), freezing at -20°C is strongly recommended to minimize the rate of all potential degradation reactions.[4][5] Some suppliers recommend storage at room temperature (10-25°C), which is acceptable for very short periods, but cooler temperatures are always preferable for preserving long-term integrity.[6]
Q2: Is this compound sensitive to light or air?
A: Yes. Like many amino acids and amine-containing compounds, it is susceptible to oxidative degradation.[7][8] Exposure to atmospheric oxygen can lead to the formation of impurities. While less common for solid-state compounds, light can also provide the energy to initiate degradative photoreactions.[9] Therefore, it is best practice to store the compound in an inert atmosphere (e.g., argon or nitrogen) and in an amber or opaque container to protect it from light.[10]
Q3: My solid compound has developed a slight discoloration/odor. What does this indicate?
A: Discoloration or the development of an amine-like odor is a common sign of oxidative degradation. The primary amine group is susceptible to oxidation, which can generate a cascade of small, colored, or volatile by-products.[7][11] If you observe this, the purity of the compound should be immediately verified using an appropriate analytical method like HPLC or GC-MS before use.
Q4: Can I store this compound in solution?
A: Storing amino acids in solution is generally not recommended for long periods as it significantly accelerates degradation.[4][5] If you must store a solution, use a sterile, buffered solution (pH 5-6), aliquot it into single-use volumes to avoid freeze-thaw cycles, and store it at -20°C or, preferably, -80°C for a maximum of a few weeks.[5][12]
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency / Reduced Yield in Synthesis | Chemical Degradation: The compound has degraded due to improper storage (e.g., exposure to heat, oxygen, or moisture), reducing the amount of active starting material. | 1. Re-analyze the purity of your starting material using HPLC (See Protocol 2). 2. Compare the results against the Certificate of Analysis (CoA) or a freshly opened standard. 3. If degradation is confirmed, procure a new, validated batch of the compound. 4. Review and implement the optimal storage conditions outlined in this guide (See Protocol 1). |
| Appearance of a New Peak in HPLC Analysis | Impurity Formation: A new peak could be an oxidation product, a product of self-condensation, or another degradant. | 1. Attempt to identify the impurity using LC-MS/MS. 2. Review storage history: Was the container properly sealed? Was it exposed to high temperatures? 3. Oxidative degradation is a common pathway for amines; ensure future storage is under an inert atmosphere.[7][13] |
| Loss of Enantiomeric Purity (e.e.%) | Racemization: The chiral center may have undergone racemization, converting the (R)-enantiomer to the (S)-enantiomer. This is more likely if the compound was exposed to harsh pH (strong acid/base) or high temperatures, especially in solution. | 1. Use a chiral HPLC method to quantify the enantiomeric excess (e.e.%). (See Protocol 2, Note on Chiral Analysis). 2. If racemization has occurred, the material is likely unusable for stereospecific synthesis. 3. Ensure all future handling and storage avoids temperature extremes and non-neutral pH conditions. |
| Compound Appears Clumpy or Wet | Hygroscopicity: The compound has absorbed atmospheric moisture. Water can act as a plasticizer and a reactant, accelerating other degradation pathways. | 1. Dry the material under a high vacuum in the presence of a desiccant (e.g., P₂O₅). Caution: Do not heat without first confirming thermal stability. 2. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[10] 3. Store in a desiccator or a dry box. |
Mechanisms & Prevention of Degradation
Understanding the chemical pathways of degradation is key to preventing them. For this compound, the primary concerns are oxidation and maintaining chiral integrity.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation routes for this compound based on the chemistry of β-amino acids and primary amines.
Caption: Decision workflow for assessing compound stability.
Protocol 2: Assessment of Purity and Degradation by HPLC
This is a general-purpose HPLC method that can be adapted to assess both chemical purity and, with a chiral column, enantiomeric excess.
Materials & Equipment:
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
HPLC-grade buffer salts (e.g., Potassium Phosphate)
-
0.22 µm syringe filters
-
Appropriate HPLC column (C18 for general purity, Chiral Stationary Phase for e.e.%) [14] Procedure:
-
Standard Preparation (t=0):
-
Accurately weigh ~10 mg of a trusted reference standard or a freshly opened batch of this compound.
-
Dissolve in a suitable mobile phase or diluent (e.g., 50:50 Acetonitrile:Water) in a 10 mL volumetric flask.
-
Sonicate briefly if needed to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Sample Preparation (Stored Sample):
-
Prepare the stored sample in the exact same manner and at the same concentration as the standard.
-
-
Chromatographic Conditions (Example):
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 20% Acetonitrile in 80% 20mM Potassium Phosphate buffer (pH adjusted to 3.0). Note: This must be optimized for your system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standard solution to establish the retention time and peak area for the pure compound.
-
Inject the stored sample solution.
-
Compare the chromatograms. Look for:
-
A decrease in the area of the main peak (quantitative loss).
-
The appearance of new peaks (formation of impurities).
-
-
-
Note on Chiral Analysis: To check for racemization, the same procedure is followed, but a Chiral Stationary Phase (CSP) column must be used. [14]The mobile phase will likely need to be changed to a non-polar solvent system (e.g., Hexane/Ethanol). This method should be capable of resolving the (R)- and (S)-enantiomers into two distinct peaks. The enantiomeric excess (e.e.%) can then be calculated from the peak areas.
References
-
Human Metabolome Database. (2012). Metabocard for 3-Aminobutanoic acid (HMDB0031654). HMDB. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706670, this compound. PubChem. [Link]
-
DrugBank. (n.d.). 3-Aminobutanoic acid. DrugBank Online. [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]
-
Medicines for All institute (M4ALL). (2019). Process Development Report: A Low-Cost Route to (R)-3-Aminobutan-1-ol. VCU College of Engineering. [Link]
-
Al-Mial, A. R., et al. (2021). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
-
Lin, Y. P., et al. (2020). Effects of high-temperature cooking on the gamma-aminobutyric acid content and antioxidant capacity of germinated brown rice (Oryza sativa L.). Taylor & Francis Online. [Link]
-
Nishino, H., et al. (2010). Absolute Asymmetric Photoreactions of Aliphatic Amino Acids by Circularly Polarized Synchrotron Radiation: Critically pH-Dependent Photobehavior. Journal of the American Chemical Society. [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
GenScript. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. GenScript. [Link]
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Nguyen, T., et al. (2011). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Le, T. T., et al. (2019). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate. [Link]
-
Sexton, A. (2010). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
Romero, C. M., et al. (2012). Effect of temperature and concentration on the viscosity of aqueous solutions of 3-aminopropanoic acid, 4-aminobutanoic acid, 5-aminopentanoic acid, 6-aminohexanoic acid. ResearchGate. [Link]
-
Kumar, V., & Kumar, A. (2023). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. [Link]
-
Biron, K., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. [Link]
-
Miyagawa, K., et al. (2011). Oral administration of γ-aminobutyric acid affects heat production in a hot environment in resting humans. Journal of Physiological Anthropology. [Link]
-
Nwaoha, C., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
-
Quora. (2018). All amino acids are optically active except glycine. Why?. Quora. [Link]
-
AAPPTEC. (n.d.). Storage and Handling of Peptides. AAPPTEC. [Link]
-
Western Oregon University. (n.d.). Review of Chirality and Amino Acid Structures. WOU. [Link]
-
Lepaumier, H., et al. (2011). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research. [Link]
-
Ren, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biomedical Research and Therapy. [Link]
-
Cook, C. W., et al. (n.d.). Detection Limits for Chiral Amino Acids Using a Polarization Camera. Universities Space Research Association. [Link]
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Technical Support Center: Overcoming Solubility Challenges of (R)-3-Aminobutanoic Acid in Aqueous Solutions
Introduction: This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for addressing the aqueous solubility challenges of (R)-3-Aminobutanoic acid. Due to its zwitterionic nature, this compound's solubility is highly dependent on pH, a critical factor for successful experimental design and formulation. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the reliable preparation of this compound solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a β-amino acid, a class of organic compounds with an amino group attached to the beta carbon.[1] It serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1] Its solubility in aqueous solutions can be challenging due to its zwitterionic nature. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups.[2] This can lead to strong intermolecular forces, resulting in limited solubility, especially in neutral pH environments.
Q2: How does the zwitterionic nature of this compound affect its solubility?
At a specific pH, known as the isoelectric point (pI), the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), resulting in a net neutral charge. This zwitterionic form can lead to strong electrostatic interactions between molecules, promoting crystal lattice formation and thus reducing solubility in water.[2][3] The solubility of zwitterionic amino acids is minimal at their isoelectric point.[4]
Q3: What is the predicted pKa and isoelectric point (pI) of this compound?
The predicted pKa of this compound is approximately 3.67.[5][6] The isoelectric point (pI) is the pH at which the molecule has no net charge. For a simple amino acid, the pI can be estimated by the average of the pKa values of the carboxylic acid and the amino group. Understanding the pI is crucial because the compound's solubility is at its lowest at this pH.
Q4: How can pH adjustment improve the solubility of this compound?
Adjusting the pH of the solution away from the isoelectric point will increase the solubility of this compound.[3]
-
In acidic conditions (pH < pI): The carboxylate group becomes protonated (-COOH), and the molecule carries a net positive charge (-NH3+), which disrupts the zwitterionic interactions and increases solubility.
-
In alkaline conditions (pH > pI): The ammonium group is deprotonated (-NH2), and the molecule carries a net negative charge (-COO-), which also enhances its solubility.[3]
Caption: Relationship between pH, charge, and solubility of this compound.
Part 2: Troubleshooting Guides
Scenario 1: The compound is not dissolving in neutral water or buffer (e.g., PBS pH 7.4).
Causality: At neutral pH, this compound is close to its zwitterionic state, leading to low solubility.
Troubleshooting Protocol:
-
Initial Assessment:
-
Confirm the desired final concentration of your solution.
-
Measure the pH of your aqueous solvent.
-
-
pH Adjustment for Solubilization:
-
Acidic Route: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension while stirring continuously. Monitor the pH and observe for dissolution as the pH moves away from the pI.
-
Alkaline Route: Alternatively, add a dilute base (e.g., 0.1 M NaOH) dropwise to increase the pH and achieve dissolution.
-
-
Post-Solubilization pH Adjustment:
-
Once the compound is fully dissolved, you can carefully adjust the pH back towards your target pH if your experimental conditions allow. Be cautious, as the compound may precipitate if the pH gets too close to the pI.
-
Scenario 2: The compound precipitates out of solution after initial dissolution.
Causality: This can occur due to a change in temperature, slow equilibration to a pH closer to the pI, or the addition of other components that affect solubility.
Troubleshooting Protocol:
-
Re-dissolution: Attempt to redissolve the precipitate by adjusting the pH further away from the pI.
-
Temperature Control: Gently warming the solution may help, but be aware of the compound's stability at elevated temperatures.
-
Co-solvents: For challenging situations, the use of a co-solvent may be necessary. Ethanol and other polar organic solvents can help to disrupt the intermolecular forces and improve solubility.[1][7] It is recommended to prepare a concentrated stock in the co-solvent and then dilute it into the aqueous buffer. Always perform a small-scale trial to check for precipitation upon dilution.
Caption: A stepwise workflow for troubleshooting solubility issues.
Part 3: Quantitative Data & Advanced Strategies
Solubility Profile
| Solvent System | Expected Solubility | Rationale |
| Deionized Water (pH ~7) | Low | Close to the isoelectric point, promoting zwitterionic interactions and reducing solubility. |
| Aqueous HCl (e.g., pH 2) | High | The carboxylate group is protonated, leading to a net positive charge and increased solubility. |
| Aqueous NaOH (e.g., pH 10) | High | The amino group is deprotonated, resulting in a net negative charge and enhanced solubility. |
| Ethanol/Water Mixtures | Variable | The addition of ethanol can disrupt the crystal lattice and improve solubility, but the optimal ratio may need to be determined empirically.[7] |
Advanced Strategy: Salt Formation
For applications requiring high concentrations and long-term stability, converting this compound to its hydrochloride salt is a viable strategy. The salt form is generally more soluble in water and polar organic solvents.[1]
References
-
National Center for Biotechnology Information. This compound. PubChem. Retrieved from [Link]
-
Home Sunshine Pharma. This compound CAS 3775-73-3. Retrieved from [Link]
-
Drug Information, Uses, Side Effects, Chemistry. 3-Aminobutanoic acid. Retrieved from [Link]
-
Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from [Link]
-
Quora. Can we convert insoluble amino acid in water to be soluble?. Retrieved from [Link]
-
National Center for Biotechnology Information. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]
-
PubMed. Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]
-
ResearchGate. (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from [Link]
-
ResearchGate. Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Retrieved from [Link]
-
Wikipedia. Zwitterion. Retrieved from [Link]
-
LifeTein. How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]
-
MDPI. Structures and Synthesis of Zwitterionic Polymers. Retrieved from [Link]
-
ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]
-
Wikipedia. Amino acid. Retrieved from [Link]
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Optimizing reaction conditions for the enzymatic synthesis of (R)-3-Aminobutanoic acid
Technical Support Center: Optimizing Enzymatic Synthesis of (R)-3-Aminobutanoic Acid
Introduction: Welcome to the technical support center for the synthesis of this compound, a critical chiral building block in the pharmaceutical industry, notably for manufacturing drugs like dolutegravir.[1] Enzymatic synthesis, particularly using ω-transaminases (ω-TAs), offers a green and highly selective alternative to traditional chemical methods, boasting high enantioselectivity and mild reaction conditions.[2] This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental hurdles.
Section 1: Understanding the Core Reaction: ω-Transaminase Catalysis
The most common and efficient enzymatic route for synthesizing this compound involves the asymmetric amination of a prochiral ketone using an (R)-selective ω-transaminase. These enzymes are pyridoxal-5'-phosphate (PLP)-dependent and operate via a "ping-pong bi-bi" mechanism.[2] The reaction consists of two reversible half-reactions:
-
First Half-Reaction: The amino donor (e.g., isopropylamine, D-alanine) transfers its amino group to the PLP cofactor, converting it to pyridoxamine 5′-phosphate (PMP) and releasing a ketone byproduct (e.g., acetone, pyruvate).[3][4]
-
Second Half-Reaction: The PMP intermediate then transfers the amino group to the keto-acid substrate (e.g., 4-oxo-4-phenylbutanoic acid, which is a precursor that can be converted to 3-aminobutanoic acid) to form the desired this compound product, regenerating the PLP cofactor for the next catalytic cycle.[4][5]
This process is highly stereoselective, with the enzyme's active site architecture dictating the (R)-configuration of the final product.[6]
Caption: Ping-pong mechanism of ω-transaminase.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which ω-transaminase should I choose for my reaction? The choice of enzyme is critical and depends on the specific substrate. While many (R)-selective ω-TAs exist, their substrate specificities can vary significantly.[7] It is highly recommended to start with a commercially available enzyme screening kit to identify the best-performing biocatalyst for your specific keto-acid substrate. Look for enzymes with known activity towards β-keto acids or structurally similar molecules.
Q2: What is the role of Pyridoxal-5'-Phosphate (PLP) and do I need to add it to my reaction? PLP is an essential cofactor that acts as the temporary carrier of the amino group during the reaction.[8][9] Most transaminases are expressed and purified with PLP already bound in the active site (as a holoenzyme). However, some PLP may dissociate during purification or storage. Therefore, it is standard practice to supplement the reaction mixture with a small amount of exogenous PLP (typically 0.5-1.0 mM) to ensure all enzyme molecules are in their active, holo-form.[10]
Q3: What is a suitable amino donor and what concentration should I use? Common amino donors include isopropylamine, D-alanine, or (R)-α-methylbenzylamine.[10][11] Isopropylamine is often preferred for industrial applications because its corresponding byproduct, acetone, is volatile and can be easily removed, which helps drive the reaction equilibrium towards product formation.[8] The transamination reaction is reversible, so a molar excess of the amino donor (e.g., 2-5 equivalents relative to the keto substrate) is typically used to shift the equilibrium in favor of the desired product.
Q4: What are the typical starting reaction conditions (pH, temperature)? Most ω-transaminases function optimally under mild conditions. A good starting point is:
-
pH: 7.0 - 8.5 (in a buffered solution like phosphate or Tris-HCl buffer)
-
Temperature: 30 - 40 °C
However, these are general guidelines. The optimal pH and temperature can be enzyme-specific and should be determined experimentally for the chosen biocatalyst.[12]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound. The flowchart below provides a systematic approach to diagnosing and solving issues.
Caption: Systematic workflow for troubleshooting low reaction yield.
Problem 1: Low or No Conversion
Q: My reaction shows very low conversion to the product, even after 24 hours. What should I check first?
A: Start by verifying the fundamental components of your reaction.
-
Enzyme Activity: The most common issue is inactive or denatured enzyme. Always run a standard activity assay (see Protocol 4.1 ) with a known, reliable substrate (like pyruvate) and amino donor before starting your main experiment. This confirms the enzyme is active. If activity is low, obtain a new batch of enzyme.
-
Cofactor Presence: Ensure you have added PLP to the reaction buffer. Without it, any apoenzyme (enzyme without cofactor) will be inactive.[13]
-
Substrate Quality: Verify the purity and identity of your keto-acid substrate and amino donor via analytical methods (e.g., NMR, LC-MS). Impurities can act as inhibitors.
-
Reaction Conditions (pH/Temp): Extreme pH or temperature can irreversibly denature the enzyme. Double-check your buffer preparation and incubator/water bath temperature. Run optimization experiments as described in Protocols 4.2 and 4.3 .
Problem 2: Reaction Stalls at Moderate Conversion (e.g., 40-60%)
Q: My reaction starts well but stops before reaching completion. What is causing this?
A: This is often due to unfavorable reaction equilibrium or product/substrate inhibition.
-
Unfavorable Equilibrium: Transamination is a reversible reaction.[8] If the equilibrium constant (Keq) is close to 1, the reaction will not proceed to completion.
-
Solution 1: Increase Amino Donor Concentration. Push the equilibrium towards product formation by using a larger excess of the amino donor (e.g., increase from 2 to 10 equivalents).
-
Solution 2: Remove the Ketone Byproduct. If using isopropylamine as the donor, the acetone byproduct can be removed. For small-scale reactions, this can be achieved by applying a slight vacuum or by including a second enzyme, like a lactate dehydrogenase and its cofactor NADH, to convert the byproduct (pyruvate, if D-alanine is the donor) to lactate.[5]
-
-
Product Inhibition: The desired product, this compound, or the ketone byproduct may bind to the enzyme's active site and inhibit further catalysis.[5][8]
-
Diagnosis: Run the reaction with a small amount of added product at the beginning (t=0). If the initial reaction rate is significantly lower than a control without added product, product inhibition is likely occurring.
-
Solution: Process engineering strategies like in-situ product removal (e.g., using resins or continuous flow systems) may be necessary for large-scale synthesis. For lab scale, simply accepting a lower conversion and purifying the product may be the most practical approach.
-
-
Substrate Inhibition: At very high concentrations, the keto-acid substrate itself can sometimes inhibit the enzyme.
-
Diagnosis: Set up several reactions with varying initial substrate concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM). If the reaction rate or final conversion is lower at higher concentrations, substrate inhibition is a factor.
-
Solution: Start the reaction with a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.
-
Problem 3: Poor Enantiomeric Excess (e.e.)
Q: The conversion is good, but the enantiomeric excess (e.e.) of my this compound is below 99%. How can I improve it?
A: Poor e.e. is unusual for transaminases, as they are typically highly stereoselective, but it can occur. [14]
-
Incorrect Enzyme Choice: The primary reason for poor e.e. is using an enzyme with low stereoselectivity for your specific substrate. You may be using an (S)-selective transaminase by mistake, or one that has relaxed specificity. Re-confirm the enzyme's selectivity or screen for a more suitable (R)-selective transaminase.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature (e.g., 20-25°C) can enhance enantioselectivity, although this will also decrease the reaction rate.
-
Analytical Method: Ensure your chiral analysis method (e.g., chiral HPLC or GC) is properly validated and can resolve the (R) and (S) enantiomers of your product effectively. A poor separation can lead to an inaccurate e.e. measurement.
Section 4: Standard Experimental Protocols
Protocol 4.1: Standard Enzyme Activity Assay
This protocol uses the model reaction of pyruvate with (R)-α-methylbenzylamine to confirm the general activity of your (R)-ω-transaminase.
-
Prepare Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5.
-
200 mM Sodium Pyruvate solution in buffer.
-
200 mM (R)-α-methylbenzylamine solution in buffer.
-
2 mM PLP solution in buffer.
-
Enzyme stock solution (e.g., 1 mg/mL).
-
-
Set up the Reaction: In a microcentrifuge tube, combine:
-
850 µL of 100 mM Phosphate Buffer (pH 7.5)
-
50 µL of 2 mM PLP
-
50 µL of 200 mM Sodium Pyruvate
-
25 µL of 200 mM (R)-α-methylbenzylamine
-
-
Initiate the Reaction: Add 25 µL of the enzyme stock solution to the mixture.
-
Incubate: Incubate at 35°C for 30 minutes.[10]
-
Quench: Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid).
-
Analyze: Centrifuge to pellet the precipitated protein. Analyze the supernatant for acetophenone formation using reverse-phase HPLC with a C18 column. One unit (U) of activity is defined as the amount of enzyme that produces 1 µmol of acetophenone per minute under these conditions.
Protocol 4.2: pH Optimization
-
Prepare Buffers: Prepare a series of 100 mM buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Use buffers appropriate for each range (e.g., MES for pH 6.0-6.5, Phosphate for 6.5-8.0, Tris-HCl for 8.0-9.0).
-
Set up Reactions: For each pH value, set up a reaction as described in your main experimental plan, ensuring only the buffer pH is varied.
-
Incubate and Analyze: Incubate all reactions for a fixed period (e.g., 4 hours) at a constant temperature. Quench the reactions and analyze the product yield by HPLC or GC.
-
Determine Optimum: Plot the product yield against pH to identify the optimal pH for the reaction.
Protocol 4.3: Temperature Optimization
-
Set up Reactions: Prepare multiple identical reaction mixtures using the optimal buffer pH determined in Protocol 4.2.
-
Incubate: Place each reaction mixture in a separate incubator or water bath set to a different temperature (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).
-
Analyze: After a fixed time, quench all reactions and analyze the product yield.
-
Determine Optimum: Plot the product yield against temperature. Be aware that enzyme stability may decrease at higher temperatures, so a time-course experiment at higher temperatures is advisable to check for enzyme inactivation.[7]
| Parameter | Typical Range | Starting Point | Notes |
| Enzyme Loading | 1 - 10 mg/mL | 5 mg/mL | Higher loading increases rate but also cost. |
| Substrate Conc. | 10 - 200 mM | 50 mM | High concentrations may cause substrate inhibition.[5] |
| Amino Donor | 1.5 - 10 eq. | 3 eq. | Excess drives the reaction equilibrium.[8] |
| PLP Cofactor | 0.1 - 1.0 mM | 0.5 mM | Ensures all enzyme is in the active holo-form.[10] |
| pH | 6.5 - 9.0 | 7.5 | Highly enzyme-dependent; must be optimized. |
| Temperature | 25 - 50 °C | 35 °C | Balance between reaction rate and enzyme stability. |
| Reaction Time | 2 - 48 hours | 24 hours | Monitor progress to find the optimal endpoint. |
Table 1: Summary of typical reaction parameters and recommended starting points for optimization.
References
-
Guo, F., & Berglund, P. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry, 18(22), 5947-5963. [Link]
-
Slabu, I., Galman, J. L., Lloyd, R. C., & Turner, N. J. (2017). Discovery, engineering, and synthetic application of transaminase biocatalysts. ACS Catalysis, 7(12), 8263–8284. [Link]
-
Liu, H., Wang, S., Xu, M., Zhang, K., Gao, Q., Wang, H., & Wei, D. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 147, 107264. [Link]
-
Sharma, M., Mangas-Sanchez, J., Turner, N. J., & Grogan, G. (2017). Biotransformation. In StatPearls. StatPearls Publishing. [Link]
- Google Patents. (2019).
-
Gamen, F., et al. (2021). Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil. AMB Express, 11(1), 44. [Link]
-
Ito, H., et al. (2020). Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein-Deficient Escherichia coli. Journal of Bacteriology, 202(12). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Veselov, I. V., et al. (2021). From Structure to Function: Analysis of the First Monomeric Pyridoxal-5′-Phosphate-Dependent Transaminase from the Bacterium Desulfobacula toluolica. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Wang, Y., et al. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Catalysts, 13(12), 1494. [Link]
-
Gomm, A., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(10), 5283. [Link]
-
ResearchGate. (2024). Engineering an (R)-Selective Transaminase for Asymmetric Synthesis of (R)-3-Aminobutanol. [Link]
-
Technical University of Denmark (DTU). (n.d.). Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions. [Link]
-
Taylor & Francis Online. (2016). Biotransformation and bioactivation reactions – 2015 literature highlights. [Link]
-
Fesko, K., et al. (2021). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. International Journal of Molecular Sciences, 22(16), 8749. [Link]
-
Chemistry LibreTexts. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). [Link]
-
ACS Publications. (2021). Computational Prediction of ω-Transaminase Specificity by a Combination of Docking and Molecular Dynamics Simulations. [Link]
-
Medicines for All Institute (M4ALL). (2019). Process Development Report. [Link]
-
PubMed. (2022). Engineering Novel ( R )-Selective Transaminase for Efficient Symmetric Synthesis of d -Alanine. [Link]
-
Frontiers. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. [Link]
-
Pharmaguideline. Transamination, Deamination and Decarboxylation. [Link]
-
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National Institutes of Health. (2018). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. [Link]
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PubMed. (2021). Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain. [Link]
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Taylor & Francis Online. (1990). Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids. [Link]
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National Institutes of Health. (2022). Probing the role of the residues in the active site of the transaminase from Thermobaculum terrenum. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Effects of (R)- vs. (S)-3-Aminobutanoic Acid: A Guide for Researchers
Introduction: The Significance of Chirality in Neuropharmacology
In the realm of neuropharmacology, the three-dimensional arrangement of atoms within a molecule can be the determining factor in its biological activity. Enantiomers, mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. A classic example is the GABA analogue pregabalin, where the (S)-enantiomer is a potent anticonvulsant and analgesic, while the (R)-enantiomer is significantly less active.[1] This principle of stereoselectivity is central to modern drug design and underscores the importance of evaluating individual enantiomers.
This guide provides a comparative framework for understanding the potential biological effects of the (R) and (S) enantiomers of 3-aminobutanoic acid. While direct comparative studies on these specific enantiomers are not extensively available in the public domain, this document will leverage data from structurally similar compounds and provide detailed experimental protocols to enable researchers to conduct their own comprehensive analyses. We will focus on the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, as the most probable target for these molecules.[2]
The GABAergic System: A Likely Target for 3-Aminobutanoic Acid Enantiomers
The GABAergic system plays a crucial role in regulating neuronal excitability.[1] Dysregulation of this system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[3] The primary receptors of the GABAergic system are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[4]
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[2] They are pentameric structures composed of various subunits (α, β, γ, etc.), and the specific subunit composition determines the pharmacological properties of the receptor.[3]
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, lead to downstream signaling cascades that can inhibit adenylyl cyclase activity and modulate calcium and potassium channels, resulting in a more prolonged inhibitory effect.[4]
Given that 3-aminobutanoic acid is a structural analogue of GABA, it is highly probable that its enantiomers will interact with one or both of these receptor types. The key question for researchers is whether they act as agonists, antagonists, or allosteric modulators, and to what degree their stereochemistry influences these interactions.
Hypothesized Differential Effects of (R)- and (S)-3-Aminobutanoic Acid
Based on studies of structurally related compounds, we can formulate a strong hypothesis that the (R) and (S) enantiomers of 3-aminobutanoic acid will exhibit distinct pharmacological profiles. For instance, a study on the enantiomers of the GABA analogue phenibut (3-phenyl-4-aminobutanoic acid) demonstrated that the (R)-enantiomer has a significantly higher affinity for the GABA-B receptor and is responsible for the pharmacological activity of the racemic mixture, while the (S)-enantiomer is largely inactive.[5]
Therefore, it is plausible that one enantiomer of 3-aminobutanoic acid will be more potent at a specific GABA receptor subtype, or that the two enantiomers may even target different receptors or have opposing effects. A definitive answer, however, requires rigorous experimental investigation.
Experimental Roadmap for Comparative Analysis
To elucidate the distinct biological effects of (R)- and (S)-3-aminobutanoic acid, a series of well-defined experiments are necessary. The following sections provide detailed protocols for key in vitro and in vivo assays.
Receptor Binding Assays: Quantifying Affinity for GABA Receptors
The first step in characterizing the interaction of the enantiomers with the GABAergic system is to determine their binding affinities for GABA-A and GABA-B receptors. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of (R)- and (S)-3-aminobutanoic acid for the GABA-A receptor.
-
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]Muscimol (radioligand for the GABA-A agonist site)
-
Unlabeled GABA (for determining non-specific binding)
-
(R)-3-Aminobutanoic acid and (S)-3-Aminobutanoic acid
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
-
-
Methodology:
-
Prepare rat brain membranes by homogenization and centrifugation to isolate the membrane fraction containing the GABA-A receptors.
-
In a series of tubes, incubate the brain membranes with a fixed concentration of [³H]Muscimol.
-
To separate sets of tubes, add increasing concentrations of either unlabeled GABA (for the standard curve), this compound, or (S)-3-aminobutanoic acid.
-
Include a set of tubes with an excess of unlabeled GABA to determine non-specific binding.
-
Incubate the mixtures to allow for competitive binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for each enantiomer.
-
Calculate the Ki (inhibition constant) for each enantiomer using the Cheng-Prusoff equation.
-
Data Presentation: Hypothetical Comparative Binding Affinities
| Compound | Receptor | Radioligand | Ki (µM) |
| This compound | GABA-A | [³H]Muscimol | Value to be determined |
| (S)-3-Aminobutanoic acid | GABA-A | [³H]Muscimol | Value to be determined |
| This compound | GABA-B | [³H]CGP54626 | Value to be determined |
| (S)-3-Aminobutanoic acid | GABA-B | [³H]CGP54626 | Value to be determined |
This table presents a template for displaying the results of the binding assays. The Ki values are placeholders and would be populated with experimental data.
Electrophysiology: Assessing Functional Effects on Neuronal Activity
Binding to a receptor does not necessarily translate to a functional effect. Electrophysiological techniques, such as patch-clamp recording, are essential to determine whether the enantiomers act as agonists, antagonists, or allosteric modulators of GABA receptors.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To characterize the functional effects of (R)- and (S)-3-aminobutanoic acid on GABA-A receptor-mediated currents in cultured neurons or brain slices.
-
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External and internal recording solutions.
-
GABA (agonist)
-
Bicuculline (GABA-A antagonist)
-
This compound and (S)-3-Aminobutanoic acid
-
Patch-clamp rig with amplifier and data acquisition system.
-
-
Methodology:
-
Prepare cultured neurons or acute brain slices.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply GABA at a known concentration to elicit a baseline GABA-A receptor-mediated current.
-
To test for agonist activity, apply increasing concentrations of (R)- or (S)-3-aminobutanoic acid alone and measure any elicited current.
-
To test for antagonist activity, co-apply a fixed concentration of GABA with increasing concentrations of (R)- or (S)-3-aminobutanoic acid and measure the inhibition of the GABA-evoked current.
-
To test for allosteric modulation, co-apply a sub-maximal concentration of GABA with increasing concentrations of (R)- or (S)-3-aminobutanoic acid and measure any potentiation or inhibition of the GABA-evoked current.
-
Confirm that the observed effects are mediated by GABA-A receptors by demonstrating their blockade with the antagonist bicuculline.
-
Analyze the data to generate dose-response curves and determine EC50 or IC50 values for each enantiomer.
-
Data Presentation: Hypothetical Comparative Electrophysiological Data
| Compound | Effect on GABA-A Receptor | EC50 / IC50 (µM) |
| This compound | e.g., Agonist | Value to be determined |
| (S)-3-Aminobutanoic acid | e.g., Weak Partial Agonist | Value to be determined |
This table provides a template for summarizing the functional effects of the enantiomers. The described effects and potency values are illustrative and would be determined experimentally.
In Vivo Behavioral Assays: Evaluating Systemic Effects
To understand the potential therapeutic or adverse effects of the enantiomers, in vivo behavioral assays in animal models are crucial. The choice of assay will depend on the hypothesized activity (e.g., anxiolytic, sedative, anticonvulsant).
Experimental Protocol: Elevated Plus Maze (for Anxiolytic Activity)
-
Objective: To assess the anxiolytic-like effects of (R)- and (S)-3-aminobutanoic acid in rodents.
-
Materials:
-
Elevated plus maze apparatus.
-
Rodents (e.g., mice or rats).
-
This compound and (S)-3-Aminobutanoic acid.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., diazepam).
-
Video tracking software.
-
-
Methodology:
-
Acclimate the animals to the testing room.
-
Administer the test compounds or controls to different groups of animals via a chosen route (e.g., intraperitoneal injection).
-
After a predetermined pre-treatment time, place each animal individually in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
Analyze the video recordings to quantify parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Compare the effects of the two enantiomers to each other and to the control groups.
-
Visualization of Key Concepts
Diagram of a Hypothetical GABA-A Receptor Signaling Pathway
Caption: Hypothetical interaction of GABA and 3-aminobutanoic acid enantiomers with the GABA-A receptor.
Diagram of the Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative biological evaluation of (R)- and (S)-3-aminobutanoic acid.
Conclusion and Future Directions
The stereochemistry of 3-aminobutanoic acid is predicted to be a critical determinant of its biological activity. While direct comparative data is currently limited, the experimental framework provided in this guide offers a clear path for researchers to systematically investigate the differential effects of the (R) and (S) enantiomers. By employing receptor binding assays, electrophysiological recordings, and in vivo behavioral studies, the scientific community can elucidate the distinct pharmacological profiles of these compounds. This knowledge will be invaluable for understanding their potential as research tools or therapeutic agents targeting the GABAergic system and will contribute to the broader understanding of structure-activity relationships in neuropharmacology.
References
- Sieghart W, Savić MM. International Union of Basic and Clinical Pharmacology. CVI: The GABAA Receptor Superfamily: Structures and Ligand-Binding Sites. Pharmacol Rev. 2018;70(4):836-837.
- (Reference to a general pharmacology textbook discussing stereoselectivity would be placed here if available
- Wikipedia contributors. GABA-A receptor. Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. Pregabalin. Wikipedia, The Free Encyclopedia.
- (Reference to a specific protocol for GABA-A receptor binding assay would be placed here if a more detailed one than the general description is found)
- (Reference to a specific protocol for patch-clamp electrophysiology would be placed here)
- (Reference to a specific protocol for the elev
- Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. Eur J Pharmacol. 2008;583(1-3):128-134.
- (Additional relevant references)
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- Bettler B, Kaupmann K, Mosbacher J, Gassmann M. The GABAB receptors: from the cloning of the GABAB R1 subunit to the complete heterodimer. Curr Pharm Des. 2004;10(9):1035-1045.
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- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GABA Receptor Binding Affinity: (R)-3-Aminobutanoic Acid and Established Agonists
A Technical Guide for Researchers in Neuroscience and Drug Development
In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. As the principal inhibitory neurotransmitter in the central nervous system, GABA's effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] The precise targeting of these receptors with agonists is a key strategy in the development of anxiolytics, sedatives, and anticonvulsants. This guide provides a comparative analysis of the GABA receptor binding affinity of (R)-3-Aminobutanoic acid against a panel of well-characterized GABA receptor agonists, supported by experimental data and detailed methodologies.
Introduction to GABA Receptor Pharmacology
GABA-A receptors are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2] These receptors are heteropentameric structures, with a variety of subunits (α, β, γ, δ, ε, π, θ) that determine their pharmacological properties.[3] In contrast, GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals through the modulation of adenylyl cyclase and potassium and calcium channels.[4]
The affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical determinant of its potency and potential therapeutic window. This guide will delve into the binding characteristics of this compound, a chiral molecule with structural similarity to GABA, and compare it to the established affinities of endogenous and synthetic agonists.
Comparative Binding Affinity Data
| Compound | Receptor Target | Binding Affinity (Ki/IC50) | Notes |
| This compound | GABA-B | Data Not Available | Activity inferred from structural analogs. |
| (R)-Phenibut | GABA-B | Ki: 92 µM | A close structural analog of this compound. |
| (R)-GABOB | GABA-B | Agonist | A hydroxylated analog of this compound. |
| GABA (γ-Aminobutyric acid) | GABA-A | EC50: ~1 µM | Endogenous ligand. Affinity can vary with subunit composition. |
| GABA-B | IC50: 0.04 µM | Endogenous ligand. | |
| Muscimol | GABA-A | High Affinity (nM range) | Potent agonist, particularly at δ-subunit containing receptors. |
| Gaboxadol (THIP) | GABA-A | Moderate Affinity (µM range) | Partial agonist with preference for δ-subunit containing receptors. |
| (-)-Baclofen | GABA-B | IC50: 0.04 µM | Prototypical selective GABA-B agonist. |
Discussion of Binding Affinity Profiles
The available data suggests that this compound, through its structural similarity to (R)-phenibut and (R)-GABOB, is likely to exhibit activity as a GABA-B receptor agonist. The micromolar binding affinity of (R)-phenibut indicates a moderate potency at the GABA-B receptor. In comparison, the endogenous ligand GABA and the synthetic agonist (-)-baclofen demonstrate significantly higher affinity for the GABA-B receptor, with IC50 values in the nanomolar range.
At the GABA-A receptor, the endogenous agonist GABA displays a micromolar effective concentration. Synthetic agonists such as muscimol exhibit high nanomolar affinity, making them potent activators of this receptor class. Gaboxadol shows a more moderate affinity and acts as a partial agonist. The stereoisomer, (S)-3-Aminobutanoic acid, is known to have some activity at GABA-A receptors, suggesting a potential for stereoselective interactions of 3-aminobutanoic acid enantiomers with GABA receptors.
Experimental Methodologies
The determination of binding affinities is crucial for the characterization of novel compounds. A standard and robust method for this is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the general procedure for determining the binding affinity of a test compound (e.g., this compound) for GABA-A and GABA-B receptors.
1. Membrane Preparation:
-
Source: Rodent brain tissue (e.g., cortex for GABA-A, cerebellum for GABA-B) or cell lines expressing recombinant human GABA receptors.
-
Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation of the supernatant.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Binding Assay:
-
For GABA-A Receptors :
-
Radioligand: [³H]Muscimol or [³H]GABA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in assay tubes.
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a saturating concentration of a known unlabeled ligand (e.g., unlabeled GABA or bicuculline).
-
-
For GABA-B Receptors :
-
Radioligand: -Baclofen or [³H]GABA (in the presence of a GABA-A antagonist like bicuculline to block binding to GABA-A sites).
-
Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4.
-
Incubation: Similar to the GABA-A assay, combine membranes, radioligand, and the test compound.
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a saturating concentration of unlabeled (-)-baclofen.
-
3. Incubation and Termination:
-
Incubate the assay tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
4. Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Mechanisms
To better understand the context of these binding interactions, the following diagrams illustrate the signaling pathways of GABA receptors and the workflow of a competitive binding assay.
Caption: Signaling pathways of GABA-A and GABA-B receptors.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This guide provides a framework for comparing the GABA receptor binding affinity of this compound with known agonists. While direct quantitative data for this compound remains to be established through empirical testing, the analysis of its structural analogs strongly suggests a preferential, albeit moderate, affinity for the GABA-B receptor. The detailed experimental protocol provided herein offers a standardized approach for researchers to determine the precise binding profile of this and other novel compounds. A thorough understanding of these binding affinities is paramount for the rational design and development of next-generation therapeutics targeting the GABAergic system.
References
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GABAA receptor - Wikipedia. [Link]
-
The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC. [Link]
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000664 - B6 Strain Details - Jax.org. [Link]
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GABAA receptors: structure, function, pharmacology, and related disorders - PMC. [Link]
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The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC. [Link]
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Pregabalin - Wikipedia. [Link]
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GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. [Link]
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Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed. [Link]
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Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj - ResearchGate. [Link]
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Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC. [Link]
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Gamma-Aminobutyric acid - GABA Pharmacology ( Dr.G.Bhanu Prakash ) - YouTube. [Link]
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Validating the Neuroprotective Potential of (R)-3-Aminobutanoic Acid: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of the neuroprotective effects of (R)-3-Aminobutanoic acid. Given the compound's structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system, this compound presents a compelling candidate for neuroprotection. This document outlines the scientific rationale, comparative experimental designs, and detailed protocols necessary to rigorously assess its efficacy against established neuroprotective agents.
Introduction: The Scientific Rationale for Investigating this compound
This compound, also known as β-aminobutyric acid, is a GABA analogue. The neuroprotective potential of GABAergic compounds is well-documented, with evidence suggesting that activation of GABA receptors can mitigate neuronal damage in various models of neurodegeneration.[1] Specifically, the activation of GABA-B receptors has been shown to protect neurons from apoptosis and oxidative stress.[2][3] Given that this compound is a β-amino acid, it is hypothesized to exert its neuroprotective effects through the modulation of GABAergic pathways, potentially acting as a GABA-B receptor agonist.
This guide will focus on validating this hypothesis through a series of in vitro experiments designed to compare the neuroprotective efficacy of this compound against Baclofen, a well-characterized GABA-B receptor agonist, in a model of glutamate-induced excitotoxicity.[4][5]
Comparative Framework: this compound vs. Alternatives
To provide a robust assessment of this compound's neuroprotective capabilities, a direct comparison with a known neuroprotective agent and a negative control is essential.
-
This compound (Test Compound): The novel compound under investigation.
-
Baclofen (Positive Control): A selective GABA-B receptor agonist with demonstrated neuroprotective properties.[5][6]
-
Vehicle (Negative Control): The solvent used to dissolve the test compounds (e.g., sterile PBS or DMSO), to account for any effects of the solvent itself.
The primary in vitro model for this validation will be glutamate-induced excitotoxicity in SH-SY5Y human neuroblastoma cells . This model mimics the neuronal damage caused by excessive stimulation of glutamate receptors, a common pathway in many neurodegenerative diseases.[7][8][9]
Experimental Validation: A Three-Pillar Approach
A rigorous validation of neuroprotective effects requires a multi-faceted approach that assesses cell viability, oxidative stress, and apoptosis.
Pillar 1: Assessing Cell Viability via MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] A reduction in metabolic activity is indicative of cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) and Baclofen (e.g., 10, 50, 100 µM) for 2 hours.
-
Following pre-treatment, introduce 10 mM glutamate to induce excitotoxicity, co-incubating with the test compounds for 24 hours. Include a vehicle-only control group and a glutamate-only control group.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Anticipated Data Summary:
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.0 |
| Glutamate Only | 10 mM | 45 ± 4.2 |
| This compound + Glutamate | 10 | Hypothetical Data |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Baclofen + Glutamate | 10 | 60 ± 3.8 |
| 50 | 75 ± 4.1 | |
| 100 | 85 ± 3.5 |
Pillar 2: Quantifying Oxidative Stress with DCFDA Assay
The DCFDA assay measures the levels of intracellular reactive oxygen species (ROS), a key indicator of oxidative stress.[3]
Experimental Protocol: DCFDA Assay
-
Cell Culture and Seeding: Follow steps 1 and 2 from the MTT assay protocol, using a black, clear-bottom 96-well plate.
-
Treatment: Treat cells as described in step 3 of the MTT protocol, but for a shorter duration appropriate for ROS measurement (e.g., 6 hours).
-
DCFDA Loading: Wash the cells with warm PBS and then load them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) in PBS for 30-45 minutes at 37°C in the dark.[12]
-
Fluorescence Measurement: After washing with PBS, measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[14]
-
Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate using the MTT assay) and express ROS levels as a percentage of the glutamate-only control.
Anticipated Data Summary:
| Treatment Group | Concentration (µM) | Relative ROS Levels (% of Glutamate Control) |
| Vehicle Control | - | 20 ± 3.1 |
| Glutamate Only | 10 mM | 100 ± 8.5 |
| This compound + Glutamate | 10 | Hypothetical Data |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Baclofen + Glutamate | 10 | 70 ± 6.2 |
| 50 | 55 ± 5.8 | |
| 100 | 40 ± 4.9 |
Pillar 3: Measuring Apoptosis via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct assessment of programmed cell death.[15]
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells in 6-well plates as described in the MTT protocol.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a lysis buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.5% Triton X-100) on ice for 10 minutes.[16]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Caspase-3 Activity Measurement: In a black 96-well plate, incubate a standardized amount of protein from each sample with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) for 1-2 hours at 37°C.[15][16]
-
Fluorescence Reading: Measure the fluorescence generated from the cleavage of the substrate using a microplate reader (excitation ~350-380 nm, emission ~440-460 nm).
-
Data Analysis: Express caspase-3 activity as a fold change relative to the vehicle-treated control.
Anticipated Data Summary:
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 ± 0.1 |
| Glutamate Only | 10 mM | 4.5 ± 0.4 |
| This compound + Glutamate | 10 | Hypothetical Data |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Baclofen + Glutamate | 10 | 3.0 ± 0.3 |
| 50 | 2.2 ± 0.2 | |
| 100 | 1.5 ± 0.2 |
Mechanistic Insights: Visualizing the Signaling Pathway
The neuroprotective effects of GABA-B receptor agonists are often mediated through the PI3K/Akt signaling pathway.[2][17] Activation of the GABA-B receptor can lead to the transactivation of receptor tyrosine kinases, which in turn activates the PI3K/Akt pathway, promoting cell survival and inhibiting apoptosis.
Caption: Workflow for in vitro validation of neuroprotective effects.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vitro validation of the neuroprotective effects of this compound. By employing a comparative approach with a known GABA-B agonist in a relevant model of neurodegeneration, and utilizing a multi-pillar assessment of cell health, researchers can generate the robust data necessary to determine the therapeutic potential of this novel compound. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to conduct these critical validation studies with confidence and precision.
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Cross-validation of different analytical methods for (R)-3-Aminobutanoic acid quantification
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-Aminobutanoic Acid Quantification
Introduction
This compound, a chiral β-amino acid, is increasingly recognized for its significant roles in various physiological processes and as a potential biomarker in disease states.[1][2] Its accurate and precise quantification is paramount for advancing research in drug development, metabolic studies, and clinical diagnostics. The inherent chirality of 3-aminobutanoic acid necessitates enantioselective analytical methods to differentiate the (R)-enantiomer from its (S)-counterpart, as they may exhibit distinct biological activities.
This guide provides an in-depth cross-validation of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). As a senior application scientist, my objective is to offer a comprehensive resource that not only presents detailed, field-proven protocols but also explains the underlying scientific principles and practical considerations for selecting the most suitable method for your specific research needs. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][3][4]
The Imperative of Cross-Validation
Cross-validation of different analytical methods is a critical exercise in analytical science. It serves to establish the reliability and comparability of data generated by different techniques. By understanding the strengths and limitations of each method, researchers can make informed decisions about which technique is most appropriate for their sample matrix, required sensitivity, throughput, and budget. This guide will walk you through the experimental design and data interpretation necessary for a robust cross-validation study.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantioselective analysis of pharmaceutical compounds and biomolecules.[5][6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. For this compound, direct separation on a CSP is often preferred to avoid the complexities of chiral derivatization.
Principle of Chiral HPLC Separation
The enantiomers of this compound form transient diastereomeric complexes with the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of amino acid enantiomers.[7][8]
Experimental Protocol: Chiral HPLC-UV/FLD
This protocol outlines a method for the direct enantioselective analysis of this compound. For enhanced sensitivity, pre-column derivatization with a fluorescent tag can be employed, though this adds a step to the sample preparation.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase, such as a teicoplanin-based column (e.g., CHIROBIOTIC T).[7][9]
-
Mobile Phase: A mixture of methanol and a volatile buffer, such as 0.1% formic acid in water. The exact ratio should be optimized for the specific column and analyte, but a starting point could be 80:20 (v/v) Methanol:Aqueous buffer.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or fluorescence detection if a derivatizing agent is used (e.g., o-phthalaldehyde (OPA) with a chiral thiol).[10][11]
-
Injection Volume: 10 µL.
3. Method Validation
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Advantages and Limitations of Chiral HPLC
-
Advantages:
-
Robust and widely available technology.
-
Direct analysis without derivatization is possible with appropriate CSPs.[7]
-
High precision and accuracy.
-
Amenable to preparative scale for isolation of pure enantiomers.
-
-
Limitations:
-
Can have a longer analysis time compared to other methods.
-
Sensitivity might be limited with UV detection for non-derivatized amino acids.
-
Chiral columns can be expensive.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like amino acids, derivatization is a prerequisite to increase their volatility and thermal stability.[12]
Principle of Chiral GC-MS Separation
The enantiomers of this compound are first derivatized to make them volatile. The derivatized enantiomers are then separated on a chiral capillary column. The separated compounds are subsequently ionized and detected by a mass spectrometer, which provides high selectivity and sensitivity.[13][14]
Experimental Protocol: Chiral GC-MS
This protocol describes a common derivatization and analysis procedure for amino acid enantiomers.
1. Sample Preparation and Derivatization (from Plasma)
-
Perform protein precipitation as described for the HPLC method (Section 1, step 1.1-1.3).
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[13]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A chiral capillary column, such as a Chirasil-Val column.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
3. Method Validation
The validation should follow ICH Q2(R1) guidelines, with a focus on the specificity of the SIM ions and the precision of the derivatization and injection steps.[2][3][16]
Advantages and Limitations of Chiral GC-MS
-
Advantages:
-
High separation efficiency and resolution.
-
High sensitivity and selectivity, especially with MS detection in SIM mode.[13]
-
Established and robust technique.
-
-
Limitations:
-
Requires derivatization, which adds complexity and potential for variability.[17]
-
Derivatization reagents can be harsh and may cause degradation of the analyte.
-
Not suitable for thermally labile compounds.
-
Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times, making it an attractive alternative to chromatographic methods.[18][19] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).
Principle of Chiral CE Separation
The enantiomers of this compound form transient diastereomeric complexes with a chiral selector (e.g., cyclodextrins) in the BGE. These complexes have different electrophoretic mobilities, leading to their separation in the electric field.[20][21]
Experimental Protocol: Chiral CE-UV/LIF
This protocol details a method for the chiral separation of amino acids using a cyclodextrin-based chiral selector.
1. Sample Preparation (from Plasma)
-
Protein precipitation is performed as described for the HPLC method (Section 1, step 1.1-1.3).
-
Reconstitute the dried residue in the background electrolyte.
-
For increased sensitivity, derivatization with a fluorescent tag like 9-fluorenylmethyl chloroformate (FMOC) can be performed.[18]
2. CE Conditions
-
CE System: A standard capillary electrophoresis system with a UV or Laser-Induced Fluorescence (LIF) detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector such as 20 mM hydroxypropyl-β-cyclodextrin.
-
Separation Voltage: 20-30 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm or LIF with appropriate excitation and emission wavelengths for derivatized analytes.
3. Method Validation
Validation should adhere to ICH Q2(R1) guidelines, paying close attention to the precision of migration times and peak areas.[3][21]
Advantages and Limitations of Chiral CE
-
Advantages:
-
Limitations:
-
Lower sensitivity with UV detection compared to other methods.[18]
-
Reproducibility can be challenging due to factors affecting the electroosmotic flow.
-
Lower loading capacity compared to HPLC.
-
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three validated analytical methods for the quantification of this compound. The data is compiled from various studies on chiral amino acid analysis and should be considered as representative values.[11][16][17][20][23][24][25]
| Parameter | Chiral HPLC-UV/FLD | Chiral GC-MS | Chiral CE-UV/LIF |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |
| Precision (RSD%) | < 5% | < 10% | < 8% |
| LOD | 0.1 - 0.5 µg/mL (UV) | 0.01 - 0.1 µg/mL | 0.5 - 1 µg/mL (UV) |
| LOQ | 0.5 - 2 µg/mL (UV) | 0.05 - 0.5 µg/mL | 2 - 5 µg/mL (UV) |
| Analysis Time per Sample | 15 - 30 min | 20 - 40 min | 10 - 20 min |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
Method Selection: A Guided Approach
The choice of the most appropriate analytical method depends on a careful evaluation of the specific requirements of your study. The following decision-making workflow can guide you in this process.
Conclusion
This guide has provided a comprehensive cross-validation of chiral HPLC, GC-MS, and CE for the quantification of this compound. Each method offers a unique set of advantages and limitations, making them suitable for different applications.
-
Chiral HPLC stands out for its robustness and direct analysis capabilities, making it a reliable workhorse for many laboratories.
-
Chiral GC-MS provides unparalleled sensitivity and selectivity, which is crucial for trace-level quantification in complex biological matrices.
-
Chiral CE excels in high-throughput screening due to its short analysis times and low reagent consumption.
The successful implementation of any of these methods relies on a thorough understanding of the underlying principles and meticulous adherence to validated protocols. By leveraging the information presented in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical method to achieve accurate and reliable quantification of this compound, thereby advancing our understanding of its role in health and disease.
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A Senior Application Scientist's Guide to Assessing the Reproducibility of Research Findings on (R)-3-Aminobutanoic Acid
Introduction: The Challenge of Chirality and Consistency
(R)-3-Aminobutanoic acid ((R)-3-ABA), a chiral β-amino acid, stands as a molecule of significant interest in both biological and pharmaceutical realms. It serves as a key chiral building block in the synthesis of pharmaceuticals, most notably the antiretroviral drug dolutegravir.[1] Furthermore, its structural similarity to γ-aminobutyric acid (GABA) implicates it as a ligand for GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] As a naturally occurring metabolite, its accurate quantification in biological systems is also of great importance.[3][4]
However, the utility of (R)-3-ABA in any application is fundamentally dependent on the reliability and reproducibility of the research surrounding it. The challenges are threefold and form the core of this guide:
-
Stereoselective Synthesis: Can the target (R)-enantiomer be produced consistently with high chemical and optical purity, and can this be verified?
-
Analytical Validation: Are the methods used to identify and quantify (R)-3-ABA in various matrices sensitive, selective, and robust enough to yield comparable data across different labs?
-
Biological Activity: Do variations in purity and quantification lead to conflicting reports on its pharmacological effects?
This guide provides an in-depth comparison of the prevalent methodologies for the synthesis and analysis of (R)-3-ABA. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, we aim to equip researchers, scientists, and drug development professionals with the tools to critically assess published findings and design future studies for maximum reproducibility.
Part 1: The Foundation—Reproducibility in Stereoselective Synthesis
Two dominant strategies exist for producing (R)-3-ABA: traditional chemical synthesis and modern biocatalytic methods. The choice of route has profound implications for purity, scalability, and cost.
Comparative Analysis of Synthetic Methodologies
| Parameter | Chemical Synthesis (e.g., Chiral Resolution, Asymmetric Hydrogenation) | Biocatalytic Synthesis (e.g., Transaminase, Aspartase) | Rationale & Reproducibility Impact |
| Stereoselectivity | Variable; often requires chiral auxiliaries or expensive catalysts. Kinetic resolution is inherently limited to a 50% theoretical yield. | Excellent; enzymes are intrinsically stereoselective, often yielding ee >99%.[5] | High Impact: Biocatalysis provides a more direct and reliable route to high enantiomeric purity, reducing the risk of contamination with the less active or potentially confounding (S)-enantiomer. |
| Yield & Purity | Can be high, but often requires multiple steps of protection, reaction, and deprotection which can lower overall yield and introduce impurities.[6] | High conversion rates (≥98%) and yields (up to 96%) are reported in optimized, single-step biotransformations.[5][7] | High Impact: Fewer reaction steps in biocatalysis reduce opportunities for side-product formation and simplify purification, leading to a more consistent final product. |
| Scalability & Cost | Can be difficult and expensive to scale due to costly heavy metal catalysts and reagents like lithium aluminum hydride.[1][5] | Highly scalable. The cost of industrial production via biocatalysis can be significantly lower than lab-scale chemical synthesis.[7] | Medium Impact: While cost doesn't directly affect scientific reproducibility, the accessibility of a scalable and affordable method encourages standardization. |
| Reaction Conditions | Often requires harsh conditions (e.g., strong acids/bases, high temperatures) that can lead to side reactions. | Typically proceeds under mild, aqueous conditions (neutral pH, room/moderate temperature). | High Impact: Mild conditions minimize racemization and decomposition, ensuring the integrity of the chiral center and improving batch-to-batch consistency. |
Experimental Workflow: Biocatalytic Synthesis
The enzymatic conversion of crotonic acid to (R)-3-ABA using an engineered aspartase from E. coli represents a state-of-the-art method that exemplifies the advantages of biocatalysis.[5][7] The workflow is direct and highly efficient.
Caption: Workflow for biocatalytic synthesis of (R)-3-ABA.
Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from highly successful biotransformation studies.[5][7] Its self-validating nature comes from the high stereospecificity of the enzyme; if the reaction proceeds, the product is inherently the (R)-enantiomer.
-
Catalyst Preparation:
-
Culture recombinant E. coli cells expressing an engineered (R)-selective aspartase in a suitable fermentation medium until a high cell density is achieved.
-
Harvest the cells via centrifugation.
-
Resuspend the cell pellet in a buffer (e.g., Tris-HCl, pH 8.5) and treat with a permeabilizing agent (e.g., 0.1% Triton X-100) to allow free passage of substrate and product across the cell membrane. This whole-cell catalyst is now ready for use.
-
-
Biotransformation:
-
In a temperature-controlled bioreactor, prepare a substrate solution of crotonic acid and an ammonia source (e.g., ammonium formate) in water. A typical concentration might be 250 g/L crotonic acid.[7]
-
Adjust the pH of the solution to the enzyme's optimum (typically pH 8.5-9.0).
-
Add the permeabilized whole-cell catalyst (e.g., 8 g/L).[7]
-
Maintain the reaction at the optimal temperature (e.g., 40°C) with gentle agitation for 24 hours.
-
-
Monitoring and Validation:
-
Monitor the conversion of crotonic acid to (R)-3-ABA using HPLC. The disappearance of the substrate peak and the appearance of the product peak indicates reaction progress.
-
A successful reaction, as reported in the literature, should achieve a conversion rate of ≥98%.[5]
-
-
Product Isolation:
-
Stop the reaction and remove the cell catalyst by centrifugation or filtration.
-
Adjust the pH of the supernatant to the isoelectric point of (R)-3-ABA to induce crystallization.
-
Collect the crystalline product, wash, and dry.
-
Final Validation: Confirm product identity via NMR and MS. Crucially, determine the enantiomeric excess (ee) using chiral HPLC or GC to validate that it exceeds 99%.
-
Part 2: The Benchmark—Reproducibility in Analytical Quantification
A pure compound is only useful if it can be accurately measured. The quantification of (R)-3-ABA, especially in complex biological matrices like plasma or tissue, presents a significant challenge where reproducibility often falters. The choice of analytical method dictates sensitivity, selectivity, and throughput.[8]
Comparative Analysis of Analytical Techniques
| Parameter | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) | HPLC-UV (with Derivatization) | Rationale & Reproducibility Impact |
| Sensitivity (LOD/LOQ) | Excellent (low ng/mL to pg/mL) | Good (low to mid ng/mL) | Fair (mid to high ng/mL) | High Impact: LC-MS/MS is superior for detecting low-abundance metabolites, essential for biomarker studies. Using a less sensitive method may lead to false negatives, a major reproducibility issue.[8] |
| Selectivity | Excellent; based on retention time and specific mass transitions (MRM). | Very Good; based on retention time and mass fragmentation patterns. | Fair to Good; selectivity depends heavily on the derivatizing agent and chromatographic separation from interfering compounds. | High Impact: The high selectivity of MS-based methods minimizes the risk of overestimation due to co-eluting, interfering compounds, a common problem in complex matrices.[8] |
| Sample Preparation | Often requires protein precipitation and/or solid-phase extraction (SPE). | Requires derivatization to make the analyte volatile. This step can introduce variability. | Requires pre-column derivatization to attach a UV-active chromophore. Can be complex. | Medium Impact: While all methods require preparation, the derivatization steps in GC-MS and HPLC-UV are extra sources of potential error and variability if not meticulously controlled. |
| Throughput | High; typical run times are short (2-10 minutes). | Moderate; run times are generally longer. | Low to Moderate; derivatization and longer run times can limit throughput. | Low Impact (on single study): Throughput affects efficiency more than the validity of a result, but high throughput allows for more replicates and larger studies, indirectly improving statistical robustness. |
Experimental Workflow: LC-MS/MS Quantification
The general workflow for quantifying an analyte like (R)-3-ABA in a biological sample is a multi-step process where precision at each stage is critical for the final result.
Caption: General workflow for LC-MS/MS analysis of (R)-3-ABA.
Protocol: LC-MS/MS Quantification of (R)-3-ABA in Plasma
This protocol is based on established methods for small polar metabolites and is designed for high sensitivity and selectivity.[8]
-
Preparation of Standards and Samples:
-
Prepare a stock solution of certified (R)-3-ABA standard and a separate stock of a stable isotope-labeled internal standard (SIL-IS), such as (R)-3-ABA-d3. The use of a SIL-IS is critical as it co-elutes and experiences the same matrix effects, correcting for variability in sample prep and ionization.
-
Create a calibration curve by spiking known amounts of the standard and a fixed amount of SIL-IS into a blank matrix (e.g., charcoal-stripped plasma).
-
For unknown samples, take 50 µL of plasma, add the same fixed amount of SIL-IS, and vortex.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each standard, control, and sample.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
LC Conditions:
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a mobile phase gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Run a gradient from low %B to high %B over several minutes to elute (R)-3-ABA. Maintain a constant column temperature (e.g., 40°C).[8]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS. For (R)-3-ABA (MW 103.12), the protonated precursor is [M+H]+ at m/z 104.1. A characteristic product ion would be determined during method development.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Data Analysis and Validation:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Plot the peak area ratio against the concentration for the calibration standards and perform a linear regression.
-
Use the resulting equation to calculate the concentration of (R)-3-ABA in the unknown samples.
-
The method should be validated for linearity, accuracy, precision, and matrix effects according to regulatory guidelines to ensure reproducible results.
-
Part 3: The Endpoint—Reproducibility in Biological Activity Assessment
The GABAergic system contains multiple receptor subtypes (e.g., GABA-A, GABA-B).[9] this compound is considered a GABA-B receptor agonist.[2] The binding of an agonist like GABA or baclofen to the "Venus Flytrap" domain of the GABA-B receptor induces a conformational change that initiates downstream signaling.
Caption: Simplified GABA-B receptor activation pathway by an agonist.
Best Practices for Ensuring Reproducible Bioactivity Data:
-
Compound Authentication: Before any assay, the identity, chemical purity (>98%), and enantiomeric excess (>99%) of the (R)-3-ABA batch must be confirmed using the analytical methods described in Part 2. This data should be included in the publication.
-
Accurate Dosing Solutions: Prepare stock solutions gravimetrically using a calibrated balance. Perform serial dilutions meticulously. For key experiments, re-verify the concentration of the final dosing solution via LC-MS/MS.
-
Standardized Assay Conditions: Use well-characterized cell lines or primary neurons. Report cell passage numbers, culture conditions, and assay buffer compositions in detail.
-
Inclusion of Controls: Every experiment must include:
-
A vehicle control (the solvent the compound is dissolved in).
-
A positive control with a known agonist (e.g., GABA, (R)-baclofen) to establish the maximal system response.
-
A negative control with a known antagonist (e.g., saclofen) to confirm the effect is receptor-mediated.
-
-
Robust Data Analysis: Report dose-response curves with EC50 values and confidence intervals derived from multiple independent experiments. Clearly define the statistical methods used for comparison.
By adhering to these principles, researchers can ensure that observed biological effects are genuinely attributable to a known concentration of highly pure this compound, making the findings robust and reproducible.
Conclusion and Recommendations
The reproducibility of research on this compound is not a matter of chance, but a direct consequence of deliberate, rigorous experimental design. Discrepancies in the literature can often be traced back to variations in enantiomeric purity, inaccurate quantification, or poorly controlled biological assays.
To enhance the reliability and comparability of future research, we strongly recommend the following:
-
Prioritize Biocatalytic Synthesis: For producing (R)-3-ABA, biocatalytic methods offer superior stereoselectivity and process simplicity, yielding a more consistent and pure product.
-
Adopt LC-MS/MS as the Gold Standard: For quantification, especially in biological matrices, the sensitivity and selectivity of LC-MS/MS are unmatched. The routine use of stable isotope-labeled internal standards should be considered mandatory.
-
Full Disclosure in Publications: Manuscripts should include a complete characterization of the compound used (NMR, MS, chiral HPLC for ee%), a detailed description of the analytical method validation, and a thorough accounting of controls used in biological assays.
By embracing these best practices, the scientific community can build a more cohesive and reliable body of knowledge on this important molecule, accelerating progress in both fundamental research and therapeutic development.
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- Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (2023). Journal of Agricultural and Food Chemistry.
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- Goudet, A., et al. (2018). Activation of the γ-Aminobutyric Acid Type B (GABAB)
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A Comparative Analysis of (R)-3-Aminobutanoic Acid and Pregabalin: Unraveling Nuances in Gabapentinoid Mechanism of Action
A Guide for Researchers and Drug Development Professionals
In the landscape of neuromodulatory therapeutics, particularly for conditions like neuropathic pain, epilepsy, and anxiety disorders, gabapentinoids stand as a cornerstone of treatment.[1] Among these, pregabalin has achieved widespread clinical use.[2] This guide delves into a comparative analysis of pregabalin and a structurally related compound, (R)-3-Aminobutanoic acid, offering an in-depth exploration of their mechanisms of action. While both are GABA analogues, their primary therapeutic effects are not mediated by direct interaction with GABA receptors.[3][4] Instead, their pharmacological activity hinges on a more nuanced interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][5]
This document aims to provide researchers and drug development professionals with a comprehensive understanding of the subtle yet significant differences and similarities between these two compounds, supported by experimental data and detailed protocols.
At the Core of the Mechanism: The α2δ-1 Subunit
The primary molecular target for both pregabalin and this compound is the α2δ-1 subunit, an auxiliary component of VGCCs.[6][7] These channels are critical for regulating neurotransmitter release at synaptic terminals.[8] The α2δ-1 subunit itself plays a crucial role in the trafficking and function of the pore-forming α1 subunit of the calcium channel.[9][10] By binding to the α2δ-1 subunit, gabapentinoids like pregabalin modulate calcium influx, which in turn dampens the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[11][12] This reduction in neurotransmitter release is believed to be the foundation of their analgesic, anticonvulsant, and anxiolytic effects.[5][8]
It is important to note that despite their structural resemblance to GABA, neither pregabalin nor its counterparts directly engage with GABA-A or GABA-B receptors.[3][4]
Visualizing the Primary Mechanism of Action
Caption: Gabapentinoid interaction with the α2δ-1 subunit of VGCCs.
This compound: A Closer Look
This compound, also known as β-aminobutyric acid (BABA), is a naturally occurring β-amino acid.[13] While structurally simpler than pregabalin, it shares the crucial GABA-like scaffold. Its (R)-enantiomer is the active form that interacts with the α2δ-1 subunit.[14] Beyond its role as a gabapentinoid, some studies suggest that β-aminoisobutyric acid (a closely related compound) can act as a signaling molecule with roles in metabolism and bone protection.[15][16] However, for the purpose of this comparison, the focus remains on its neurological mechanism of action.
Pregabalin: The Potent Successor
Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, was developed as a more potent successor to gabapentin.[17] Its higher binding affinity for the α2δ-1 subunit translates to greater potency and a more favorable pharmacokinetic profile.[18] Pregabalin exhibits rapid absorption and high bioavailability, undergoing minimal metabolism before being primarily excreted unchanged by the kidneys.[11][18]
Head-to-Head Comparison: Key Differentiators
| Feature | This compound | Pregabalin |
| Chemical Structure | C4H9NO2 | C8H17NO2[19] |
| Primary Target | α2δ-1 subunit of VGCCs | α2δ-1 subunit of VGCCs[5] |
| Binding Affinity | Lower than Pregabalin | Higher than Gabapentin[18] |
| Potency | Lower | Higher[18] |
| Pharmacokinetics | Less characterized in humans | Well-characterized, high bioavailability[11][18] |
| Clinical Use | Primarily a research compound | Widely used for neuropathic pain, epilepsy, anxiety[2] |
Experimental Protocols for Mechanistic Elucidation
To dissect the mechanisms of action of these compounds, several key experimental workflows are employed. The choice of experiment is dictated by the specific question being addressed, from initial binding to functional consequences.
Radioligand Binding Assay: Quantifying Target Affinity
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and pregabalin for the α2δ-1 subunit.
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the α2δ-1 subunit (e.g., porcine brain cortex).
-
Radioligand Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand that specifically binds to the α2δ-1 subunit (e.g., [3H]-gabapentin or [3H]-pregabalin).
-
Competitive Binding: In parallel, incubate the membranes with the radioligand and increasing concentrations of the unlabeled test compound (this compound or pregabalin).
-
Separation: Separate the bound from the free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Voltage-Clamp Electrophysiology: Assessing Functional Impact
This technique directly measures the effect of the compounds on the function of voltage-gated calcium channels.
Objective: To determine if this compound and pregabalin inhibit calcium currents mediated by VGCCs.
Methodology:
-
Cell Preparation: Use a cell line (e.g., Xenopus oocytes or HEK293 cells) expressing the α1, β, and α2δ-1 subunits of the desired VGCC.[10]
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a depolarizing voltage step to activate the calcium channels and record the resulting inward calcium current.
-
Drug Application: Perfuse the cell with a solution containing a known concentration of this compound or pregabalin.
-
Recording: Record the calcium current again in the presence of the drug.
-
Data Analysis: Compare the peak current amplitude before and after drug application to determine the percentage of inhibition.
Caption: Voltage-clamp electrophysiology workflow.
Concluding Remarks for the Research Professional
The comparative study of this compound and pregabalin underscores a critical principle in pharmacology: subtle structural modifications can lead to significant differences in potency and pharmacokinetic profiles. While both compounds converge on the α2δ-1 subunit of VGCCs as their primary target, pregabalin's optimized structure has translated into a clinically successful therapeutic.
For researchers, this compound remains a valuable tool for probing the fundamental interactions within the gabapentinoid binding site. Understanding the structure-activity relationship between these and other related molecules can guide the rational design of next-generation therapeutics with improved efficacy and side-effect profiles. The experimental protocols outlined provide a robust framework for such investigations, ensuring scientific integrity and the generation of reliable, comparative data. The continued exploration of these mechanisms will undoubtedly pave the way for novel treatments for a range of neurological disorders.
References
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Bockbrader, H. N., et al. (2010). A 'systems' approach to the pharmacology of pregabalin. Mayo Clinic Proceedings, 85(9 Suppl), S12-S21. [Link]
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Brodie, M. J. (2010). Pregabalin as adjunctive therapy for partial seizures. Epilepsy & Behavior, 17(4), 441-446. [Link]
- Candelario-Jalil, E. (2005). Pregabalin: a new antiepileptic drug. Drugs of Today, 41(1), 23-37.
- Dooley, D. J., et al. (2007). Gabapentin and pregabalin: a review of their mechanistic and therapeutic actions. Future Neurology, 2(5), 565-578.
- Gajraj, N. M. (2007). Pregabalin: its pharmacology and use in pain management. Anesthesia & Analgesia, 105(6), 1805-1815.
- Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of Biological Chemistry, 271(10), 5768-5776.
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Li, C. Y., et al. (2016). The α2δ-1 subunit remodels CaV1.2 voltage sensors and allows Ca2+ influx at physiological membrane potentials. The Journal of general physiology, 148(2), 143–158. [Link]
- Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113.
- Taylor, C. P., et al. (2007). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 73(2), 137-150.
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Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]
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Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1192458. [Link]
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A Senior Application Scientist's Comparative Guide to Confirming the Enantiomeric Purity of (R)-3-Aminobutanoic Acid
Abstract
The stereoisomeric composition of a pharmaceutical compound is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. For (R)-3-Aminobutanoic acid, a key chiral intermediate in the synthesis of advanced pharmaceuticals like the antiretroviral agent dolutegravir, ensuring high enantiomeric purity is not merely a matter of quality control—it is a prerequisite for safety and efficacy.[1] This guide provides an in-depth, comparative analysis of the principal analytical methodologies for determining the enantiomeric purity of this compound. We will explore the mechanistic underpinnings, provide validated experimental protocols, and offer field-proven insights into Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry. This document is intended to serve as a practical resource for researchers, analytical scientists, and drug development professionals to select and implement the most appropriate method for their specific application, from high-throughput screening to rigorous quality assurance in a regulated environment.
The Imperative of Enantiomeric Purity in Pharmaceutical Development
Enantiomers, non-superimposable mirror-image isomers, often exhibit significantly different biological activities.[2] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, responsible for adverse effects. The synthesis of stereochemically pure active pharmaceutical ingredients (APIs) is therefore a cornerstone of modern drug development. This compound serves as a critical chiral building block, and its enantiomeric purity directly dictates the stereochemical integrity and, consequently, the safety and efficacy of the final API.[1][3]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate robust validation of analytical procedures used to control the stereoisomeric composition of drug substances.[4][5][6] This guide aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a framework for developing and validating scientifically sound methods for this critical task.[4][7]
Core Analytical Techniques: A Comparative Analysis
The determination of enantiomeric excess (% ee) requires a chiral environment that can differentiate between the (R) and (S) enantiomers. This is achieved through various analytical techniques, each with distinct principles, advantages, and limitations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment due to its robustness, precision, and broad applicability.
2.1.1 Principle of Chiral HPLC Separation is achieved by creating transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP).[8] These complexes have different interaction energies, leading to different retention times on the column and allowing for their separation and quantification. For β-amino acids like 3-aminobutanoic acid, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or ligand-exchange phases are particularly effective.[8][9][10]
2.1.2 Experimental Protocol: Underivatized Analysis on a Teicoplanin-Based CSP
-
Objective: To separate and quantify (R)- and (S)-3-aminobutanoic acid without derivatization.
-
Instrumentation: Standard HPLC or UHPLC system with UV detector.
-
Column: CHIROBIOTIC T (Teicoplanin-based) column, 5 µm, 4.6 x 250 mm.[8]
-
Mobile Phase: 80:20 (v/v) Methanol / 0.1% Acetic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (due to the carboxyl chromophore).
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
System Suitability: Inject a racemic (50:50) standard of 3-aminobutanoic acid. The resolution between the two enantiomer peaks should be ≥ 1.5.
2.1.3 Data Interpretation The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
2.1.4 Workflow Visualization
Caption: Chiral HPLC workflow for enantiomeric purity analysis.
2.1.5 Strengths and Limitations
-
Strengths: High precision and accuracy, widely available, robust and transferable, direct analysis often possible.[9][10]
-
Limitations: Can require significant method development for novel compounds, CSPs can be expensive and sensitive to mobile phase composition.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique offering very high resolution, but it typically requires the analyte to be volatile and thermally stable. For polar molecules like amino acids, derivatization is mandatory.
2.2.1 Principle of Chiral GC The analyte is first converted into a volatile derivative. This derivative is then separated on a GC column whose stationary phase is coated with a chiral selector, often a cyclodextrin derivative.[11] The enantiomers of the derivatized analyte exhibit different interactions with the chiral stationary phase, resulting in different retention times.
2.2.2 Experimental Protocol: Derivatization and GC-MS Analysis
-
Objective: To separate and quantify derivatized enantiomers of 3-aminobutanoic acid.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chirasil-Val capillary column (or similar phase with a chiral selector).[12]
-
Derivatization Steps:
-
Esterification: Place ~1 mg of the sample in a vial. Add 200 µL of 3 M HCl in n-butanol. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 15 minutes. Evaporate to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate). This two-step process converts the non-volatile amino acid into a volatile N-trifluoroacetyl n-butyl ester.[13][14]
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 180°C at 5°C/min.
-
Carrier Gas: Helium, constant flow.
-
Detector Temperature (FID): 280°C.
-
-
Data Interpretation: Calculate % ee from the integrated peak areas, similar to HPLC.
2.2.3 Workflow Visualization
Caption: Chiral GC workflow including mandatory derivatization steps.
2.2.4 Strengths and Limitations
-
Strengths: Excellent separation efficiency (high resolution), high sensitivity, especially with MS detection.[12]
-
Limitations: Requires derivatization which adds time, complexity, and potential for racemization if conditions are not carefully controlled.[13][14] Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct advantage as it is a non-separative technique. Enantiomeric purity is determined by observing the differentiation of signals from the two enantiomers in the presence of a chiral auxiliary.
2.3.1 Principle of Chiral NMR Enantiomers are indistinguishable in an achiral NMR solvent. However, adding a Chiral Solvating Agent (CSA) to the NMR tube leads to the formation of rapidly equilibrating, short-lived diastereomeric complexes.[15][16] These diastereomeric complexes exist in different magnetic environments, causing the NMR signals for one or more protons (or other nuclei) in the (R) and (S) enantiomers to appear at slightly different chemical shifts (anisochrony).[17][18]
2.3.2 Experimental Protocol: Using (S)-BINOL as a CSA
-
Objective: To induce chemical shift non-equivalence between the enantiomers of 3-aminobutanoic acid for quantification.
-
Instrumentation: High-field NMR spectrometer (≥400 MHz).
-
Reagents:
-
This compound sample.
-
Chiral Solvating Agent: (S)-1,1'-Bi-2-naphthol ((S)-BINOL).[15]
-
Deuterated solvent: Chloroform-d (CDCl3).
-
-
Procedure:
-
Accurately weigh ~5 mg of the 3-aminobutanoic acid sample into an NMR tube.
-
Add approximately 1.0 to 1.5 molar equivalents of the CSA, (S)-BINOL.
-
Add ~0.6 mL of CDCl3.
-
Cap the tube and shake gently to dissolve the components.[15]
-
Acquire a high-resolution ¹H NMR spectrum.
-
-
Data Interpretation: Identify a proton signal (e.g., the methine proton at the chiral center) that is well-resolved into two distinct peaks or multiplets, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The enantiomeric excess is calculated by the direct ratio of the integrals of these two signals.[17]
2.3.3 Workflow Visualization
Caption: Chiral NMR workflow using a chiral solvating agent.
2.2.4 Strengths and Limitations
-
Strengths: Non-destructive, relatively fast sample preparation, no derivatization required, provides structural information.[15][16]
-
Limitations: Lower sensitivity compared to chromatographic methods, requires a high-field NMR, peak overlap can be an issue, requires a suitable CSA that provides baseline resolution.
Optical Polarimetry
This is a classical, albeit less specific, method for assessing enantiomeric purity.
2.4.1 Principle of Polarimetry Chiral molecules rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of the compound. An enantiomerically pure sample will have a specific rotation ([α]), while a racemic mixture will have a rotation of zero.[19] The observed rotation of an impure sample is directly proportional to its enantiomeric excess.
2.4.2 Experimental Protocol
-
Objective: To determine the optical purity of the sample by measuring its optical rotation.
-
Instrumentation: Polarimeter.
-
Procedure:
-
Prepare a solution of the this compound sample at a precisely known concentration (c, in g/mL) in a specified solvent (e.g., H₂O).
-
Measure the observed rotation (α_obs) in the polarimeter using a cell of known path length (l, in dm).
-
Calculate the specific rotation: [α]_obs = α_obs / (c x l)
-
Compare this value to the known specific rotation of the pure enantiomer ([α]_pure), which for this compound is -36° (c=1, H₂O).
-
-
Data Interpretation: Optical Purity (% OP) = ([α]_obs / [α]_pure) x 100 Under ideal conditions, Optical Purity is equivalent to Enantiomeric Excess.
2.2.4 Strengths and Limitations
-
Strengths: Very fast, simple, and non-destructive.
-
Limitations: Low sensitivity and specificity; the presence of any other optically active impurity will lead to an inaccurate result. It cannot detect the presence of the minor enantiomer below a certain threshold and is not considered a primary method for regulatory filings.[19]
Method Comparison Summary
The selection of an analytical method is a balance of performance characteristics, sample throughput requirements, and available resources.
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR | Optical Polarimetry |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopic Differentiation | Optical Activity Measurement |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL with MS) | Moderate (mg scale) | Low |
| Accuracy/Precision | Excellent | Excellent | Good to Excellent | Fair |
| Specificity | Excellent | Excellent | Good (potential peak overlap) | Poor (interferences) |
| Sample Prep | Minimal (dissolve & filter) | Extensive (derivatization) | Minimal (dissolve & add CSA) | Minimal (dissolve) |
| Analysis Time | 10-30 min per sample | 20-40 min per sample | 5-15 min per sample | < 5 min per sample |
| Destructive? | Yes | Yes | No | No |
| Regulatory Acceptance | High (Preferred Method) | High (with validation) | Moderate (Supportive) | Low (Screening only) |
Choosing the Right Method: Application-Specific Recommendations
-
For Quality Control & Regulatory Filings: Chiral HPLC is the gold standard. Its high accuracy, precision, and established validation protocols make it the most reliable choice for lot release testing and inclusion in regulatory submissions.[4][5]
-
For High-Throughput Screening: When analyzing a large number of samples where absolute precision is secondary to speed, Chiral NMR or Polarimetry can be effective. NMR provides more reliable data than polarimetry.
-
For Trace-Level Impurity Detection: Chiral GC-MS offers unparalleled sensitivity, making it the ideal choice for detecting and quantifying very low levels of the undesired enantiomer, for example, in mechanistic or metabolism studies.[12]
-
For Structural Confirmation & Orthogonal Verification: Chiral NMR is an excellent orthogonal technique to confirm the findings of a primary chromatographic method. It operates on a completely different principle, providing a high degree of confidence in the results when they are concordant.
Conclusion
The confirmation of enantiomeric purity for this compound is a critical analytical task with direct implications for pharmaceutical quality and patient safety. While several methods are available, Chiral HPLC stands out as the most robust, reliable, and regulatory-accepted primary technique. Chiral GC offers superior sensitivity for trace analysis, whereas Chiral NMR provides a rapid, non-destructive, and mechanistically distinct approach valuable for orthogonal confirmation. Polarimetry, while simple, should be confined to preliminary screening due to its inherent lack of specificity. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, empowers the analytical scientist to make informed, data-driven decisions that ensure the stereochemical integrity of this vital pharmaceutical intermediate.
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A Researcher's Guide to Correlating In Vitro and In Vivo Efficacy of (R)-3-Aminobutanoic Acid
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous testing and validation. A critical phase in this journey is establishing a clear correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides a comprehensive framework for investigating the in vitro and in vivo efficacy of (R)-3-aminobutanoic acid, a chiral β-amino acid, with a focus on its potential as a modulator of the central nervous system.
This compound, also known as (R)-β-aminobutyric acid, is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] While it is utilized as a building block in the synthesis of various pharmaceuticals, its intrinsic biological activity warrants thorough investigation.[2] This guide will delve into the experimental design, methodologies, and comparative analysis required to build a robust efficacy profile for this compound.
Section 1: Understanding the Target - The GABAergic System
The primary hypothesis for the biological activity of a GABA analogue like this compound is its interaction with the GABAergic system. This system plays a crucial role in regulating neuronal excitability, and its modulation is a key strategy for treating conditions like epilepsy and anxiety.[3][4] The two main classes of GABA receptors are:
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3][5]
-
GABAB Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through downstream signaling cascades.[6]
It is crucial to note that not all GABA analogues directly interact with GABA receptors. For instance, pregabalin, a widely used anticonvulsant and anxiolytic, is a GABA analogue that exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.[7] Therefore, a comprehensive investigation of this compound must not be limited to GABA receptors alone.
Section 2: In Vitro Efficacy Assessment - Unraveling the Molecular Mechanism
In vitro assays are the first step in characterizing the pharmacological profile of a compound. They provide a controlled environment to study direct interactions with molecular targets and cellular functions.
Receptor Binding Assays
Objective: To determine if this compound directly binds to GABAA or GABAB receptors.
Methodology: Radioligand binding assays are a standard method to assess the affinity of a compound for a specific receptor.[8][9]
Experimental Protocol: GABAA Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize rat brain tissue in a sucrose buffer.
-
Perform a series of centrifugations to isolate the cell membrane fraction containing the GABAA receptors.
-
Wash the membranes multiple times to remove endogenous GABA.[1]
-
-
Binding Reaction:
-
Incubate the prepared membranes with a radiolabeled ligand known to bind to the GABAA receptor (e.g., [3H]muscimol).
-
In parallel, incubate the membranes with the radioligand and varying concentrations of this compound.
-
Include a control with a known GABAA receptor agonist (e.g., unlabeled GABA) to determine non-specific binding.
-
-
Detection and Analysis:
-
After incubation, rapidly filter the mixture and wash to separate bound from unbound radioligand.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the specific binding and determine the inhibitory constant (Ki) of this compound, which represents its binding affinity.
-
Electrophysiological Assays
Objective: To determine if this compound can modulate the function of GABAA receptors, i.e., act as an agonist, antagonist, or allosteric modulator.
Methodology: Patch-clamp electrophysiology directly measures the ion flow through channels in the cell membrane, providing functional information about receptor activity.[10][11]
Experimental Protocol: Whole-Cell Patch Clamp on Cultured Neurons
-
Cell Culture:
-
Use primary neuronal cultures or cell lines (e.g., HEK293) stably expressing specific GABAA receptor subtypes.
-
-
Recording:
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Apply GABA to the cell to elicit a baseline chloride current.
-
Apply this compound alone to see if it elicits a current (agonist activity).
-
Co-apply this compound with GABA to see if it enhances or reduces the GABA-evoked current (modulatory or antagonist activity).
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the currents.
-
Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Data Presentation: In Vitro Efficacy Summary
| Assay | Parameter | This compound | Comparator A (e.g., Phenibut) | Comparator B (e.g., Baclofen) |
| GABAA Receptor Binding | Ki (nM) | To be determined | To be determined | To be determined |
| GABAB Receptor Binding | Ki (nM) | To be determined | ~15x lower affinity than Baclofen[12] | High Affinity |
| Electrophysiology (GABAA) | Agonist/Antagonist/Modulator | To be determined | Weak Agonist | No significant activity |
| Electrophysiology (GABAB) | Agonist/Antagonist/Modulator | To be determined | Agonist | Potent Agonist |
Note: Phenibut is a structural analog of GABA and is reported to be a GABAB receptor agonist.[13][14] Baclofen is a well-characterized GABAB receptor agonist.
Section 3: In Vivo Efficacy Assessment - From Bench to Biological System
In vivo studies are essential to understand a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). Based on the potential interaction with the GABAergic system, relevant in vivo models for this compound would include those for epilepsy and anxiety.
Animal Models of Epilepsy
Objective: To evaluate the anticonvulsant effects of this compound.
Methodology: The pentylenetetrazol (PTZ)-induced seizure model is a widely used screening tool for potential anticonvulsant drugs. PTZ is a GABAA receptor antagonist that induces seizures.[15][16][17][18]
Experimental Protocol: PTZ-Induced Seizure Model in Mice
-
Animal Selection:
-
Use a standardized mouse strain, such as C57BL/6J.[19]
-
-
Drug Administration:
-
Administer this compound or vehicle control intraperitoneally at various doses.
-
Include a positive control group treated with a known anticonvulsant (e.g., pregabalin).
-
-
Seizure Induction:
-
After a set pre-treatment time, administer a sub-convulsive dose of PTZ.
-
-
Behavioral Observation:
-
Observe the animals for a defined period and score the seizure severity based on a standardized scale (e.g., Racine scale).
-
Measure the latency to the first seizure and the duration of seizures.
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and durations between the treatment groups and the control group.
-
Animal Models of Anxiety
Objective: To assess the anxiolytic (anxiety-reducing) effects of this compound.
Methodology: The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[20][21][22][23][24][25]
Experimental Protocol: Elevated Plus Maze in Rats
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
-
Animal Handling and Acclimation:
-
Handle the rats for several days before the test to reduce stress.
-
Allow the animals to acclimate to the testing room before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle control at various doses.
-
Include a positive control group treated with a known anxiolytic (e.g., diazepam).
-
-
Testing Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's movements using a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms versus the closed arms and the number of entries into each arm.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Data Presentation: In Vivo Efficacy Summary
| Model | Parameter | This compound | Comparator A (e.g., Pregabalin) | Comparator B (e.g., Diazepam) |
| PTZ-Induced Seizures | Seizure Score | To be determined | Effective | Effective |
| Seizure Latency | To be determined | Increased | Increased | |
| Elevated Plus Maze | Time in Open Arms | To be determined | Increased | Increased |
| Entries into Open Arms | To be determined | Increased | Increased |
Section 4: Correlating In Vitro and In Vivo Efficacy - Bridging the Gap
Establishing a strong correlation between in vitro and in vivo data is the cornerstone of a successful drug development program. A lack of correlation can often be attributed to poor pharmacokinetic properties of the compound.
Key Considerations for Correlation:
-
Potency Translation: Does the in vitro potency (Ki, EC50, IC50) translate to a similar rank order of potency in vivo? For example, if this compound shows high affinity for a GABA receptor in vitro, it would be expected to show efficacy in vivo at a relevant dose.
-
Mechanism of Action: Do the in vivo effects align with the in vitro mechanism? If this compound is a GABAA receptor agonist in vitro, its in vivo anticonvulsant and anxiolytic effects would be consistent with this mechanism.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: This involves measuring the concentration of the drug in the blood and brain over time and correlating it with the observed pharmacological effect. This can help to determine the therapeutic window and optimal dosing regimen.
Visualizing the Workflow:
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A Comparative Guide to the Synthesis of (R)-3-Aminobutanoic Acid: Chemical versus Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminobutanoic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably the antiretroviral drug Dolutegravir.[1] The stereochemistry at the C3 position is critical for its biological activity, making enantiomerically pure this compound a high-value intermediate.[1] The choice of synthetic route to this compound is a critical decision in drug development and manufacturing, with significant implications for yield, purity, cost, and environmental impact. This guide provides an in-depth comparative evaluation of the two primary approaches: traditional chemical synthesis and modern enzymatic synthesis.
The Chemical Approach: Established but Challenging
Conventional chemical synthesis of this compound often relies on classical resolution of a racemic mixture or asymmetric synthesis starting from prochiral precursors.
One common chemical strategy involves the multi-step conversion of an already chiral starting material. For instance, a patented method describes a four-step process starting from this compound itself to produce a related chiral intermediate, (R)-3-aminobutanol, which highlights the complexities of manipulating these small chiral molecules chemically. This process involves:
-
Esterification: The carboxylic acid is converted to an ester to protect it and facilitate subsequent reactions.
-
Amino Protection: The amino group is protected to prevent unwanted side reactions.
-
Reduction: The ester is reduced to an alcohol.
-
Deprotection: The protecting group on the amine is removed.
While this particular process can achieve high yields (overall yield can be calculated from individual steps with yields like 98.5% for esterification and 96.0% for deprotection) and excellent enantiomeric purity (ee >99%), it exemplifies the multiple transformations and reagent-intensive nature of chemical routes.[2][3]
Another chemical approach involves the Horner-Wadsworth-Emmons reaction starting from formaldehyde, followed by an addition reaction and catalytic hydrogenation.[2] However, this method is often hampered by the need for cryogenic temperatures (-78°C), which are challenging and costly to implement on an industrial scale.[2]
The resolution of racemic 3-aminobutanoic acid is another well-established chemical method. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[4] While effective, this method is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%, unless the undesired enantiomer can be racemized and recycled.[5]
Advantages of Chemical Synthesis:
-
Well-established and understood methodologies.
-
Can be adapted to a wide range of starting materials.
Disadvantages of Chemical Synthesis:
-
Often requires multiple steps, leading to lower overall yields.
-
Frequently involves harsh reaction conditions (e.g., extreme temperatures, strong acids/bases).
-
Use of hazardous and expensive reagents and catalysts.
-
Generation of significant chemical waste, leading to a high E-factor (environmental factor).[6]
-
Risk of racemization at various stages.
-
Chiral resolution methods are limited to a 50% theoretical yield for the desired enantiomer.
The Enzymatic Approach: A Green and Efficient Alternative
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. For this compound, enzymatic synthesis, particularly using engineered enzymes, offers significant advantages over traditional chemical methods.
The most promising enzymatic route involves the use of an aspartase enzyme to catalyze the asymmetric addition of ammonia to crotonic acid. Researchers have successfully engineered an aspartase from Escherichia coli to efficiently produce this compound with high yield and exceptional stereoselectivity.[1]
This biotransformation is a one-step process that directly converts a simple, achiral starting material into the desired chiral product. The reaction is typically carried out in an aqueous medium under mild conditions (e.g., pH 8.0-8.5, 35-45°C), which significantly reduces the environmental footprint and operational costs.[2]
Key Features of the Engineered Aspartase Route:
-
High Yield and Productivity: Optimized processes using whole-cell biocatalysts have achieved product titers of up to 287.6 g/L with a productivity of 96% in just 24 hours.[1]
-
Excellent Enantioselectivity: The enzymatic reaction proceeds with near-perfect stereocontrol, resulting in an enantiomeric excess (ee) of ≥99.9%.[2]
-
Mild Reaction Conditions: The reaction is performed in water at moderate temperatures and pressures, eliminating the need for harsh chemicals and extreme conditions.
-
Cost-Effectiveness: An economic analysis has shown that the industrial production cost of this compound via this enzymatic route is approximately ¥116.21/kg (around $16-17 USD/kg), which is significantly lower than laboratory-scale production and traditional chemical methods.[1][7]
-
Scalability: The process has been successfully scaled up to a 7 L fermenter, demonstrating its potential for industrial-scale manufacturing.[1]
Other enzymatic strategies, such as the use of transaminases, have also been explored for the synthesis of chiral amines.[8][9] These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. While highly effective for many chiral amines, the engineered aspartase route appears to be particularly well-optimized for this compound.
Advantages of Enzymatic Synthesis:
-
High chemo-, regio-, and stereoselectivity.[5]
-
Mild and environmentally friendly reaction conditions.[1]
-
Reduced waste generation and lower E-factor.[6]
-
Potential for lower production costs.[1]
-
Improved safety profile due to the avoidance of hazardous reagents.
Disadvantages of Enzymatic Synthesis:
-
Enzyme development and optimization can be time-consuming.
-
Enzyme stability and activity can be sensitive to reaction conditions.
-
Downstream processing to isolate the product from the aqueous reaction medium may require specific procedures.
Quantitative Comparison
| Parameter | Chemical Synthesis (Representative) | Enzymatic Synthesis (Engineered Aspartase) |
| Starting Material | Racemic 3-aminobutanoic acid / Prochiral precursors | Crotonic acid and ammonia |
| Key Reagents/Catalysts | Chiral resolving agents, strong acids/bases, metal catalysts | Engineered E. coli whole-cell biocatalyst |
| Reaction Steps | Multiple (e.g., 4 steps for a related product) | Single step |
| Yield | Variable, often moderate overall yield (e.g., 61-67% for a reduction step)[10] | High (up to 96%)[1] |
| Enantiomeric Excess (ee) | High (>99% possible with resolution) | Excellent (≥99.9%)[2] |
| Reaction Conditions | Often harsh (e.g., -78°C or reflux)[2][10] | Mild (e.g., 35-45°C, aqueous)[2] |
| Environmental Impact | Higher waste generation, use of hazardous materials | Lower waste, biodegradable by-products |
| Estimated Production Cost | Higher, due to multiple steps and expensive reagents | Significantly lower (approx. ¥116.21/kg or ~$16-17/kg)[1][7] |
Experimental Protocols
Chemical Synthesis: Reduction of this compound (Illustrative)
This protocol is adapted from a process for the synthesis of (R)-3-aminobutan-1-ol, which involves the reduction of this compound.[10]
-
Setup: A three-neck round-bottom flask equipped with a temperature probe, reflux condenser, and stir bar is flushed with nitrogen.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added under a positive nitrogen pressure.
-
Cooling: The flask is cooled in an ice/NaCl bath to an internal temperature of approximately -8°C.
-
Reducing Agent Addition: Sodium aluminum hydride is carefully added to the cooled THF solution, and the mixture is stirred for 1 hour.
-
Substrate Addition: this compound is added portion-wise, maintaining an internal temperature below 5.2°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified.
Enzymatic Synthesis: Biotransformation of Crotonic Acid
This protocol is based on the engineered aspartase method.[1]
-
Biocatalyst Preparation: Recombinant E. coli cells expressing the engineered aspartase are cultivated and harvested. The cells may be permeabilized to enhance substrate and product transport.
-
Reaction Setup: A bioreactor is charged with water, crotonic acid, and an ammonium source. The pH is adjusted to the optimal range (e.g., 8.0-8.5).
-
Biotransformation: The prepared biocatalyst is added to the reaction mixture, and the temperature is maintained at the optimum (e.g., 35-45°C). The reaction is monitored for the conversion of crotonic acid and the formation of this compound.
-
Product Isolation: After the reaction is complete (typically within 24 hours), the biocatalyst is removed by centrifugation or filtration. The product is then isolated from the aqueous solution, for example, by crystallization or chromatography.
Visualizing the Synthesis Routes
Caption: Comparative workflows for chemical and enzymatic synthesis of this compound.
Conclusion and Future Outlook
The comparative evaluation clearly demonstrates that for the synthesis of this compound, the enzymatic route offers substantial advantages over traditional chemical methods. The engineered aspartase-catalyzed process is not only more environmentally friendly but also more efficient and cost-effective, making it a highly attractive option for industrial-scale production.
While chemical synthesis will continue to play a role in the discovery and development of new chemical entities, the trend towards greener and more sustainable manufacturing processes strongly favors the adoption of biocatalysis. For high-volume, high-value chiral intermediates like this compound, enzymatic synthesis represents the state-of-the-art and the most promising path forward. Future research in this area will likely focus on further optimizing the enzymatic process, including enzyme immobilization for enhanced stability and reusability, and the development of continuous flow processes to further improve efficiency and reduce costs.
References
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Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Molecules. 2024. (URL: [Link])
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PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: [Link])
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Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing). (URL: [Link])
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Operational conditions of enzymatic and chemical routes. - ResearchGate. (URL: [Link])
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ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST - SciELO. (URL: [Link])
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(PDF) Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli - ResearchGate. (URL: [Link])
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Creation of (R)-Amine Transaminase Activity within an α-Amino Acid Transaminase Scaffold | Request PDF - ResearchGate. (URL: [Link])
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Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals - Infinita Biotech. (URL: [Link])
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Dove Medical Press. (URL: [Link])
-
Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers - PubMed. (URL: [Link])
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. (URL: [Link])
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Industrial Enzymes Manufacturing Cost Analysis & Profit Insights - IMARC Group. (URL: [Link])
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Highly Atom Economic Synthesis of d -2-Aminobutyric Acid through an In Vitro Tri-enzymatic Catalytic System - ResearchGate. (URL: [Link])
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26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (URL: [Link])
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A Comparative Guide to (R)-3-Aminobutanoic Acid and Other Beta-Amino Acids in Neurological Models
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of (R)-3-Aminobutanoic acid and other prominent beta-amino acids investigated in neurological models. Moving beyond a simple product overview, this document synthesizes experimental data to offer a nuanced understanding of their mechanisms, efficacy, and potential therapeutic applications.
Introduction: The Emerging Role of Beta-Amino Acids in Neuroscience
While alpha-amino acids have long been recognized as the primary building blocks of proteins and key neurotransmitters, the therapeutic potential of beta-amino acids is an area of burgeoning interest. Their altered structure, with the amino group on the beta-carbon, confers unique pharmacological properties, including resistance to metabolic degradation and the ability to adopt specific conformations that can interact with various biological targets. In the central nervous system (CNS), beta-amino acids are being explored for their ability to modulate neuronal excitability, offering potential treatments for a range of neurological disorders characterized by an imbalance between excitatory and inhibitory signaling, such as epilepsy, neuropathic pain, and anxiety.[1][2]
This compound: A Chiral Modulator of Neuronal Activity
This compound, also known as (R)-β-aminobutyric acid, is a chiral molecule that has garnered attention for its potential as a neuromodulatory agent.[3] Its stereospecific nature is crucial for its biological activity.
Synthesis and Chemical Properties
This compound can be synthesized through various methods, including the reduction of chiral precursors.[4][5] One common approach involves the use of this compound as a starting material for the synthesis of other chiral compounds, highlighting its utility as a building block in medicinal chemistry.[4]
Mechanism of Action in Neurological Models
The precise mechanism of action of this compound is still under investigation, but it is believed to exert its effects through the modulation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its receptors are key targets for many anxiolytic, sedative, and anticonvulsant drugs.[2][6][7] this compound is thought to act as a GABA receptor agonist or a positive allosteric modulator, enhancing the inhibitory effects of GABA and thereby reducing neuronal hyperexcitability.
Comparative Analysis with Other Key Beta-Amino Acids
To provide a comprehensive understanding of this compound's potential, it is essential to compare it with other well-studied beta-amino acids in the context of neurological models.
β-Alanine
β-Alanine is a naturally occurring beta-amino acid that serves as a precursor to carnosine, a dipeptide with antioxidant and pH-buffering properties in muscle and brain tissue.[8] While primarily known for its role in enhancing athletic performance, recent studies have explored its neurological effects.
-
Mechanism of Action: β-Alanine can cross the blood-brain barrier and increase carnosine levels in the brain.[8][9] Carnosine has been shown to have neuroprotective effects, potentially by reducing oxidative stress and inflammation.[8][10] β-Alanine is also a known agonist of glycine receptors and MrgprD, which may contribute to its sensory effects like itch and tingling.[11][12]
-
Neurological Applications: Studies in animal models suggest that β-alanine supplementation may increase resilience to post-traumatic stress disorder and mild traumatic brain injury.[8][10] However, its effects on cognitive function in humans remain inconclusive.[8][13]
Taurine
Taurine is a semi-essential sulfur-containing amino acid that is abundant in the brain and plays a crucial role in various physiological processes, including osmoregulation, anti-oxidation, and neuromodulation.[14][15]
-
Mechanism of Action: Taurine's neuroprotective effects are multifaceted. It can activate GABA-A and glycine receptors, leading to hyperpolarization and reduced neuronal excitability.[14][16] It also protects against glutamate-induced excitotoxicity, modulates intracellular calcium homeostasis, and attenuates inflammation and oxidative stress.[14][15][16][17]
-
Neurological Applications: Taurine has shown promise in a wide range of neurological disorder models, including stroke, epilepsy, neurodegenerative diseases, and diabetic neuropathy.[14][15] It has been demonstrated to improve cognitive function in animal models of Alzheimer's disease and promote neuronal survival and regeneration.[14][18]
(R)-3-Aminoisobutyric Acid (BAIBA)
(R)-3-Aminoisobutyric acid, a catabolite of thymine, has recently emerged as a signaling molecule with potential roles in metabolic regulation and inflammation.[19]
-
Mechanism of Action: BAIBA is known to induce the "browning" of white adipose tissue, leading to increased energy expenditure.[20] In the context of the CNS, it has been shown to exert anti-inflammatory effects by reversing microglial activation in the hypothalamus.[21] It may also bind to and activate glycine receptors, although with lower affinity than glycine itself.[11]
-
Neurological Applications: Research on BAIBA's direct neurological applications is still in its early stages. However, its ability to mitigate hypothalamic inflammation suggests a potential role in obesity-related neurological complications.[21]
Quantitative Comparison of Beta-Amino Acids
| Feature | This compound | β-Alanine | Taurine | (R)-3-Aminoisobutyric Acid (BAIBA) |
| Primary Neurological Target | GABA Receptors (presumed) | Glycine Receptors, MrgprD, Precursor to Carnosine | GABA-A & Glycine Receptors | Glycine Receptors, Hypothalamic Microglia |
| Primary Mechanism | Enhancement of GABAergic inhibition | Neuroprotection via Carnosine, Receptor Agonism | Multi-faceted: Receptor Agonism, Anti-excitotoxicity, Anti-inflammatory, Antioxidant | Anti-inflammatory |
| Key Neurological Models | Epilepsy, Anxiety (potential) | PTSD, Traumatic Brain Injury (animal models) | Stroke, Epilepsy, Neurodegenerative Diseases, Diabetic Neuropathy | Hypothalamic Inflammation |
| Blood-Brain Barrier Permeability | Likely, as a small amino acid | Yes[8][9] | Limited, but transport exists[16] | Yes |
Signaling Pathways and Experimental Workflows
GABAergic Signaling Pathway
The primary proposed mechanism for many beta-amino acids involves the modulation of the GABAergic system.
Caption: Workflow for anticonvulsant activity assessment.
Detailed Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used for screening potential anticonvulsant compounds.
Objective: To assess the ability of a test compound to protect against clonic-tonic seizures induced by the GABA-A antagonist, PTZ.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (e.g., this compound) dissolved in saline
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Vehicle (saline)
-
Observation chambers
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour.
-
Divide mice into groups (e.g., vehicle control, positive control (e.g., diazepam), and test compound groups at various doses).
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
After a predetermined pre-treatment time (e.g., 30 minutes), administer PTZ subcutaneously (s.c.).
-
Immediately place each mouse in an individual observation chamber and observe for 30 minutes.
-
Record the latency to the first generalized clonic seizure and the incidence of tonic hindlimb extension.
-
A compound is considered protective if it prevents the tonic hindlimb extension phase of the seizure.
Rationale: PTZ is a non-competitive antagonist of the GABA-A receptor complex. By blocking the inhibitory action of GABA, it induces generalized seizures. A compound that enhances GABAergic transmission, either directly or indirectly, is expected to counteract the effects of PTZ and thus exhibit anticonvulsant properties.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of ion channel activity in individual neurons.
Objective: To determine if a beta-amino acid directly modulates GABA-A receptor function.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
GABA
-
Test compound (e.g., Taurine)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare neuronal cultures or acute brain slices.
-
Transfer the preparation to a recording chamber continuously perfused with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution to form a high-resistance seal (gigaohm seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply GABA to the neuron to evoke an inward chloride current mediated by GABA-A receptors.
-
Co-apply the test compound with GABA and observe any changes in the amplitude or kinetics of the GABA-evoked current.
-
An increase in the current amplitude in the presence of the test compound suggests a positive allosteric modulatory effect.
Rationale: By isolating and recording from a single neuron, this technique provides direct evidence of a compound's effect on a specific ion channel or receptor. This allows for the elucidation of the molecular mechanism of action, distinguishing between direct agonism, allosteric modulation, or other effects.
Conclusion and Future Directions
The study of beta-amino acids in neurological models represents a promising frontier in the development of novel therapeutics. This compound, with its presumed action on the GABAergic system, warrants further investigation as a potential treatment for disorders of neuronal hyperexcitability. Comparative analysis with other beta-amino acids like β-alanine, taurine, and BAIBA reveals a diversity of mechanisms and potential applications, from neuroprotection and anti-inflammation to direct modulation of inhibitory neurotransmission.
Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in a broader range of neurological disease models. Head-to-head comparative studies under standardized experimental conditions will be crucial for determining the relative therapeutic potential of these intriguing compounds.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (R)-3-Aminobutanoic Acid
As a Senior Application Scientist, my goal is to empower your research not only through innovative applications but also by ensuring the highest standards of safety and operational excellence in your laboratory. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-3-Aminobutanoic Acid (CAS No. 3775-73-3), moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our aim is to build your trust by providing value and expertise that extends beyond the product itself.
Core Principles: Hazard Assessment and Waste Characterization
Before any disposal action, a thorough understanding of the substance's properties is paramount. This compound, while not classified as acutely toxic, presents specific hazards that dictate its handling and disposal pathway.
The primary directive from safety data sheets is to avoid discharge into the environment and to dispose of contents and container to an approved waste disposal plant .[1] This substance is categorized as an irritant, with the potential to cause skin, eye, and respiratory irritation.[2]
| Hazard Identification | Classification & Precautionary Statement | Source |
| Skin Irritation | Causes skin irritation (H315) | PubChem[2] |
| Eye Irritation | Causes serious eye irritation (H319) | PubChem[2] |
| Respiratory Irritation | May cause respiratory irritation (H335) | PubChem[2] |
| Skin Sensitization | May cause an allergic skin reaction (H317) | Sigma-Aldrich |
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" properties of ignitability, corrosivity, reactivity, or toxicity.[3] this compound is not a listed waste. Based on available data, it does not meet the federal definitions for a characteristic hazardous waste.
However, the cardinal rule of laboratory waste management is to err on the side of caution . Many state and local regulations are more stringent than federal guidelines.[4] Therefore, unless your institution's Environmental Health & Safety (EHS) department has explicitly classified it as non-hazardous, This compound waste should be managed as a regulated chemical waste.
Personnel Safety: Required Protective Equipment and Handling
Proper personal protective equipment (PPE) is non-negotiable when handling this compound in any form—pure, in solution, or as waste. The rationale is to create a complete barrier against the identified irritation and sensitization hazards.
| Equipment | Specification | Justification |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against irritation from airborne dust particles or splashes of solutions.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, mitigating the risk of irritation and potential allergic reaction. Gloves must be inspected before use and disposed of after handling. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when dusts are generated (e.g., handling large quantities, cleaning spills). Use a NIOSH-approved respirator. | Prevents inhalation of dust particles that can cause respiratory tract irritation.[1] |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust formation and inhalation.[1]
-
Avoid all direct contact with skin and eyes.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
Disposal Protocol: A Step-by-Step Workflow
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation and Containment
The fundamental principle of chemical waste management is segregation. Never mix different waste streams.
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene bottle).
-
Aqueous Solutions: Collect solutions containing this compound in a separate, sealable liquid waste container. Do not pour down the drain.[1] The carbon and nitrogen in the molecule can disrupt aquatic ecosystems. While amino acids are biodegradable, the concentration in laboratory waste streams is far higher than what can be safely processed by municipal water treatment facilities.[5][6]
-
Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are contaminated with the chemical should be double-bagged and placed in a solid waste container labeled for chemical contamination.
Step 2: Waste Container Labeling
Proper labeling is a critical safety and compliance requirement. Your institution's EHS office will provide specific guidelines, but all labels should include:
-
The words "Hazardous Waste " (or as directed by EHS).
-
The full chemical name: This compound .
-
The associated hazards (e.g., Irritant, Skin Sensitizer ).
-
The approximate concentration and quantity of the waste.
-
The date the container was started.
-
The name of the principal investigator and laboratory contact information.
Step 3: Interim Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition or incompatibility.
-
Preferably in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Stored in a cool, dry, and well-ventilated place.[1]
Step 4: Final Disposal
Do not attempt to dispose of the chemical waste yourself.
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
The EHS department is trained and equipped to manage the consolidation, transport, and final disposal of chemical waste through a licensed and approved waste disposal contractor, in accordance with all federal, state, and local regulations.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from use to disposal.
Caption: Decision workflow for handling and disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
In Case of a Spill:
-
Evacuate and Alert: Evacuate personnel from the immediate area and alert colleagues.
-
Ensure Ventilation: Ensure the area is well-ventilated.
-
Don PPE: Before cleanup, don all required PPE, including respiratory protection.
-
Contain and Clean: Prevent the spill from entering drains. For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the container with the spilled material and manage it as hazardous waste.
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical advice.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-Aminobutanoic Acid
Greetings, fellow researchers and innovators. In the landscape of drug development and scientific discovery, our most valuable assets are not merely the compounds we synthesize but the brilliant minds that handle them. Ensuring the safety of our personnel is the bedrock upon which repeatable, high-quality research is built. This guide moves beyond a simple checklist; it is a deep dive into the why and how of safely managing (R)-3-Aminobutanoic Acid in a laboratory setting. Here, we will fuse procedural guidance with the scientific rationale that underpins each safety measure, ensuring every step is a self-validating protocol.
This compound is a chiral building block whose precise handling is paramount for both experimental integrity and personal safety. While it may not possess the acute toxicity of other reagents on our shelves, its physical and chemical properties demand a structured and informed approach to personal protective equipment (PPE).
Hazard Profile: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the hazard. This compound, in its solid form, presents a primary challenge as a fine powder. The primary risks are associated with irritation upon contact with skin, eyes, or the respiratory system.[1][2]
The Globally Harmonized System (GHS) provides a clear, quantitative summary of its known hazards.
| Hazard Class | Hazard Statement | GHS Category | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | Irritant | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Category 2A | Irritant | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 | Irritant | Warning |
| Data synthesized from PubChem and supplier safety data sheets.[1][2] |
Crucially, established Occupational Exposure Limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs), have not been set for this compound.[3][4][5] This absence of data necessitates a conservative approach, adhering to the principle of ALARA (As Low As Reasonably Achievable) for all potential exposures.
The Core Ensemble: Your Non-Negotiable PPE
For any work involving this compound, a baseline level of PPE is mandatory. This core ensemble protects against incidental contact and unforeseen minor spills.
-
Primary Eye Protection: At a minimum, ANSI Z87.1-compliant (or equivalent, such as EN166 in Europe) safety glasses with integrated side shields are required.[3][6] The solid, crystalline nature of the compound poses a particle hazard during any handling procedure.
-
Laboratory Coat: A standard, long-sleeved laboratory coat made of a suitable material like cotton or a flame-resistant blend is essential to protect skin and personal clothing from contamination.
-
Hand Protection: Chemical-resistant gloves are a critical barrier. Given the irritant nature of the compound, direct skin contact must be avoided.[4]
The selection of glove material warrants a deeper discussion. While no specific permeation data for this compound is readily available, we can make an expert selection based on its chemical class (amino acid) and general principles of chemical resistance.
| Glove Material | Performance Against Acids & Powders | Considerations |
| Nitrile | Excellent. Provides good resistance to a wide range of chemicals, including acids and bases.[7][8] Offers superior puncture resistance compared to latex, which is crucial when handling laboratory equipment. Nitrile is an excellent choice for general handling and protection against solid particulates.[7][9] | This is the recommended default choice for handling this compound. Ensure gloves are inspected for defects before each use.[3] |
| Latex | Good. Offers comfortable fit and dexterity. Protects against most water solutions of acids, alkalis, and salts.[7] | The potential for latex allergies makes it a less desirable choice in a shared laboratory environment.[7] |
| Neoprene | Very Good. A synthetic rubber that provides excellent protection against a broad range of chemicals, including many acids and caustics.[7][9] | Often thicker than nitrile, which may slightly reduce tactile sensitivity. A viable alternative if nitrile is unavailable or if working with other, more aggressive chemicals simultaneously. |
Expert Insight: Always opt for powder-free nitrile gloves to avoid potential contamination of your experiment. The cardinal rule of glove use is to never touch "clean" surfaces (doorknobs, keyboards, your face) with gloved hands. Employ the proper glove removal technique to prevent skin contact with a contaminated surface.[3]
PPE Escalation: A Risk-Based Approach
The core PPE ensemble is sufficient for minimal handling, such as transporting a sealed container. However, most laboratory procedures will require an escalation of this protection based on the specific task. The central principle is to contain the chemical at its source, but where this is not fully achievable, PPE becomes the critical barrier.
This workflow diagram illustrates the decision-making process for PPE selection.
Caption: Risk-based PPE selection workflow.
Scenario 1: Weighing and Small-Scale Transfers (<100g)
This is the most common procedure where exposure is likely. The primary hazard is the generation of airborne dust.[10]
-
Engineering Control First: Always perform this task within a certified chemical fume hood or a ventilated balance enclosure. This is your primary method of exposure control.
-
Eye/Face Protection: Upgrade from safety glasses to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection from fine, airborne particulates.[11]
-
Respiratory Protection: An N95 disposable respirator (or equivalent FFP2 in Europe) is required. This mask is designed to filter at least 95% of airborne particles and is essential for preventing respiratory tract irritation from the powder.[12] Ensure you have been properly fit-tested for the model you are using.
-
Hand and Body Protection: Double-gloving (wearing two pairs of nitrile gloves) can be a prudent measure, especially during cleanup. A standard lab coat is sufficient.
Scenario 2: Large-Scale Handling (>100g) and Bulk Transfers
As quantities increase, the potential for significant dust generation and spills rises exponentially.
-
Eye/Face Protection: Chemical splash goggles in combination with a full-face shield are required.[11][12] The face shield protects the entire face from splashes and airborne particles.
-
Respiratory Protection: An elastomeric half-mask respirator with P100 (HEPA) particulate filters is necessary. This provides a higher protection factor than an N95 and is recommended for situations with higher potential concentrations of airborne dust.[13] Again, proper fit testing and training are mandated by OSHA.[13]
-
Hand and Body Protection: In addition to nitrile gloves, consider a disposable sleeve (e.g., Tyvek®) over your lab coat to prevent powder accumulation. For very large transfers, a disposable gown or coverall may be appropriate.
Operational Plans: Donning, Doffing, and Disposal
A flawless PPE strategy can be undermined by improper use. Follow these procedural steps diligently.
Protocol: PPE Donning and Doffing
A. Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Respirator: If required, perform a user seal check and don your respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don your gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.
B. Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Use a gloved hand to peel the other glove off from the cuff, turning it inside out. Slide your ungloved finger under the cuff of the remaining glove and peel it off without touching the exterior.
-
Lab Coat/Gown: Unfasten and remove your lab coat, folding the contaminated outside inwards.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove goggles/face shield by handling the strap.
-
Respirator: Remove your respirator.
-
Final Hand Hygiene: Wash hands again as the final step.
Protocol: Waste Disposal
Proper disposal prevents exposure to you, your colleagues, and support staff.
-
Solid Waste: All disposable PPE (gloves, N95 masks, wipes) and any materials contaminated with this compound must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Empty Containers: "Empty" containers of the chemical must still be treated as hazardous waste, as they will contain residual powder. Do not rinse and discard in regular trash.
-
Spills: In the event of a spill, follow your institution's chemical spill protocol. For a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Ensure your PPE is appropriate for the scale of the spill (see Section 3).
-
Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not sweep dry powder.[3]
-
Carefully wipe the area from the outside in, placing the used materials into the hazardous waste container.
-
Clean the area with soap and water.
-
By internalizing not just the what, but the why, we transform safety from a mandate into a scientific discipline. This rigorous, evidence-based approach to PPE is our commitment to ourselves, our colleagues, and the integrity of our work. Handle every chemical with the respect it deserves, and you will build a career that is not only productive but also long and healthy.
References
- SAFETY DATA SHEET for this compound. Acros PharmaTech Limited. (2018). Provides basic safety, handling, and disposal information.
-
PubChem Compound Summary for CID 5706670, this compound. National Center for Biotechnology Information. Provides aggregated GHS hazard classifications. [Link]
- Safety Data Sheet for 4-Aminobutyric acid. PCCA. (2023). General handling and first-aid measures for a related compound.
- SAFETY DATA SHEET for 4-Aminobutyric acid. Thermo Fisher Scientific. (2011). General handling and storage guidance.
-
Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). Outlines employer responsibilities for hazard communication and training. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). A primary resource for occupational safety information on chemicals. [Link]
-
Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). The legal standard for laboratory safety in the United States, including respirator use. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Provides a general guide to chemical-resistant glove materials. [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. (2022). Discusses general principles of safe chemical storage and handling. [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork Safety. (2026). General guidance on PPE for acids, including eye, face, and respiratory protection. [Link]
-
A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. Discusses the risks associated with handling powders, including respiratory health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (Introduction). Centers for Disease Control and Prevention (CDC). Explains the purpose and content of the guide. [Link]
-
Personal Protective Equipment (OSHA 3151-02R 2023). Occupational Safety and Health Administration (OSHA). A detailed booklet on PPE selection and use. [Link]
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Chemical Safety Guide, 5th Ed. NIH Office of Research Services. Comprehensive guide on laboratory chemical safety practices. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Example Entry. Centers for Disease Control and Prevention (CDC). Shows the format of information provided for specific chemicals. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. (2024). Overview of different categories of PPE for chemical handling. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Provides guidance on the use of nitrile gloves for incidental chemical splash exposure. [Link]
-
Chemical Resistance & Barrier Guide. AMG Medical Inc. A chart providing general chemical resistance information for nitrile and latex gloves. [Link]
-
PubChem Compound Summary for CID 89455934. National Center for Biotechnology Information. Provides chemical properties for related compounds. [Link]
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- 4. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
